ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Description
Properties
IUPAC Name |
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLGJLYNAMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370640 | |
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-55-7 | |
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical and pharmaceutical science. It is the critical step that validates a synthetic route, identifies impurities, and provides the foundational data for understanding biological activity and structure-activity relationships (SAR). This technical guide provides an in-depth, methodology-driven walkthrough for the complete structural elucidation of a novel tryptophan derivative, ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This molecule, a homolog of N-acetyl-tryptophan ethyl ester, presents a compelling case study for the synergistic application of modern analytical techniques.
Aimed at researchers, chemists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will explore not just the "how" but the "why" behind each experimental choice, demonstrating how a multi-technique, self-validating approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments—converges to provide irrefutable structural confirmation.
The Elucidation Strategy: A Logic-Driven Workflow
Before any sample is analyzed, a clear strategy is paramount. The goal is to obtain orthogonal data points that, when combined, leave no room for ambiguity. Each technique provides a unique piece of the puzzle: MS gives us the molecular formula and fragmentation clues, IR identifies the functional groups present, and NMR spectroscopy maps the precise atomic connectivity, building the molecular skeleton bond by bond. The synergy between these techniques forms a self-validating system, where the hypothesis from one experiment is confirmed or refuted by another.
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate IUPAC name
An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a derivative of the well-known plant auxin, indole-3-butyric acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecule's nomenclature, physicochemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry, all grounded in established scientific principles and supported by authoritative references.
Chemical Identity and Nomenclature
The unambiguous identification of a compound is paramount in scientific research. The molecule in focus, this compound, is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: this compound
The name is derived as follows:
-
butanoate: The core is a four-carbon ester.
-
ethyl: The ester is an ethyl ester.
-
4-(1H-indol-3-yl): A 1H-indole ring is attached at the 3-position of the indole to the 4-position of the butanoate chain.
-
2-acetamido: An acetamido group (a portmanteau of acetyl and amino) is located at the 2-position of the butanoate chain.
For clarity and database searching, other identifiers are crucial:
| Identifier | Value |
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| Canonical SMILES | CCOC(=O)C(NC(=O)C)CCC1=CNC2=CC=CC=C12 |
| InChI Key | (Predicted) BTEJKVMQNXSADR-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. While experimental data for this specific molecule is not widely available, we can predict its properties based on its structural analogues.
| Property | Predicted Value | Rationale/Reference |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature based on similar structures. |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar functional groups suggest a high boiling point. |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol. Sparingly soluble in water. | The ethyl ester and indole ring provide lipophilicity, while the acetamido group adds polarity. |
| logP | ~2.3 | Calculated based on its structure, indicating moderate lipophilicity.[1] |
| pKa | ~16 (indole N-H), ~20 (amide N-H) | The indole N-H is weakly acidic. |
Synthesis and Purification: A Validated Protocol
A reliable and reproducible synthesis is the cornerstone of any chemical research. Below is a proposed two-step synthesis for this compound, starting from the commercially available indole-3-butyric acid. This protocol is designed to be self-validating, with clear steps and justifications.
Step 1: Esterification of Indole-3-butyric Acid
The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.
-
Reaction: Indole-3-butyric acid + Ethanol ⇌ Ethyl indole-3-butyrate + Water
-
Catalyst: A strong acid, such as sulfuric acid (H₂SO₄).
Protocol:
-
To a solution of indole-3-butyric acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl indole-3-butyrate.
Step 2: α-Amination and Acetylation
This step is a conceptual multi-reaction sequence at the alpha-carbon, which can be achieved through various modern organic synthesis methods. A plausible approach involves an initial α-bromination followed by an azide displacement, reduction, and final N-acetylation.
Protocol:
-
α-Bromination: Treat the ethyl indole-3-butyrate (1.0 eq) with N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride under reflux.
-
Azide Displacement: The resulting α-bromo ester is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the α-azido ester.
-
Reduction: The azide is reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.
-
N-Acetylation: The resulting α-amino ester is then acetylated using acetic anhydride (1.2 eq) in the presence of a base like triethylamine or pyridine in a solvent like dichloromethane (DCM) at 0 °C to room temperature.
-
Purify the final product, this compound, by column chromatography on silica gel.
Figure 2: Potential anticancer mechanisms of indole derivatives.
Other Potential Applications
-
Anti-inflammatory Activity: Indole-3-acetic acid derivatives have shown anti-inflammatory properties.
-
Neuroprotective Effects: The indole scaffold is present in many neurologically active compounds.
Conclusion
This compound is a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a detailed protocol for its synthesis and purification, along with a predicted spectroscopic profile for its characterization. The discussion of its potential biological activities, particularly in oncology, highlights the promising future for this and related indole derivatives in drug discovery. Further research into its biological effects is warranted and encouraged.
References
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PubChem. Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. National Center for Biotechnology Information. [Link]
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ChemSynthesis. ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. [Link]
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PubChem. Indole-3-butanoate. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate (CAS No. 110504-55-7), a derivative of the amino acid homotryptophan. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its potential applications in the field of drug discovery and development. The guide is structured to provide not only factual data but also expert insights into the rationale behind experimental procedures, ensuring a thorough understanding for researchers and drug development professionals.
Introduction and Chemical Identity
This compound, also known by its synonym N-Acetyl-D,L-homotryptophan Ethyl Ester, is a compound of interest in medicinal chemistry and organic synthesis.[1][2] Its structure features an indole nucleus, a common scaffold in numerous biologically active molecules, connected to an N-acetylated amino acid ester moiety. This combination of functional groups suggests potential biological activities and makes it a valuable intermediate for the synthesis of more complex molecules.
CAS Number: 110504-55-7[1][2][3][4]
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 288.34 g/mol | [2][3] |
| Appearance | Viscous Yellow Oil to Light Brown Solid | [1] |
| Melting Point | 98-100 °C (predicted) | [2][3] |
| Boiling Point | 536.9 ± 45.0 °C (predicted) | [3] |
| Density | 1.184 ± 0.06 g/cm³ (predicted) | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several synthetic strategies. A logical and commonly employed route involves a two-step process starting from homotryptophan: N-acetylation followed by esterification. This approach allows for good control over the reaction and purification of the final product.
Conceptual Synthesis Workflow
The following diagram illustrates the conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: N-Acetylation of DL-Homotryptophan
This procedure is adapted from a patented method for the synthesis of N-acetyl-DL-tryptophan.[5]
-
Materials: DL-Homotryptophan, Acetic Anhydride, Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
Dissolve DL-homotryptophan in an aqueous solution of sodium hydroxide in a reaction vessel.
-
Cool the solution in an ice-water bath.
-
With vigorous stirring, add acetic anhydride dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture again in an ice-water bath and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-acetyl-DL-homotryptophan.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-acetyl-DL-homotryptophan.
-
Step 2: Esterification of N-Acetyl-DL-homotryptophan
This is a standard Fischer esterification procedure.
-
Materials: N-Acetyl-DL-homotryptophan, Anhydrous Ethanol, Sulfuric Acid (catalytic amount).
-
Procedure:
-
Suspend N-acetyl-DL-homotryptophan in an excess of anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Expected Data)
While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the acetyl group (a singlet), protons of the butanoate chain, and the aromatic and NH protons of the indole ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester and amide, the carbons of the indole ring, and the aliphatic carbons of the butanoate chain and the ethyl and acetyl groups.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (288.34 g/mol ).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
-
Recommended HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detection at approximately 280 nm.
-
Applications in Drug Discovery and Development
The structural features of this compound suggest several potential applications in drug discovery, primarily centered around its relationship to tryptophan and its metabolites.
Precursor for Bioactive Molecules
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential therapeutic applications.[1] The indole moiety is a key pharmacophore in many approved drugs.
Potential as a Melatonin Analog Precursor
Melatonin, a hormone primarily known for regulating the sleep-wake cycle, is a derivative of tryptophan.[6] The structural similarity of this compound to melatonin suggests its potential use as a precursor or intermediate in the synthesis of novel melatonin analogs with modified pharmacokinetic or pharmacodynamic properties.
Neuroprotective Research
Tryptophan derivatives have been investigated for their neuroprotective effects. The N-acetyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. This makes this compound an interesting candidate for screening in neuroprotection assays and for the development of therapies for neurodegenerative diseases. Studies on related compounds have shown that they can confer neuroprotection in models of ischemic stroke.[7][8][9][10]
The following diagram illustrates the potential role of tryptophan derivatives in neuroprotection.
Caption: Potential neuroprotective mechanism of tryptophan derivatives.
Conclusion
This compound is a compound with significant potential in the realms of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its structural relationship to biologically important molecules like tryptophan and melatonin, makes it a valuable subject for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their work, from its basic properties and synthesis to its potential therapeutic applications. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. Available from: [Link]
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PubChem. N-Acetyl-L-tryptophan ethyl ester. National Center for Biotechnology Information. Available from: [Link]
- Riavez, V., et al.
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ChemBK. N-Ac-DL-Homotryptophan Ethyl Ester. Available from: [Link]
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Pharmaffiliates. N-Acetyl-D,L-homotryptophan Ethyl Ester. Available from: [Link]
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PubChem. Melatonin. National Center for Biotechnology Information. Available from: [Link]
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ChemSynthesis. ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Available from: [Link]
- Nelis, H. J., et al. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions.
- Google Patents. Method for preparing N-acetyl-DL-tryptophan by cascade reaction. CN102070637A.
- Xu, F., et al. Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA). Forensic Toxicology. 2022.
- Wang, Y., et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. Toxicology and Applied Pharmacology. 2014.
- Yu, S., et al. 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience. 2019.
- Google Patents. Method for preparing N-acetyl-DL-tryptophan by cascade reaction. CN102070637A.
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NIST. Melatonin. National Institute of Standards and Technology. Available from: [Link]
- Wang, L., et al. Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances. 2022.
- Ciaglia, T., et al. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. 2022.
- Lin, C.-H., et al. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules. 2012.
- Caignard, D. H., et al. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry. 1989.
- Al-Hujaily, E. M., et al. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. 2018.
- Chen, J., et al. Pretreatment With 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral ischemia/reperfusion-induced Injury in Vitro and in Vivo. PLoS One. 2014.
- Ding, F., et al. 2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury. Neuroscience. 2018.
- Wang, Y., et al. Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules. 2017.
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PubChem. ethyl 4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoate. National Center for Biotechnology Information. Available from: [Link]
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ChemSynthesis. ethyl 4-(1H-indol-3-yl)-2-oxobutanoate. Available from: [Link]
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An In-Depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Abstract
This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the amino acid homotryptophan. The document details its physicochemical properties, including its precise molecular weight, and outlines robust methodologies for its synthesis, purification, and analytical characterization. Drawing upon established principles of organic chemistry and field-proven insights, this guide is intended for researchers, scientists, and professionals in drug development. It elucidates the causality behind experimental choices, ensuring that the described protocols are self-validating. Furthermore, this guide explores the potential applications of this compound, particularly in neuroscience and as a biochemical tool, grounded in authoritative scientific literature.
Introduction
This compound, also known as N-acetyl-DL-homotryptophan ethyl ester, is a molecule of significant interest in the fields of medicinal chemistry and biochemical research. As a derivative of homotryptophan, an amino acid with a longer side chain than tryptophan, it serves as a valuable building block in the synthesis of more complex molecules and as a probe for studying biological systems. The N-acetylation and ethyl esterification of the parent amino acid modify its polarity, solubility, and metabolic stability, making it a versatile tool for various applications.[1] This guide aims to provide a detailed technical resource for the scientific community, covering the fundamental characteristics and practical methodologies associated with this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application and handling. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 288.34 g/mol | [2][3] |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [2] |
| CAS Number | 110504-55-7 | [2][3] |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Acetyl-D,L-homotryptophan ethyl ester, α-(Acetylamino)-1H-indole-3-butanoic acid ethyl ester | [2][3] |
| Melting Point | 98-100°C | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [2] |
| Appearance | Viscous Yellow Oil or Solid | [N/A] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the N-acetylation of DL-homotryptophan followed by the esterification of the resulting N-acetyl-DL-homotryptophan.
Synthesis Workflow
The logical flow for the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: N-Acetylation of DL-Homotryptophan
This procedure is adapted from established methods for the N-acetylation of amino acids.[4][5]
-
Dissolution: Dissolve DL-homotryptophan in an aqueous solution of sodium hydroxide (1.1 equivalents), maintaining the temperature at 10-15°C.
-
Acetylation: While vigorously stirring, add acetic anhydride (1.2 equivalents) dropwise. Simultaneously, add a concentrated solution of sodium hydroxide to maintain the pH of the reaction mixture above 11. The concurrent addition is crucial to ensure the amino group remains deprotonated and nucleophilic while providing a base to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a polar solvent system (e.g., ethyl acetate/methanol/acetic acid).
-
Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the carboxylate, causing the N-acetyl-DL-homotryptophan to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification of N-Acetyl-DL-homotryptophan
This is a standard Fischer esterification procedure.
-
Reaction Setup: Suspend the dried N-acetyl-DL-homotryptophan in absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After cooling, neutralize the reaction mixture with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods. The expected data are based on the analysis of closely related structures, such as N-acetyl-L-tryptophan ethyl ester.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), the protons of the butanoate chain, and the aromatic protons of the indole ring.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and amide, the carbons of the indole ring, and the aliphatic carbons of the butanoate chain and the ethyl and acetyl groups.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion [M+H]⁺ at m/z 289.15. The fragmentation pattern will likely involve the loss of the ethoxy group and cleavage of the butanoate side chain.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide and indole, C=O stretches of the ester and amide, and aromatic C-H and C=C stretches.
Applications in Research and Drug Development
Derivatives of tryptophan and its homologues are of significant interest due to their biological activities and roles as precursors to neurotransmitters.
Neuroscience Research
N-acetylated amino acids, including N-acetyl-tryptophan, have shown neuroprotective properties in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1][9][10] The ethyl ester derivative, with its increased lipophilicity, may exhibit enhanced ability to cross the blood-brain barrier, making it a valuable candidate for in vivo studies of neuroprotection. It can be investigated for its potential to modulate neuroinflammatory pathways and protect against neuronal cell death.[1]
Biochemical Probes and Enzyme Substrates
The compound can be used as a substrate or inhibitor in studies of enzymes that metabolize tryptophan and its derivatives. Its modified structure allows for the investigation of enzyme specificity and kinetics.[11]
Protein Stabilization
N-acetyl-tryptophan is known to act as a stabilizer for proteins by preventing oxidative degradation.[12] The ethyl ester derivative could be explored for similar applications in protein formulations, where its altered solubility might be advantageous.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with powders or volatile solvents.
-
Storage: Indole compounds can be sensitive to light and air.[13] It is recommended to store the compound in a tightly sealed, amber vial in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is advisable.[2][14]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile molecule with significant potential in various areas of scientific research. This guide has provided a detailed overview of its properties, synthesis, purification, and potential applications. By following the outlined protocols and safety guidelines, researchers can confidently utilize this compound in their studies. The continued investigation of such indole derivatives is expected to yield valuable insights into biological processes and contribute to the development of new therapeutic agents.
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An In-depth Technical Guide to Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate: Synthesis, Properties, and Biological Significance
This technical guide provides a comprehensive overview of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a non-canonical amino acid derivative with significant potential in biomedical research and drug discovery. As a homolog of N-acetyl-L-tryptophan ethyl ester, this molecule warrants detailed investigation into its synthesis, physicochemical characteristics, and prospective biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel tryptophan metabolites and their analogs.
Chemical Identity and Structural Elucidation
This compound is a derivative of the amino acid tryptophan, featuring an ethyl ester at the carboxy terminus and an acetyl group on the alpha-amino group. The key structural feature is the butanoate side chain, which extends the distance between the indole nucleus and the chiral center by one methylene group compared to its tryptophan counterpart.
Canonical SMILES String: CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C
Molecular Formula: C₁₆H₂₀N₂O₃
IUPAC Name: this compound
Predicted Physicochemical Properties
The physicochemical properties of this compound are predicted based on its chemical structure and by referencing data from analogous compounds such as N-acetyl-L-tryptophan ethyl ester.[1] These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value | Reference Compound Data (Ac-Trp-OEt) |
| Molecular Weight | 288.34 g/mol | 274.31 g/mol |
| XLogP3 | ~2.1 | 1.8 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 7 | 6 |
| Topological Polar Surface Area | 71.2 Ų | 71.2 Ų |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | Sparingly soluble in water; soluble in organic solvents.[2] |
Rationale and Proposed Synthesis
The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route commences with indole-3-butyric acid, proceeding through amination, N-acetylation, and finally esterification. This multi-step approach allows for high purity of the final product.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: α-Bromination of Indole-3-butyric acid
-
To a solution of indole-3-butyric acid (1.0 equiv.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 equiv.).
-
Add a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide.
-
Evaporate the solvent under reduced pressure to yield crude 2-bromo-4-(1H-indol-3-yl)butanoic acid.
Causality: The Hell-Volhard-Zelinsky reaction is a standard method for the α-halogenation of carboxylic acids. NBS is chosen as the bromine source for its selectivity.
Step 2: Fischer Esterification [3][4][5]
-
Dissolve the crude 2-bromo-4-(1H-indol-3-yl)butanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 8-12 hours. The progress can be monitored by the disappearance of the starting carboxylic acid using TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give ethyl 2-bromo-4-(1H-indol-3-yl)butanoate.
Causality: Fischer esterification is a reliable method for converting carboxylic acids to esters, especially when using an excess of the alcohol to drive the equilibrium towards the product.[5]
Step 3: Amination
-
Dissolve the ethyl 2-bromo-4-(1H-indol-3-yl)butanoate in a sealed pressure vessel with an excess of aqueous ammonia.
-
Heat the mixture at 60-80°C for 24 hours.
-
Cool the vessel, and remove the excess ammonia under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
The combined organic layers are dried and concentrated to yield ethyl 2-amino-4-(1H-indol-3-yl)butanoate.
Causality: Nucleophilic substitution of the bromide with ammonia provides the corresponding amino ester. The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia at the elevated temperature required for the reaction.
Step 4: N-Acetylation
-
Dissolve the ethyl 2-amino-4-(1H-indol-3-yl)butanoate in pyridine.
-
Cool the solution to 0°C and add acetic anhydride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality: Acetic anhydride is a classic reagent for the acetylation of amines. Pyridine acts as a base to neutralize the acetic acid byproduct.[6]
Biological Significance and Potential Applications
The structural modifications of this compound—N-acetylation and C-terminal esterification—are known to significantly impact the biological properties of amino acids.[7][8] N-acetylation can enhance stability and alter the interaction with biological targets.[8] The ethyl ester group increases lipophilicity, which may improve membrane permeability and bioavailability.[9]
Relevance to Tryptophan Metabolism
Tryptophan is a precursor to several important biomolecules, including serotonin and melatonin, and is primarily metabolized through the kynurenine pathway.[10] Derivatives of tryptophan and its metabolites are of great interest in neuroscience and immunology.
Caption: Simplified overview of major tryptophan metabolic pathways and the potential therapeutic area for its derivatives.
Potential as a Neuroprotective Agent
N-acetyl-L-tryptophan has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, exhibiting neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[11][12] Given the structural similarity, this compound may possess similar neuroprotective properties. The increased lipophilicity from the ethyl ester and the altered side-chain length could modulate its potency and pharmacokinetic profile.
Applications in Drug Discovery
Non-canonical amino acids are valuable tools in drug discovery for their ability to introduce novel chemical properties into peptides and small molecules.[13] this compound could serve as a unique building block in peptide synthesis to probe protein structure and function. The N-acetyl group can prevent unwanted side reactions during peptide coupling.[7]
Conclusion
This compound represents a promising, yet underexplored, derivative of tryptophan. The synthetic pathway proposed herein is based on established and reliable chemical transformations, offering a clear route to obtaining this compound for further investigation. Its predicted physicochemical properties suggest good potential for biological activity. Based on the known neuroprotective effects of its close analog, N-acetyl-L-tryptophan, this molecule is a compelling candidate for screening in models of neurodegenerative diseases. Further research into its synthesis, characterization, and biological evaluation is highly encouraged to unlock its full therapeutic potential.
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biological significance of indole derivatives
An In-depth Technical Guide to the Biological Significance of Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Foreword
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents one of nature's most versatile and privileged scaffolds. Its presence in essential biomolecules, from the amino acid tryptophan to neurotransmitters like serotonin, underscores its fundamental role in biology.[1][2] This guide moves beyond a simple cataloging of compounds, adopting the perspective of an application scientist to explore the why and how behind the profound . We will dissect their roles as intercellular signals, their mechanisms of action in pathophysiology, and the rationale behind their application in modern drug discovery. The methodologies and pathways described herein are presented not merely as facts, but as logical frameworks designed to be self-validating and experimentally robust.
Part 1: The Indole Scaffold - From Fundamental Biology to a "Privileged" Pharmacophore
The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a cornerstone of biological chemistry.[3][4] Its significance begins with the essential amino acid L-tryptophan, the biosynthetic precursor to a vast array of secondary metabolites with profound physiological effects.[1]
Tryptophan and its Endogenous Derivatives: The Body's Native Indoles
The metabolism of tryptophan gives rise to several critical signaling molecules:
-
Serotonin (5-Hydroxytryptamine): A key neurotransmitter regulating mood, sleep, and appetite. Its indole moiety is essential for its interaction with 5-HT receptors.[1][3]
-
Melatonin: The primary hormone regulating circadian rhythms, it possesses potent antioxidant properties, scavenging free radicals and protecting against oxidative stress-induced cellular damage.[5][6]
-
Indole-3-Acetic Acid (IAA): While primarily known as the most common plant hormone (auxin) that regulates plant growth, it is also produced by gut microbiota and may play a role in host-microbe interactions.[2][7]
The structural relationship between these core molecules highlights how simple substitutions on the indole ring can dramatically alter biological function.
Caption: Biosynthetic relationship of key endogenous indole derivatives from tryptophan.
Indole as an Inter-kingdom Signaling Molecule
Beyond its role within a single organism, indole itself is a potent signaling molecule in microbial communities.[8] Produced by over 85 bacterial species, it governs critical behaviors such as:
-
Biofilm Formation: Indole can inhibit or promote biofilm formation depending on the bacterial species and environmental conditions.[8]
-
Virulence: It acts as an antivirulence compound in some pathogens by inhibiting quorum sensing.[9][10]
-
Antibiotic Resistance: Indole can induce the expression of multidrug efflux pumps, contributing to antibiotic resistance.
This function as a bacterial signal is crucial in environments like the mammalian gut and the plant rhizosphere, where indole mediates complex interactions between prokaryotes and their eukaryotic hosts.[9][10]
Part 2: Indole Derivatives in Oncology - Targeting the Hallmarks of Cancer
The indole scaffold is a cornerstone of modern anticancer drug design, with numerous FDA-approved agents and clinical candidates targeting various cancer hallmarks.[11][12] Its structural versatility allows it to interact with a wide array of oncogenic targets.[3][13]
Mechanism of Action: Disruption of Microtubule Dynamics
One of the most validated anticancer strategies is the disruption of microtubule polymerization, which is critical for mitotic spindle formation in rapidly dividing cancer cells.[1]
-
Vinca Alkaloids: Natural products like Vinblastine and Vincristine are classic examples.[1][3] They bind to β-tubulin at the colchicine binding site, preventing its polymerization into microtubules and arresting cells in the G2/M phase of the cell cycle.[3][4][11]
Table 1: Antiproliferative Activity of Select Indole-Based Tubulin Inhibitors
| Compound/Class | Target Site on Tubulin | Example IC₅₀ Values (Cancer Cell Line) | References |
| Vinca Alkaloids | Colchicine Binding Site | Vinblastine: 1.5 nM (MCF-7) | [1][3] |
| D-24851 (Indolyl-3-glyoxamide) | Colchicine Binding Site | Highly active against various tumor lines | [1] |
| Quinoline-indole Derivative 13 | Colchicine Binding Site | 2-11 nM (various cancer lines) | [11] |
Mechanism of Action: Inhibition of Oncogenic Kinases
Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Several indole derivatives function as potent kinase inhibitors.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors.[3] Its indole core acts as a scaffold to position functional groups that occupy the ATP-binding pocket of kinases like VEGFR and PDGFR.
-
Alectinib & Osimertinib: Other FDA-approved kinase inhibitors that utilize the indole framework for targeted cancer therapy.[11]
The mechanism involves competitive inhibition at the ATP-binding site, preventing the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[14][15]
Caption: Mechanism of action for indole-based kinase inhibitors like Sunitinib.
Part 3: Indole Derivatives as Antimicrobial and Antiviral Agents
The rise of drug-resistant pathogens necessitates the development of novel therapeutic agents. The indole scaffold is a promising starting point for designing new antimicrobial and antiviral drugs.[3][16][17]
Antibacterial and Antifungal Activity
Indole derivatives exhibit a range of antimicrobial mechanisms:
-
Membrane Disruption & Biofilm Inhibition: The lipophilic nature of the indole ring allows certain derivatives to intercalate into and disrupt bacterial membranes.[3] This can lead to leakage of cellular contents and inhibit the formation of resilient biofilms.[18]
-
Enzyme Inhibition: Some indole compounds, like Indolmycin, act as specific enzyme inhibitors. Indolmycin mimics tryptophan and inhibits tryptophanyl-tRNA synthetase, halting protein synthesis in bacteria.[16]
-
Histidine Kinase Targeting: Novel indole-coumarin hybrids have been shown to target bacterial histidine kinases, which are essential components of two-component signal transduction systems that regulate bacterial responses to environmental stimuli.[19]
Protocol: High-Throughput Screening for Indole-Based Antibiofilm Agents
A self-validating workflow is critical for identifying genuine hits.
Caption: A self-validating workflow for identifying true antibiofilm indole derivatives.
Antiviral Applications
Indole derivatives have been developed into potent antiviral drugs, targeting various stages of the viral life cycle.[20][21]
-
Arbidol (Umifenovir): A broad-spectrum antiviral used against influenza A and B viruses. It acts as a viral entry and membrane fusion inhibitor.[22]
-
Delavirdine & Atevirdine: These are non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[22][23] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it.[23]
The development of these agents showcases the indole scaffold's ability to be tailored to fit specific allosteric sites on viral enzymes, a key strategy in modern antiviral drug design.[2]
Part 4: Applications in Neurodegenerative and Inflammatory Diseases
The neuroprotective and anti-inflammatory properties of indole derivatives make them attractive candidates for treating complex diseases like Alzheimer's, Parkinson's, and chronic inflammatory conditions.[5][24]
Neuroprotection and Anti-Neurodegeneration
Neurodegenerative diseases are often characterized by oxidative stress, protein misfolding, and neuroinflammation.[5][6][24] Indole-based compounds can target these pathways:
-
Antioxidant Effects: Melatonin and its analogs are powerful antioxidants that neutralize free radicals, reducing the oxidative damage central to neuronal death.[5][6]
-
Protein Aggregation Inhibition: Certain derivatives can interfere with the aggregation of amyloid-beta (Aβ) and alpha-synuclein, the pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[5][6]
-
Enzyme Inhibition: Indole-based compounds have been designed as inhibitors of cholinesterases (to increase acetylcholine levels in Alzheimer's) and monoamine oxidase B (MAO-B) (to preserve dopamine levels in Parkinson's).[24]
Anti-inflammatory Activity
Indomethacin is a classic indole-based nonsteroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades.[3]
-
Mechanism of Action: The primary mechanism for most indole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3] By blocking the COX active site, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1]
-
Modulation of Inflammatory Pathways: More recent research has identified novel indole derivatives that modulate other key inflammatory pathways, such as inhibiting the NF-κB signaling cascade.[3] This offers a strategy to develop anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional COX inhibitors.[3]
Conclusion
The biological significance of the indole ring system is both profound and expansive. From its foundational role in endogenous metabolism and intercellular signaling to its application as a "privileged scaffold" in medicinal chemistry, the indole derivative remains a focal point of intense research. Its structural simplicity belies a chemical versatility that allows for precise tuning of biological activity, enabling the targeting of enzymes, receptors, and complex signaling pathways. For researchers in drug discovery, a deep understanding of the structure-activity relationships and mechanistic causality of indole derivatives is not just beneficial—it is essential for designing the next generation of therapeutics to combat cancer, infectious diseases, neurodegeneration, and inflammation.
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An In-depth Technical Guide to the Role of Tryptophan Analogs in Cell Biology
Introduction: Beyond the Canonical Twenty - The Unique Utility of Tryptophan and Its Analogs
Tryptophan (Trp) holds a singular position among the twenty proteinogenic amino acids. Its indole side chain is the largest and most complex, conferring unique photophysical properties and engaging in a wide array of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions.[1][2][3] These characteristics often place tryptophan at critical interfaces in proteins, pivotal for structure, function, and intermolecular recognition.[3][4] However, the very properties that make native tryptophan an intrinsic probe of protein environments—its fluorescence is highly sensitive to the local milieu—can also be a limitation.[5][6] The presence of multiple tryptophan residues in a single protein often complicates the interpretation of spectroscopic signals.[4][7]
This guide delves into the world of tryptophan analogs, synthetic derivatives that retain the core structure of tryptophan but are engineered with modified indole rings. These modifications unlock a powerful and versatile toolkit for cell biologists, researchers, and drug developers. By substituting tryptophan with a strategically designed analog, we can introduce novel functionalities: fluorescent reporters with distinct spectral properties, NMR-active probes for studying protein dynamics, photocrosslinkers to capture transient interactions, and modulators of enzyme activity.[1][8] This guide will explore the core applications of these molecular tools, the methodologies for their site-specific incorporation into proteins, and their expanding role in dissecting complex biological processes and advancing therapeutic discovery.
Part 1: Probing Protein Structure, Dynamics, and Interactions
Tryptophan analogs have emerged as indispensable tools for elucidating the intricacies of protein behavior. Their key advantage lies in the ability to introduce a probe with minimal structural perturbation, as the overall size and shape remain similar to the natural amino acid.[9][10]
Fluorescent Tryptophan Analogs: Illuminating the Molecular Machinery
The intrinsic fluorescence of tryptophan is a powerful, label-free reporter of protein conformation.[6] However, analogs with modified photophysics offer enhanced capabilities, surmounting the challenges of spectral overlap and complex decay kinetics associated with native tryptophan.[4][7]
Key Advantages of Fluorescent Analogs:
-
Red-Shifted Spectra: Many analogs exhibit absorption and emission maxima that are significantly red-shifted compared to tryptophan.[4][7][9] This spectral separation allows for the selective excitation and monitoring of the analog's fluorescence without interference from other native tryptophans in the protein.[4][9]
-
Enhanced Photophysical Properties: Analogs can be designed to have larger Stokes shifts (the separation between absorption and emission maxima), higher quantum yields, and greater molar absorptivities, making them brighter and more sensitive probes.[4][7]
-
Environmental Sensitivity: Like tryptophan itself, the fluorescence of these analogs is often sensitive to the polarity and electrostatic properties of their microenvironment, providing a high-resolution readout of conformational changes.[9]
-
Förster Resonance Energy Transfer (FRET): The unique spectral properties of these analogs make them excellent FRET donors or acceptors when paired with other fluorophores, enabling precise measurements of intramolecular distances and dynamics.[9]
Examples of Fluorescent Tryptophan Analogs and Their Applications:
| Analog | Key Feature | Application |
| 4-Azatryptophan | Red-shifted fluorescence, large Stokes shift.[7] | Probing protein conformational changes and electrostatic environments.[9] |
| 5-Hydroxytryptophan (5-HTP) | Distinct fluorescence from Trp. | Used in studies of protein folding and ligand binding. |
| β-(1-azulenyl)-l-alanine | Deep-blue analog with specific fluorescence.[11] | Visualizing intracellular targeted proteins.[11] |
| Tricyclic Trp Derivatives | Hydrophobic, large Stokes shifts, high molar absorptivity.[4] | Probes for studying protein conformation and dynamics, even in proteins with multiple native Trp residues.[4] |
Experimental Workflow: Probing Conformational Change with a Fluorescent Analog
The following workflow outlines the general steps for using a fluorescent tryptophan analog to study a protein's conformational change upon ligand binding.
Caption: Workflow for studying protein-ligand interactions using fluorescent Trp analogs.
¹⁹F-Tryptophan Analogs for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. The introduction of a fluorine-19 (¹⁹F) atom, via a fluorinated tryptophan analog, provides a highly sensitive and specific probe for NMR studies.[10][12]
Causality Behind Using ¹⁹F NMR:
-
No Background Signal: Fluorine is virtually absent in biological systems, meaning a ¹⁹F NMR spectrum of a labeled protein is free from background signals, allowing for the clear detection of the probe.[12]
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[12]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent reporter of subtle structural changes, ligand binding, and protein dynamics.[12][13]
-
Minimal Perturbation: Replacing a single hydrogen atom with a fluorine atom results in a minimal steric perturbation to the protein's structure.[10]
Mono- and di-fluorinated tryptophans (e.g., 4F-, 5F-, 6F-, 7F-Trp) can be incorporated into proteins to study conformational heterogeneity and ligand binding.[10][12] The distinct chemical shifts of different isomers can provide complementary information about the local environment.[10]
Part 2: Methodology - Site-Specific Incorporation of Unnatural Amino Acids
The power of tryptophan analogs is fully realized when they can be inserted at a specific site within a protein. This is achieved by hijacking the cell's own protein synthesis machinery using an approach known as unnatural amino acid (UAA) incorporation.[11] The cornerstone of this technology is an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[8]
The Principle of Orthogonality:
A self-validating system requires that the engineered components work exclusively with each other and not with the host cell's endogenous machinery.
-
Orthogonal Synthetase (aaRS): An engineered synthetase that recognizes and charges only the unnatural amino acid (the tryptophan analog). Crucially, it must not recognize any of the 20 canonical amino acids.
-
Orthogonal tRNA: A tRNA (often a suppressor tRNA that recognizes a stop codon like amber (TAG) or opal (TGA)) that is not recognized by any of the host cell's endogenous synthetases but is specifically recognized and charged by the orthogonal aaRS.[8]
When the gene for the protein of interest is mutated to include a stop codon at the desired insertion site, and the orthogonal pair and the UAA are supplied to the cell, the ribosome will pause at the stop codon. The orthogonal tRNA, charged with the tryptophan analog, will then recognize the stop codon and insert the analog, allowing protein synthesis to continue.[11]
Experimental Workflow: Site-Specific UAA Incorporation in Mammalian Cells
Caption: General workflow for incorporating a tryptophan analog at a specific site in a protein expressed in mammalian cells.
This methodology has been successfully used to incorporate a wide variety of tryptophan analogs, including 5-hydroxytryptophan, into proteins in mammalian cells.[8]
Part 3: Tryptophan Analogs in Drug Discovery and Chemical Biology
The unique chemical properties of the indole ring make tryptophan a frequent participant in drug-target interactions.[1][14] Consequently, analogs of tryptophan are valuable tools in medicinal chemistry and drug development.[15]
Enzyme Inhibition: The Case of IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[16][17] This pathway is implicated in immune suppression, particularly in the context of cancer, by depleting local tryptophan levels and producing immunosuppressive metabolites.[16] Therefore, inhibiting IDO1 is a major therapeutic strategy.
Many IDO1 inhibitors are tryptophan analogs. For example, 1-methyl-tryptophan (1-MT) was one of the first reported IDO1 inhibitors.[16][17] More advanced inhibitors that have entered clinical trials, such as epacadostat and navoximod, are also based on this principle.[17] The design and synthesis of novel tryptophan analogs continue to be a key strategy for developing tool compounds to study the enzymatic mechanism of IDO1 and to discover new, more potent inhibitors.[16] These analogs can be designed to bind to the active site, mimicking the natural substrate but resisting catalysis, or to bind to allosteric sites.[16]
Late-Stage Peptide Diversification
Peptides are an important class of therapeutics, and over 40 FDA-approved peptide drugs contain at least one tryptophan residue.[18] Modifying these tryptophan residues can significantly improve drug properties like stability, bioavailability, and target interaction.[18] Recently, "late-stage modification" strategies have been developed that allow for the direct chemical modification of tryptophan residues within a full-length, unprotected peptide.[14] This allows for the rapid generation of a library of drug analogs from a single parent peptide, accelerating the optimization of pharmacokinetic properties.[14][18] For example, a catalyst-free C2-sulfenylation reaction can be used to install a variety of functional groups onto the indole ring, improving both bioactivity and serum stability.[14][18]
Part 4: Interrogating Tryptophan Metabolic Pathways
Beyond its role in protein synthesis, tryptophan is a precursor to a host of biologically critical molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[19][20][21] Tryptophan analogs can serve as powerful tools to study these complex and interconnected pathways.
The Major Tryptophan Metabolic Pathways:
Mammalian cells primarily metabolize free tryptophan via two major routes:
-
The Serotonin Pathway: A minor but functionally critical pathway (~1% of Trp degradation) that produces serotonin (5-hydroxytryptamine), a key neurotransmitter, and subsequently melatonin.[21] This pathway is initiated by the enzyme Tryptophan Hydroxylase (TPH).[21][22]
-
The Kynurenine Pathway: This is the major route of tryptophan degradation (~95%), initiated by the enzymes IDO1 or Tryptophan 2,3-dioxygenase (TDO).[21][23] It produces a variety of bioactive metabolites that modulate immune and neuronal function.[21]
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A Technical Guide to the Discovery of Novel Tryptophan Indole Derivatives: From Synthesis to Biological Validation
Abstract: The indole nucleus, particularly that derived from the essential amino acid tryptophan, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2][3] Its presence in neurotransmitters like serotonin and complex alkaloids highlights its profound biological significance.[4][5][6] This guide provides an in-depth, technically-grounded framework for the discovery of novel tryptophan indole derivatives. We will navigate the strategic considerations from initial synthetic library design and high-throughput screening to the iterative process of lead optimization and preclinical evaluation. The methodologies and rationales presented herein are designed to equip researchers, scientists, and drug development professionals with a robust understanding of the modern discovery workflow.
Foundational Strategy: Synthesis of Diverse Indole Libraries
The journey to a novel therapeutic begins with the creation of a chemically diverse library of molecules. The indole scaffold offers numerous points for modification, but accessing these efficiently and strategically is paramount. While classical methods like the Fischer, Bischler, and Larock indole syntheses provide a historical foundation, modern drug discovery relies on more versatile and functional-group-tolerant methodologies.[1][7][8]
Causality in Synthetic Route Selection: The choice of synthetic strategy is dictated by the desired diversity and the need for efficiency. Palladium-catalyzed reactions, for instance, are favored for their reliability and broad substrate scope, allowing for the coupling of various fragments to build complexity rapidly.[7][9] C-H activation is another powerful modern approach that enables the modification of the indole core at positions that are difficult to access through classical methods, thus opening new chemical space for exploration.[10]
Experimental Protocol: Palladium-Catalyzed Larock Indole Synthesis
This protocol provides a representative method for constructing the indole nucleus, which can be adapted for library synthesis. The use of a palladium catalyst allows for the efficient coupling of an o-iodoaniline with a disubstituted alkyne.[7]
Self-Validation: The trustworthiness of this protocol is ensured by including a control reaction (without the palladium catalyst) to confirm the catalyst's necessity. Product identity and purity are validated through standard analytical techniques like NMR and Mass Spectrometry.
Materials:
-
2-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in 5 mL of anhydrous DMF.
-
Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating is necessary to overcome the activation energy for the catalytic cycle. An inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,3-diphenylindole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
High-Throughput Screening (HTS) and Hit Identification
With a diverse library in hand, the next critical phase is to identify "hits"—compounds that exhibit a desired biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel.[11][12] The choice of assay is fundamental and can be either target-based (measuring interaction with a specific protein) or phenotypic (measuring a change in cell behavior, such as cell death).[13]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric, cell-based phenotypic screen used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[14][15] It is widely used in cancer drug discovery to identify compounds that are cytotoxic to tumor cells.
Self-Validation: This protocol's integrity relies on multiple controls:
-
Vehicle Control: Cells treated with only the solvent (e.g., DMSO) to establish 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.
-
Blank Control: Wells with media but no cells to determine background absorbance.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Indole derivative library stock solutions (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microplates.
-
Multichannel pipette and plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Rationale: A 24-hour pre-incubation ensures cells are in a healthy, exponential growth phase before compound addition.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives. Add 1 µL of each compound solution to the respective wells to achieve the desired final concentration (e.g., a single high concentration of 10 µM for a primary screen). Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator. Rationale: This duration is typically sufficient for cytotoxic effects to manifest.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits."
Lead Optimization and Structure-Activity Relationship (SAR)
Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative cycle of chemical modification and biological testing to improve the compound's properties, such as potency, selectivity, and metabolic stability. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity.[16][17][18]
Causality in SAR: The core principle of SAR is that the three-dimensional structure and electronic properties of a molecule dictate its interaction with a biological target. For example, adding a halogen to a specific position on the indole ring might increase binding affinity by forming a favorable interaction with a hydrophobic pocket in the target protein.[16] Conversely, replacing a carboxyl group with an amide can decrease activity if that acidic group is essential for forming a key hydrogen bond.[19]
Data Presentation: Example SAR Table for Indole Acetic Acid Derivatives
The following table summarizes key SAR findings for indole acetic acid derivatives, demonstrating how specific structural modifications impact activity.[19]
| Position/Modification | Structural Change | Impact on Activity | Rationale/Causality |
| Position 1 (N-Acyl) | N-benzoyl with p-substituents (-F, -Cl) | Increases Activity | Enhances binding, possibly through favorable hydrophobic or electronic interactions in the target pocket. |
| Position 2 | Methyl group substitution | Increases Activity | A small alkyl group at C2 is often more active than larger aryl groups, suggesting a size constraint in this region of the binding site. |
| Position 3 (Acid) | Carboxyl group replaced with amide | Decreases Activity | The acidic carboxyl group is likely critical for a key ionic or hydrogen-bonding interaction with the target. |
| Position 5 | Substitution with -OCH₃, -F | Increases Activity | Electron-donating or halogen substituents at C5 are generally more active than unsubstituted analogs, suggesting this position is tolerant to modification and can be used to tune properties. |
Preclinical Evaluation: In Vitro and In Vivo Validation
Validated hits that have undergone initial SAR optimization must be further characterized to understand their broader biological profile before they can be considered true drug candidates. This involves a suite of in vitro assays to confirm their mechanism and assess properties like antioxidant or anti-inflammatory potential, followed by in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and safety.[20][21][22]
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standard method for measuring the antioxidant capacity of a substance in vitro.[21] It is particularly relevant for indole derivatives, as the tryptophan scaffold itself is susceptible to oxidation, and many of its metabolites have antioxidant properties.[21][23]
Self-Validation:
-
Standard Curve: A standard antioxidant (Trolox) is used to generate a standard curve, against which the unknown compounds are compared.
-
Blank: A reaction with no antioxidant is run to measure the uninhibited decay of the fluorescent probe.
Materials:
-
Fluorescein sodium salt (fluorescent probe).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a free radical generator.
-
Trolox (a water-soluble vitamin E analog) for the standard curve.
-
Phosphate buffer (pH 7.4).
-
96-well black microplate (to minimize light scatter).
-
Fluorescence plate reader with temperature control.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the indole derivative and the Trolox standard in phosphate buffer.
-
Plate Loading: Add 25 µL of each sample, standard, or blank (buffer only) to the wells of the black 96-well plate. Add 150 µL of the fluorescein solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes directly in the plate reader. Rationale: Pre-incubation ensures temperature equilibration before the reaction is initiated.
-
Initiation: Inject 25 µL of the AAPH solution into all wells to start the radical-generating reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The plate reader should be set to an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards versus their concentration to create a standard curve. The ORAC value of the indole derivatives is then determined by comparing their net AUC to the Trolox standard curve and is expressed in Trolox Equivalents (TE).
Conclusion
The discovery of novel tryptophan indole derivatives is a systematic, multi-stage process that integrates synthetic chemistry, high-throughput biology, and iterative design. Success hinges on the ability to generate meaningful chemical diversity, employ robust and well-validated screening assays, and intelligently interpret SAR data to guide optimization. By understanding the causality behind each experimental choice—from the selection of a synthetic reaction to the inclusion of precise controls in a bioassay—researchers can more efficiently navigate the complex path from initial concept to a promising preclinical candidate. The frameworks and protocols detailed in this guide provide a solid foundation for embarking on this challenging but rewarding endeavor.
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A Technical Guide to Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate (N-Acetyl-L-Tryptophan Ethyl Ester): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, more commonly known as N-Acetyl-L-tryptophan ethyl ester (Ac-L-Trp-OEt), is an esterified derivative of N-acetyl-L-tryptophan. This modification enhances its lipophilicity and bioavailability, making it a compound of significant interest in pharmaceutical research and development.[1][2] As a derivative of the essential amino acid L-tryptophan, it serves as a valuable precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of N-Acetyl-L-tryptophan ethyl ester, with a focus on its potential applications in drug discovery.
Introduction: The Significance of a Modified Amino Acid
L-tryptophan is a fundamental amino acid that serves as a precursor to the neurotransmitter serotonin and the neurohormone melatonin. Its derivatives are a cornerstone of medicinal chemistry due to their wide range of biological activities.[4] N-Acetyl-L-tryptophan, a metabolite of tryptophan, has demonstrated notable neuroprotective, antioxidant, and anti-inflammatory properties.[3][5][6] However, its therapeutic application can be limited by its physicochemical properties.
The esterification of N-acetyl-L-tryptophan to its ethyl ester, N-Acetyl-L-tryptophan ethyl ester (Ac-L-Trp-OEt), is a strategic modification designed to improve its pharmacokinetic profile.[1][2] By increasing its lipophilicity, the ethyl ester group enhances the molecule's ability to cross biological membranes, leading to improved solubility and bioavailability.[1][2] This makes Ac-L-Trp-OEt a promising candidate for drug development, particularly as a prodrug for delivering N-acetyl-L-tryptophan to target tissues.[7]
Synthesis and Preparation
The synthesis of N-Acetyl-L-tryptophan ethyl ester can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereoselectivity, yield, and scalability.
Chemical Synthesis
A common approach to the synthesis of N-Acetyl-L-tryptophan ethyl ester involves a two-step process starting from L-tryptophan:
-
N-Acetylation: L-tryptophan is first acetylated at the amino group using acetic anhydride, typically in an alkaline aqueous solution.[8]
-
Esterification: The resulting N-acetyl-L-tryptophan is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Caption: General chemical synthesis pathway for N-Acetyl-L-Tryptophan Ethyl Ester.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of amino acid esters. Lipases, such as Candida antarctica lipase A (CAL-A), have been successfully employed for the N-acylation and esterification of tryptophan derivatives.[9] Enzymatic synthesis can be particularly advantageous for producing enantiomerically pure compounds under mild reaction conditions.[10] The enzymatic synthesis of a related compound, N-acetyl-tryptophan phenylethyl ester, has been demonstrated using chymotrypsin, highlighting the versatility of biocatalysis in this context.[11]
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of N-Acetyl-L-tryptophan ethyl ester is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2382-80-1 | [2][12][13] |
| Molecular Formula | C15H18N2O3 | [2][12][13] |
| Molecular Weight | 274.32 g/mol | [12][13] |
| Appearance | Solid | [13] |
| Melting Point | 112-114 °C | [13] |
| Optical Activity | [α]20/D +45° (c = 0.5 in chloroform) | [13] |
| Purity | ≥ 99% (HPLC) | [2] |
Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the structural confirmation of the synthesized compound. While specific spectra for the ethyl ester were not found in the initial search, related structures show characteristic signals for the indole ring, the acetyl group, the ethyl ester, and the chiral center protons.[14]
Biological Activities and Mechanism of Action
The therapeutic potential of N-Acetyl-L-tryptophan ethyl ester is largely attributed to the biological activities of its parent compound, N-acetyl-L-tryptophan. The ethyl ester is expected to act as a more bioavailable prodrug that is hydrolyzed in vivo to release the active N-acetyl-L-tryptophan.
Neuroprotection
N-acetyl-L-tryptophan has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][5][6] Its neuroprotective mechanisms are multifaceted:
-
Neurokinin-1 Receptor (NK-1R) Antagonism: It acts as an antagonist at the NK-1R, thereby inhibiting the pro-inflammatory and neurotoxic effects of its ligand, substance P.[3][6]
-
Inhibition of Apoptosis: N-acetyl-L-tryptophan has been shown to inhibit the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway.[3][6] This prevents the activation of caspases and subsequent neuronal cell death.[3][6]
Caption: Simplified diagram of the neuroprotective mechanisms of N-Acetyl-L-Tryptophan.
Anti-inflammatory and Antioxidant Effects
N-acetyl-L-tryptophan exhibits anti-inflammatory properties by inhibiting the expression and secretion of pro-inflammatory cytokines such as IL-1β.[3][6] It also functions as an antioxidant, protecting cells from oxidative stress-induced damage.[3] In pharmaceutical formulations, N-acetyl-tryptophan is used as a stabilizer to prevent the oxidative degradation of proteins.[15]
Antimicrobial Potential
Derivatives of tryptophan have been investigated for their antimicrobial activities.[16] While specific studies on the antimicrobial effects of N-Acetyl-L-tryptophan ethyl ester are not widely available, the broader class of tryptophan derivatives shows promise in this area.[4]
Applications in Drug Discovery and Development
The enhanced bioavailability of N-Acetyl-L-tryptophan ethyl ester makes it a highly attractive molecule for drug development.[1][2]
-
Neurodegenerative Diseases: Its potent neuroprotective and anti-inflammatory properties position it as a lead compound for the development of therapies for Alzheimer's, Parkinson's, and other neurodegenerative conditions.[3][5][6]
-
Prodrug Strategy: It serves as an excellent example of a prodrug strategy to improve the delivery of a pharmacologically active agent (N-acetyl-L-tryptophan) to the central nervous system.[7]
-
Cognitive and Mood Enhancement: As a precursor to serotonin, it is explored for its potential in dietary supplements and nutraceuticals aimed at improving mood and cognitive function.[1][2]
Experimental Protocol: Synthesis of N-Acetyl-L-Tryptophan Ethyl Ester
The following is a representative, generalized protocol for the chemical synthesis of N-Acetyl-L-tryptophan ethyl ester. Note: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety guidelines.
Step 1: N-Acetylation of L-Tryptophan
-
Dissolve L-tryptophan in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the pH with the addition of sodium hydroxide solution.
-
Stir the reaction mixture at a low temperature for several hours.
-
Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate N-acetyl-L-tryptophan.
-
Filter, wash with cold water, and dry the product.
Step 2: Esterification of N-Acetyl-L-Tryptophan
-
Suspend N-acetyl-L-tryptophan in absolute ethanol.
-
Cool the suspension in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure N-Acetyl-L-tryptophan ethyl ester.
Conclusion
N-Acetyl-L-tryptophan ethyl ester is a promising derivative of L-tryptophan with significant potential in the pharmaceutical and nutraceutical industries. Its enhanced physicochemical properties, coupled with the potent biological activities of its parent compound, make it a valuable tool for researchers and a promising candidate for the development of new therapies for a range of disorders, particularly those affecting the central nervous system. Further research into its pharmacokinetic profile, long-term safety, and efficacy in various disease models is warranted to fully realize its therapeutic potential.
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Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the amino acid tryptophan.[1] This protocol is designed for researchers and professionals in drug development and biochemical research who require a reliable method for producing this compound. The synthesis is based on the well-established Fischer esterification of N-acetyl-L-tryptophan.[2][3][4] This application note details the reaction mechanism, provides a step-by-step protocol, and includes essential data for successful synthesis and characterization. The significance of this compound lies in its enhanced solubility and bioavailability compared to its parent amino acid, making it a valuable intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[5][6]
Introduction
This compound, also known as N-acetyl-L-tryptophan ethyl ester, is a key derivative of tryptophan.[1][7] Tryptophan and its derivatives are fundamental precursors in the biosynthesis of numerous nonribosomal peptide antibiotics and other bioactive natural products.[8][9] The esterification of the carboxylic acid group and the acetylation of the amino group in tryptophan modify its physicochemical properties, notably increasing its lipophilicity. This modification can lead to improved cell permeability and bioavailability, which are critical parameters in drug design and development.[5][6] Consequently, this compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents and as a tool in biochemical studies investigating metabolic pathways.[6][10][11]
The synthesis described herein utilizes the Fischer esterification, a classic and robust method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[2][3][4] This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₃[1][12] |
| Molecular Weight | 274.32 g/mol [1][12] |
| CAS Number | 2382-80-1[1][12] |
| Appearance | Solid[12] |
| Melting Point | 112-114 °C[12] |
| Optical Activity | [α]20/D +45°, c = 0.5 in chloroform[12] |
Synthesis Workflow
The overall process for the synthesis of this compound is outlined below. The process begins with the starting material, N-acetyl-L-tryptophan, which undergoes esterification in the presence of ethanol and an acid catalyst, followed by purification to yield the final product.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| N-acetyl-L-tryptophan | ≥99% | Sigma-Aldrich |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | J.T. Baker |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | Macron |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-acetyl-L-tryptophan (10.0 g, 40.6 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the solution. The addition should be done carefully as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the excess acid. Effervescence will occur. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of sufficient purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) can be performed.
Reaction Mechanism
The synthesis proceeds via the Fischer esterification mechanism, which is a nucleophilic acyl substitution reaction.[3] The key steps are outlined below.
Caption: The five key steps of the Fischer esterification mechanism.
-
Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the N-acetyl-L-tryptophan, making the carbonyl carbon more electrophilic.[2][3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][3][13]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][3]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.[2][3]
-
Deprotonation: A water molecule or another alcohol molecule acts as a base to deprotonate the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[3]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Yield | 75-90% | Low yields may result from incomplete reaction; ensure sufficient reflux time. Water in the reaction can shift the equilibrium back to the reactants; use anhydrous ethanol. |
| Purity (by ¹H NMR) | Characteristic peaks for the ethyl ester and acetyl groups should be present, with minimal impurities. | Impurities may include unreacted starting material or side products. Purification by column chromatography or recrystallization may be necessary. |
| Physical Appearance | White to off-white solid | A colored product may indicate impurities; consider recrystallization. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the ethanol to dissipate the heat generated.
-
Ethyl acetate is flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward, high-yielding, and utilizes common laboratory reagents and equipment. The resulting product is a valuable intermediate for further synthetic applications in pharmaceutical and biochemical research.
References
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A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014-10-22). Available at: [Link]
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SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Lukas Junk, Angelika Ullrich, Uli Kazmaier. Institute of Organic Chemistry, Saarland University. Available at: [Link]
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"Synthesis of Tryptophan and Tyrosine Derivatives." by Li Shui. LSU Scholarly Repository. Available at: [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters - ACS Publications. (2014-01-06). Available at: [Link]
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Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. ChemSynthesis. (2025-05-20). Available at: [Link]
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N-Acetyl-L-tryptophan ethyl ester. PubChem. Available at: [Link]
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Fischer Esterification: Mechanism & Examples. NROChemistry. Available at: [Link]
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Fischer esterification reaction. BYJU'S. Available at: [Link]
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Fischer Esterification-Typical Procedures. OperaChem. (2024-01-05). Available at: [Link]
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Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. NIH. Available at: [Link]
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Fischer Esterification. YouTube. (2012-07-09). Available at: [Link]
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Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. PubChem. Available at: [Link]
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Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI. Available at: [Link]
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Ethyl N-(3-cyano-1H-indol-2-yl)formimidate. PMC - NIH. Available at: [Link]
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Synthesis of Ethyl Butanoate via Esterification. Scribd. Available at: [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. (2023-08-24). Available at: [Link]
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Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - NIH. Available at: [Link]
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Synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening. PubMed. Available at: [Link]
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Ethyl butyrate. Wikipedia. Available at: [Link]
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Application Notes and Protocols for the N-acylation of Indolylbutanoate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylated Indolylbutanoate Esters in Medicinal Chemistry
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the indole ring is a critical strategy in drug discovery, allowing for the fine-tuning of physiochemical properties and biological activity. Among the various modifications, N-acylation of the indole nitrogen is a particularly powerful tool. This modification can significantly impact a molecule's potency, selectivity, and metabolic stability. When combined with a C3-butanoate ester side chain, the resulting N-acylated indolylbutanoate esters become valuable scaffolds for a range of therapeutic targets. For instance, derivatives of indole-3-butyric acid have been investigated as potent histone deacetylase (HDAC) inhibitors, highlighting the therapeutic potential of this molecular architecture.[2][3][4][5]
These application notes provide a comprehensive guide to the N-acylation of indolylbutanoate esters, addressing the key challenges of chemoselectivity and providing detailed, field-proven protocols. We will delve into the mechanistic underpinnings of the reaction, explore a variety of reliable acylation methods, and offer practical guidance for achieving high yields and purity.
Understanding the Reaction: Mechanism and Chemoselectivity
The primary challenge in the N-acylation of indolylbutanoate esters lies in achieving selective acylation at the indole nitrogen (N1) without affecting the ester functionality or promoting undesired acylation at the electron-rich C3 position.[1][6] The indole nitrogen is significantly less nucleophilic than a typical amine, making its acylation non-trivial.
The reaction generally proceeds via the deprotonation of the indole N-H by a suitable base to form the more nucleophilic indolide anion. This anion then attacks the electrophilic acylating agent to form the N-acylated product. The choice of base and acylating agent is crucial for ensuring chemoselectivity.
dot graph "N_acylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Indolylbutanoate [label="Indolylbutanoate Ester"]; Indolide [label="Indolide Anion"]; AcylatingAgent [label="Acylating Agent\n(e.g., R-COCl)"]; Product [label="N-Acyl Indolylbutanoate Ester"]; Base [label="Base", shape=ellipse, fillcolor="#34A853"]; Byproduct [label="Byproduct\n(e.g., B-H, Cl⁻)", shape=ellipse, fillcolor="#EA4335"];
Indolylbutanoate -> Indolide [label="+ Base"]; Indolide -> Product [label="+ Acylating Agent"]; Product -> Byproduct [style=invis]; // for spacing Base -> Byproduct [style=invis]; AcylatingAgent -> Byproduct [style=invis]; } Figure 1: General mechanism of base-mediated N-acylation of an indolylbutanoate ester.
Recommended Protocols for N-Acylation
Herein, we present two robust and widely applicable protocols for the N-acylation of indolylbutanoate esters. These methods have been selected for their high chemoselectivity, good functional group tolerance, and scalability.
Protocol 1: N-Acylation using Acyl Chlorides with a Mild Inorganic Base
This classic method is effective for a wide range of acyl chlorides. The use of a mild inorganic base like sodium carbonate (Na₂CO₃) is key to preventing hydrolysis of the butanoate ester.
Experimental Workflow:
dot graph "Protocol_1_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Dissolve Indolylbutanoate Ester\nand Base in Acetonitrile"]; Step2 [label="Add Acyl Chloride Dropwise"]; Step3 [label="Heat Reaction Mixture"]; Step4 [label="Monitor Reaction by TLC/LC-MS"]; Step5 [label="Quench Reaction and Perform Aqueous Work-up"]; Step6 [label="Purify by Column Chromatography"]; End [label="Obtain Pure N-Acyl Product", shape=ellipse, fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Figure 2: Workflow for N-acylation using an acyl chloride and a mild inorganic base.
Step-by-Step Procedure:
-
To a solution of the indolylbutanoate ester (1.0 eq.) in anhydrous acetonitrile (MeCN), add sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired acyl chloride (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-120°C. The optimal temperature will depend on the reactivity of the specific acyl chloride and should be determined empirically.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated indolylbutanoate ester.
Key Considerations for Protocol 1:
-
Solvent: Anhydrous acetonitrile is a common choice, but other polar aprotic solvents may also be suitable.
-
Base: While Na₂CO₃ is recommended for its mildness, other bases like potassium carbonate (K₂CO₃) can also be used. Stronger bases like sodium hydride (NaH) may also be employed, but care must be taken to avoid ester saponification.
-
Temperature: Higher temperatures may be required for less reactive acylating agents. It is advisable to start at a lower temperature and gradually increase it to avoid side reactions.
Protocol 2: Chemoselective N-Acylation using Thioesters
This method offers excellent chemoselectivity and is particularly useful for substrates with sensitive functional groups.[1][6] Thioesters are stable and less reactive than acyl chlorides, reducing the likelihood of unwanted side reactions.[6]
Experimental Workflow:
dot graph "Protocol_2_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Combine Indolylbutanoate Ester,\nThioester, and Base in Xylene"]; Step2 [label="Heat Reaction Mixture under Inert Atmosphere"]; Step3 [label="Monitor Reaction by TLC/LC-MS"]; Step4 [label="Cool and Dilute with Organic Solvent"]; Step5 [label="Wash with Aqueous Base and Brine"]; Step6 [label="Purify by Column Chromatography"]; End [label="Obtain Pure N-Acyl Product", shape=ellipse, fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } Figure 3: Workflow for N-acylation using a thioester and a strong inorganic base.
Step-by-Step Procedure:
-
In a reaction vessel, combine the indolylbutanoate ester (1.0 eq.), the thioester (3.0 eq.), and cesium carbonate (Cs₂CO₃) (3.0 eq.) in xylene.[6]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 140°C and stir for 12-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Key Considerations for Protocol 2:
-
Base: Cesium carbonate is particularly effective in this transformation.[6]
-
Thioester: A variety of S-alkyl or S-aryl thioesters can be used.
-
Inert Atmosphere: Maintaining an inert atmosphere is recommended to prevent potential side reactions at elevated temperatures.
Data Summary and Comparison of Protocols
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Thioester) |
| Acylating Agent | Acyl Chloride | Thioester |
| Base | Na₂CO₃ or K₂CO₃ (milder) | Cs₂CO₃ (stronger) |
| Solvent | Acetonitrile (MeCN) | Xylene |
| Temperature | 60-120°C | 140°C |
| Reaction Time | Typically shorter (1-8 hours) | Typically longer (12-24 hours) |
| Advantages | Faster reaction times, readily available acyl chlorides. | High chemoselectivity, good for sensitive substrates.[1][6] |
| Disadvantages | Acyl chlorides can be moisture-sensitive and more reactive. | Longer reaction times and higher temperatures. |
Conclusion
The N-acylation of indolylbutanoate esters is a valuable transformation in the synthesis of biologically active molecules. By carefully selecting the appropriate reaction conditions, particularly the base and acylating agent, high chemoselectivity and good yields can be achieved. The protocols detailed in these application notes provide reliable and reproducible methods for the synthesis of N-acylated indolylbutanoate esters, empowering researchers in their drug discovery and development endeavors.
References
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Available from: [Link]
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Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. Available from: [Link]
-
Morales-Serna, J. A., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 94-108. Available from: [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94. Available from: [Link]
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Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. Available from: [Link]
-
El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Salem, H. M. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica, 62(2), 157-179. Available from: [Link]
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Wang, L., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. Available from: [Link]
-
Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. Available from: [Link]
-
Wang, L., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. Available from: [Link]
-
Morales-Serna, J. A., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 94-108. Available from: [Link]
- Patent CN102503846B. Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
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Wang, L., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 425-436. Available from: [Link]
-
Miyake, H., et al. (2001). 4-(Benzoylindolizinyl)butyric Acids; Novel Nonsteroidal Inhibitors of Steroid 5α-Reductase. III. Chemical and Pharmaceutical Bulletin, 49(7), 844-850. Available from: [Link]
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Chen, J., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275-4278. Available from: [Link]
- European Patent EP 3630724B1. Substituted indoline derivatives as dengue viral replication inhibitors.
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Taylor & Francis. Indole 3 butyric acid – Knowledge and References. Available from: [Link]
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Witt, S. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. Available from: [Link]
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Application Notes and Protocols for the Strategic Use of Protecting Groups in Tryptophan Derivatives Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of peptides and complex molecules containing tryptophan (Trp) is fraught with challenges owing to the high nucleophilicity and susceptibility to oxidation of its indole side chain. Unprotected tryptophan can undergo significant degradation and side-product formation, particularly under the acidic conditions common in peptide synthesis. This guide provides an in-depth analysis of protecting group strategies for the α-amino (Nα) and indole (N(in)) nitrogens of tryptophan. We will explore the causality behind the selection of common protecting groups, present validated, step-by-step protocols for their introduction and removal, and offer a comparative analysis to inform the design of robust synthetic routes.
The Tryptophan Conundrum: Why Protection is Non-Negotiable
The indole ring of tryptophan is an electron-rich aromatic system, making it highly reactive towards electrophiles. During multi-step synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), numerous reactive electrophilic species are generated. The most significant challenges arise during the final cleavage step, where trifluoroacetic acid (TFA) is used to remove side-chain protecting groups and cleave the peptide from the resin.[1]
Carbocations generated from acid-labile protecting groups (e.g., tert-butyl from Boc or tBu groups) and resin linkers (e.g., the p-hydroxybenzyl cation from Wang resin) can readily alkylate the indole ring, leading to a variety of hard-to-remove impurities.[1][2] Furthermore, the indole moiety is prone to oxidation, especially in prolonged acidic conditions.[3] Therefore, a robust protecting group strategy is not merely advantageous; it is essential for achieving high purity and yield in the synthesis of tryptophan-containing molecules.
Orthogonal Protection: The Core Strategic Principle
The cornerstone of modern peptide synthesis is the principle of orthogonality. An orthogonal protecting group scheme allows for the selective removal of one type of protecting group under specific conditions while others remain completely intact.[3] For tryptophan derivatives, this typically involves a two-tiered system:
-
Temporary Nα-Protection: Protects the α-amino group during peptide bond formation. This group is removed at every cycle of peptide chain elongation. The most common group in modern SPPS is the base-labile Fmoc group.
-
Permanent N(in)-Protection: Protects the indole side-chain nitrogen throughout the entire synthesis. This group is only removed during the final global deprotection and cleavage step. The most common group for this purpose is the acid-labile Boc group.
This Fmoc/Boc strategy is a classic example of orthogonality: the Fmoc group is removed with a base (e.g., piperidine) without affecting the acid-labile Boc group, while the Boc group is removed with a strong acid (TFA) at the end of the synthesis.[3]
Caption: Orthogonal protection and deprotection in Fmoc-SPPS.
Protecting the α-Amino Group (Nα)
The choice of Nα-protection dictates the overall synthetic strategy (e.g., Fmoc-based or Boc-based SPPS).
The Fmoc Group (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is the standard for modern research-scale SPPS due to its base lability, which allows for mild deprotection conditions that preserve most acid-labile side-chain protecting groups.
The Boc Group (tert-Butyloxycarbonyl)
Used in the classic Merrifield SPPS, the Boc group is acid-labile and requires repeated treatment with moderate acid (e.g., 50% TFA in DCM) for its removal.[4] This necessitates the use of stronger acid-labile or acid-stable groups for side-chain protection.
The Cbz Group (Carbobenzyloxy)
The Cbz group is a foundational protecting group, often used in solution-phase synthesis. It is stable to the mild basic and acidic conditions of Fmoc and Boc strategies, respectively, but is readily removed by catalytic hydrogenolysis.[5][6] This makes it an excellent choice for synthesizing protected peptide fragments that will be joined together later.
Protecting the Indole Nitrogen (N(in))
Protecting the indole nitrogen is the most critical step for ensuring the integrity of tryptophan during synthesis.
The Boc Group: The Gold Standard for Fmoc SPPS
The N(in)-Boc group is the most widely used and recommended protection for tryptophan in Fmoc-SPPS.[3] It provides excellent steric and electronic shielding of the indole ring.
-
Mechanism of Protection: During TFA cleavage, the N(in)-Boc group is removed, but it transiently forms an N(in)-carboxy intermediate. This intermediate is unstable and quickly decarboxylates in aqueous work-up, but its brief existence is sufficient to shield the indole from electrophilic attack by carbocations during the critical cleavage phase.[7]
-
Advantages: Dramatically reduces alkylation and oxidation, leading to purer crude peptides and higher yields.[3][8] It is particularly crucial when synthesizing peptides containing arginine residues protected by sulfonyl groups (e.g., Pbf), which are a major source of reactive cations.
The Formyl Group (For): A Classic for Boc SPPS
In Boc-based SPPS, where the Nα-Boc group is removed with TFA in every cycle, the N(in)-Boc group is not a viable option. Instead, the N(in)-formyl (For) group is commonly employed.[4][9]
-
Stability: The formyl group is an electron-withdrawing group that deactivates the indole ring towards electrophilic attack. It is stable to the repetitive TFA treatments used for Nα-Boc removal.
-
Deprotection: The formyl group is typically removed during the final, harsh acid cleavage with liquid Hydrogen Fluoride (HF). The removal can be facilitated by the inclusion of a thiol scavenger, such as 1,2-ethanedithiol (EDT) or p-thiocresol.[4][10] Alternatively, it can be removed under basic conditions (e.g., aqueous piperidine, hydrazine, or N,N'-dimethylethylendiamine), but this is usually performed after cleavage from the resin.[10]
Other Indole Protecting Groups
While less common, other groups have been developed for specific applications:
-
Doc (2,4-dimethylpent-3-yloxycarbonyl): A highly acid-stable group designed for Boc-SPPS that suppresses alkylation and is removed with strong acid (e.g., HF).[11]
-
Nmbu (4-(N-methylamino)butanoyl): A specialized group that, after TFA cleavage of a primary Boc group, leaves a cationic Nmbu moiety on the indole. This enhances the solubility of the crude peptide for purification. The Nmbu group is then removed under mildly basic conditions (pH 9.5) via an intramolecular cyclization.[12]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and scale.
Protocol 1: Nα-Cbz Protection of L-Tryptophan
This protocol describes the protection of the α-amino group using benzyl chloroformate under Schotten-Baumann conditions.
-
Dissolution: Dissolve L-Tryptophan (1.0 eq.) in 1 M aqueous sodium carbonate (2.5 eq.) in a flask and cool the solution in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction & Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Cbz-L-Tryptophan.[6][13]
Protocol 2: Synthesis of Fmoc-Trp(Boc)-OH
This two-step process is the most common route to the orthogonally protected building block for Fmoc-SPPS.
Step A: Nα-Fmoc Protection
-
Dissolution: Suspend L-Tryptophan (1.0 eq.) in a mixture of acetone and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0-2.5 eq.) to the suspension.
-
Fmocylation: Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide, 1.05 eq.) in acetone dropwise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Isolation: Remove acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether. Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield Fmoc-Trp-OH.
Step B: N(in)-Boc Protection
-
Dissolution: Dissolve Fmoc-Trp-OH (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.).
-
Reaction: Stir the solution at room temperature for 4-6 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1 M citric acid and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography to yield Fmoc-Trp(Boc)-OH.
Protocol 3: Standard SPPS Cycle with Fmoc-Trp(Boc)-OH
This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin) at a 0.1 mmol scale.[3][14]
-
Resin Swelling: Swell the peptide-resin in peptide-grade DMF for at least 30 minutes in a reaction vessel. Drain the DMF.
-
Nα-Fmoc Deprotection: Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a second 15-minute agitation. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 eq. relative to resin loading) and a coupling agent (e.g., HBTU, 2.9-4.9 eq.) in DMF. Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 6-10 eq.), to the solution.[15] Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative Kaiser test on a few resin beads. A blue color indicates a complete reaction (no free primary amines). If the test is positive (yellow/orange beads), repeat the coupling step.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x). The resin is now ready for the next deprotection/coupling cycle.
Caption: Standard SPPS coupling cycle workflow.
Protocol 4: Final Cleavage and Deprotection (Fmoc/Boc Strategy)
This protocol uses a scavenger cocktail to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including N(in)-Boc.
-
Preparation: After the final Nα-Fmoc deprotection, wash the peptide-resin with DCM (5x) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A highly effective, general-purpose cocktail is Reagent K : TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5.[16][17] For simpler peptides without multiple sensitive residues, a mixture of TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) is often sufficient and less odorous.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Isolation: Filter the resin through a fritted syringe and collect the filtrate. Wash the resin twice with fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether with gentle swirling. A white precipitate of the crude peptide should form.
-
Purification: Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove scavengers. Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Target | Typical Strategy | Cleavage/Removal Conditions | Key Advantages | Primary Limitations |
| Fmoc | Nα-Amino | Fmoc/tBu | 20% Piperidine in DMF | Mild, orthogonal to acid-labile groups. | Not suitable for base-sensitive sequences. |
| Boc | Nα-Amino | Boc/Bzl | 50% TFA in DCM | Robust, well-established for large scale. | Repetitive acid exposure can degrade sensitive peptides. |
| Cbz | Nα-Amino | Solution Phase | H₂ / Pd/C (Catalytic Hydrogenolysis) | Orthogonal to both acid and base-labile groups. | Incompatible with sulfur-containing amino acids (catalyst poisoning) and other reducible groups. |
| Boc | N(in)-Indole | Fmoc/tBu | TFA cocktail (e.g., Reagent K) | Gold standard; excellent prevention of alkylation and oxidation. | Not compatible with Boc/Bzl Nα-strategy. |
| For | N(in)-Indole | Boc/Bzl | Liquid HF + thiol; or basic conditions. | Stable to repetitive TFA deprotection. | Requires harsh HF for removal or a separate basic deprotection step.[10] |
| Doc | N(in)-Indole | Boc/Bzl | Strong acid (HF, TFMSA) | Very stable to TFA.[11] | Requires harsh cleavage conditions. |
| Nmbu | N(in)-Indole | Fmoc/tBu | Mild base (pH 9.5) post-cleavage. | Improves crude peptide solubility for HPLC.[12] | Adds extra synthetic and deprotection steps. |
Conclusion
The successful synthesis of tryptophan-containing derivatives is critically dependent on a well-designed and executed protecting group strategy. For modern Fmoc-based solid-phase synthesis, the use of an orthogonal Nα-Fmoc / N(in)-Boc protection scheme is the most robust and reliable method, effectively minimizing side reactions and maximizing the yield and purity of the final product. For Boc-based strategies, N(in)-formyl protection remains a viable, albeit more traditional, approach. The detailed protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to navigate the complexities of tryptophan chemistry and achieve their synthetic goals with confidence and efficiency.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (2019). Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin?. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9-10), 457-461. [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Odagami, T., Tsuda, Y., Kogami, Y., Kouji, H., & Okada, Y. (2009). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N'-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Chemical and Pharmaceutical Bulletin, 57(2), 211-213. [Link]
-
Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (8), 959-960. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). [Link]
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Wahlström, K., & Undén, A. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters, 50(24), 2976-2978. [Link]
-
Omizzur. (n.d.). Fmoc-Trp(Boc)-OH Synthesis | CAS 143824-78-6. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?. [Link]
-
Packman, L. C., & Yon, R. J. (1993). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (19), 1549-1550. [Link]
-
Fiveable. (n.d.). Base-Labile Protecting Groups Definition. [Link]
- Google Patents. (1994). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Wahlström, K., & Undén, A. (2009). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters, 50(24), 2976-2978. [Link]
-
Mozziconacci, O., et al. (2015). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 20(6), 10255-10281. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594-2597. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
ResearchGate. (n.d.). The Chemistry of the Thiol Group. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Somekawa, H., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 6(1), 66-72. [Link]
-
Henriques, S. T., et al. (2021). How Insertion of a Single Tryptophan in the N-Terminus of a Cecropin A-Melittin Hybrid Peptide Changes Its Antimicrobial and Biophysical Profile. International Journal of Molecular Sciences, 22(2), 735. [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(2), 269-286. [Link]
-
Wikipedia. (n.d.). Post-translational modification. [Link]
-
Szewczuk, Z., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 735-749. [Link]
-
Yamashiro, D., & Li, C. H. (1973). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 38(15), 2594-2597. [Link]
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- 11. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: A Guide to Characterizing Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate as a potential enzyme inhibitor. Structurally, this compound is an N-acetylated and esterified derivative of a tryptophan homolog, suggesting its potential as a modulator of enzymes involved in tryptophan metabolism. A key enzyme in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1), is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[1][2] This guide details the principles, protocols, and data analysis techniques required to assess the inhibitory activity and mechanism of action of this compound against a relevant enzyme, using human recombinant IDO1 as the primary example.
Introduction and Scientific Background
Enzyme inhibition assays are fundamental to drug discovery, providing critical data on the potency and mechanism of action (MoA) of new chemical entities.[3] The target compound, this compound, possesses an indole core structure analogous to L-tryptophan (L-Trp), the natural substrate for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-Trp to N-formylkynurenine (NFK). In many cancers, IDO1 is upregulated, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which helps tumors evade the immune system.[4] Therefore, inhibitors of IDO1 are actively sought as promising anticancer therapeutics.[2][5]
This application note presents a robust fluorogenic assay protocol to determine the inhibitory potential of this compound against IDO1. The assay measures the enzymatic production of NFK, which reacts with a developer to generate a highly fluorescent product, providing a strong signal-to-background ratio.[2][4][6] We provide detailed, field-proven methodologies for determining the half-maximal inhibitory concentration (IC50) and for elucidating the kinetic mechanism of inhibition.
Assay Principle
The protocol is based on a two-step enzymatic reaction and fluorogenic detection. First, the IDO1 enzyme, the substrate (L-Tryptophan), and the test inhibitor are incubated together. IDO1 converts L-Trp to NFK. In the second step, a fluorogenic developer solution is added, which selectively reacts with the NFK product to generate a stable, highly fluorescent molecule. The fluorescence intensity, measured with an excitation wavelength of ~400 nm and an emission wavelength of ~488-510 nm, is directly proportional to the amount of NFK produced and thus to the IDO1 enzyme activity.[1][6] An inhibitor will reduce the rate of NFK formation, resulting in a decreased fluorescence signal.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) | Notes |
| Recombinant Human IDO1 | BPS Bioscience | 71182 | Store at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| L-Tryptophan (Substrate) | Sigma-Aldrich | T0254 | Prepare fresh in assay buffer. |
| IDO1 Assay Buffer | BPS Bioscience | 73003 | Typically 100 mM Potassium Phosphate, pH 6.5.[5] |
| Methylene Blue | Sigma-Aldrich | M9140 | Electron carrier required for in vitro assays.[5] |
| L-Ascorbic Acid | Sigma-Aldrich | A92902 | Reducing agent to maintain IDO1 in its active ferrous state.[5] |
| Catalase | Sigma-Aldrich | C9322 | Removes H2O2 which can inhibit IDO1.[5] |
| Fluorogenic Developer | Abcam / BPS Bioscience | (Part of Kit) | Component of IDO1 assay kits like ab235936 or 72023.[1][6] |
| Epacadostat (INCB024360) | Selleckchem | S7912 | Positive control inhibitor.[5] |
| This compound | Custom Synthesis/Vendor | N/A | Test Compound. |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Solvent for compounds. |
| 96-well black, flat-bottom plates | Corning | 3915 | For fluorescence measurements. |
| Multi-well fluorescence microplate reader | Molecular Devices, etc. | N/A | Capable of Ex/Em ~400/500 nm.[6] |
Experimental Protocols
Compound Handling and Stock Solution Preparation
Proper handling of the test compound is critical for obtaining reproducible results. Low aqueous solubility is a common challenge in biological assays.[7][8]
-
Weighing: Carefully weigh out a precise amount of this compound powder.
-
Dissolution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[9]
-
Solubilization Aids: If the compound does not dissolve readily, gentle vortexing or sonication in a water bath can be used. Gentle warming (e.g., 37°C) may also help but should be used with caution to avoid compound degradation.[9]
-
Storage: Aliquot the stock solution into single-use tubes to prevent contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[9]
Causality Note: DMSO is a powerful solvent, but high concentrations can inhibit enzyme activity or cause cell toxicity. The final concentration in the assay should be kept low (typically ≤0.5%) and consistent across all wells. A "vehicle control" containing the same final DMSO concentration must be included in all experiments.[1][9]
Protocol Part A: IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. This is the primary metric for inhibitor potency.
1. Reagent Preparation:
-
Complete Assay Buffer: Prepare the assay buffer containing Methylene Blue (10 µM), Catalase (100 nM), and L-Ascorbic Acid (20 mM).[5] Keep on ice.
-
Enzyme Solution: Thaw recombinant human IDO1 on ice. Dilute it to the desired working concentration (e.g., 80 nM, which results in 40 nM final concentration) in the Complete Assay Buffer. Prepare enough for all wells.
-
Substrate Solution: Prepare L-Tryptophan at a concentration of 2x its Km value (e.g., 200 µM, for a final concentration of 100 µM) in the Complete Assay Buffer.[5]
-
Inhibitor Dilutions: Perform a serial dilution of the test compound stock solution in 100% DMSO. Then, dilute this series into Complete Assay Buffer to create the 2x final concentrations for the assay.
2. Assay Procedure (96-well Plate):
| Well Type | Reagent | Volume |
| Test Inhibitor | 2x Inhibitor Dilution in Buffer | 25 µL |
| Positive Control | 2x Epacadostat Dilution in Buffer | 25 µL |
| Vehicle (100% Activity) | Buffer + matching % DMSO | 25 µL |
| Blank (0% Activity) | Complete Assay Buffer | 50 µL |
-
To all wells except the Blank, add 25 µL of the diluted IDO1 Enzyme Solution .
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2x Substrate Solution to all wells except the Blank.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[1][6]
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of Fluorogenic Developer Solution to all wells.[6]
-
Seal the plate and incubate at 45°C for 3 hours, protected from light.[6]
-
Cool the plate to room temperature and measure fluorescence (Ex/Em = 402/488 nm).[6]
Protocol Part B: Mechanism of Action (MoA) Studies
To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[10]
-
Experimental Setup: This experiment requires a matrix of conditions. Create a series of substrate (L-Trp) dilutions and a series of inhibitor dilutions.
-
Procedure: For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (rate of fluorescence increase) across the full range of substrate concentrations.
-
Data Analysis: The data are plotted as a double reciprocal plot, known as a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).[11][12] The pattern of line intersections on this plot helps distinguish the mechanism of inhibition.[12][13]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. Lines intersect on the Y-axis.[14][15]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Lines intersect on the X-axis.[14][15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines are parallel.[14][15]
-
Mixed Inhibition: The inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. Lines intersect in the second quadrant (off the axes).[12][14]
Data Analysis and Interpretation
1. Calculating Percent Inhibition: First, subtract the average fluorescence of the Blank wells from all other readings. Percent Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
2. IC50 Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
3. Lineweaver-Burk Analysis: The Lineweaver-Burk equation is the linearization of the Michaelis-Menten equation:[12][16] 1/V = (Km/Vmax) * (1/[S]) + 1/Vmax Where V is the reaction velocity, [S] is the substrate concentration, Km is the Michaelis constant, and Vmax is the maximum velocity.[11] By plotting 1/V vs. 1/[S], you can determine Km and Vmax from the x- and y-intercepts, respectively.[11][16] Analyzing how these parameters change in the presence of the inhibitor reveals the mechanism.[13]
Workflow and Troubleshooting
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing of reagents. | Use calibrated pipettes; Ensure thorough mixing at each dilution and addition step. |
| Low Signal or No Activity | Inactive enzyme; Degraded substrate/reagents. | Use fresh enzyme aliquots; Prepare substrate and buffer components fresh; Check reagent storage conditions. |
| Inhibitor Precipitates in Assay | Low aqueous solubility of the compound. | Lower the starting concentration of the inhibitor; Ensure final DMSO is ≤0.5%.[7][8] |
| Inconsistent IC50 Values | Compound instability; Assay timing variations. | Prepare compound dilutions immediately before use; Standardize all incubation times precisely. |
| Assay Interference | Compound is fluorescent or quenches fluorescence. | Run a control plate with the compound and developer but without the enzyme to check for intrinsic fluorescence. |
References
-
IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Cognella. [Link]
-
Lineweaver–Burk plot. Wikipedia. [Link]
-
Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. [Link]
-
Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit. Creative BioMart. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information (PMC). [Link]
-
Cellular - NFK Green™ Assay Kits. Oncolines. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Center for Biotechnology Information (PMC). [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
-
Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information (Bookshelf). [Link]
-
What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information (PMC). [Link]
-
Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. PubMed Central. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
-
Inhibitor sensitivity of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) in N-formylkynurenine (NFK) Green assay. ResearchGate. [Link]
-
Enzyme Inhibition. Chemistry LibreTexts. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medschoolcoach.com [medschoolcoach.com]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2minutemedicine.com [2minutemedicine.com]
Application Notes and Protocols for Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Indole Derivative
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, also known as N-Acetyl-DL-homotryptophan ethyl ester, is a synthetic derivative of the amino acid homotryptophan. The indole nucleus is a privileged scaffold in medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other bioactive tryptophan metabolites and indole derivatives suggests it may modulate key cellular signaling pathways.
This guide provides a comprehensive framework for researchers to investigate the bioactivity of this compound in cell culture. We will explore a putative mechanism of action centered around the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor known to be modulated by various indole compounds. Furthermore, we will provide detailed, adaptable protocols for assessing its potential neuroprotective, anti-inflammatory, and antiproliferative effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | |
| Molecular Weight | 288.34 g/mol | |
| Appearance | Solid | ChemBK |
| Melting Point | 98-100°C | |
| Solubility | Chloroform, Ethyl Acetate, Methanol | |
| Storage | Short-term at room temperature; Long-term at -20°C |
For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as Dimethyl Sulfoxide (DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
A Putative Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell proliferation.[1][2][3] Many indole derivatives, which are metabolites of tryptophan, have been identified as endogenous ligands for AhR.[1][2] Activation of AhR by these ligands can lead to diverse downstream effects that are cell-type and context-dependent.
Given the structural resemblance of this compound to known AhR ligands, we hypothesize that it may act as a modulator of the AhR signaling pathway.
Figure 1: Hypothesized Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.
This proposed mechanism provides a testable framework for investigating the biological effects of the compound. The following experimental protocols are designed to explore these potential activities.
Experimental Protocols
The following protocols are intended as a starting point and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Determination of Optimal Working Concentration and Cytotoxicity
Before assessing the biological activity of a novel compound, it is crucial to determine its cytotoxic profile and a non-toxic working concentration range. A common method for this is the MTT assay, which measures cell metabolic activity.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your cell line of interest (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation, MCF-7 for cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of the compound in DMSO. From this, prepare a series of 2x working concentrations in complete culture medium. A broad range, such as logarithmic dilutions from 200 µM down to 0.02 µM (final concentrations of 100 µM to 0.01 µM), is recommended for the initial screen.[4][5]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to your intended biological assay (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) and select non-toxic concentrations for subsequent experiments.
Sources
The Indole Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features, including the ability of the N-H group to act as a hydrogen bond donor and the planar aromatic surface facilitating π-π stacking and cation-π interactions, make it an ideal pharmacophore for engaging with a diverse array of biological targets.[3] From vital endogenous molecules like the neurotransmitter serotonin and the hormone melatonin to a multitude of FDA-approved pharmaceuticals, the indole scaffold is a recurring motif in compounds that modulate critical physiological and pathological processes.[3][4] This ubiquity in nature and medicine underscores its "privileged" status, continually inspiring the design and synthesis of novel therapeutic agents.[5][6][7]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted applications of indole compounds in contemporary drug discovery. We will explore their therapeutic versatility across various disease areas, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present visual workflows and pathway diagrams to elucidate their mechanisms of action.
Therapeutic Applications of Indole Derivatives: A Disease-Oriented Perspective
The structural versatility of the indole nucleus allows for the introduction of a wide range of substituents at multiple positions, leading to a vast chemical space of derivatives with finely tuned biological activities.[5][8] This has enabled the development of indole-based drugs for a multitude of diseases.
Anticancer Agents
Indole derivatives have made a profound impact on oncology, with several compounds functioning through distinct mechanisms of action.[9][10]
-
Kinase Inhibitors: A significant number of indole-containing drugs are kinase inhibitors.[3] For instance, Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][11][12] Osimertinib is another crucial indole-based drug used to treat non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][12] These drugs typically bind to the ATP-binding pocket of kinases, interfering with downstream signaling pathways that promote cell proliferation and survival.
-
Tubulin Polymerization Inhibitors: The vinca alkaloids, such as Vinblastine and Vincristine , are classic examples of indole-based natural products that disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][5][12]
-
Histone Deacetylase (HDAC) Inhibitors: Panobinostat , an indole derivative, is an FDA-approved HDAC inhibitor for the treatment of multiple myeloma.[1][12] By inhibiting HDACs, Panobinostat alters gene expression, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the mechanism of action for an indole-based tyrosine kinase inhibitor.
Anti-inflammatory Agents
The indole scaffold is present in well-established anti-inflammatory drugs. Indomethacin , a non-steroidal anti-inflammatory drug (NSAID), has been in clinical use for decades to alleviate pain and inflammation.[4][5][11] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[5][11]
Antimicrobial and Antiviral Agents
Indole derivatives have shown considerable promise in combating infectious diseases.[5] Some exhibit potent antibacterial activity by disrupting bacterial membranes and inhibiting biofilm formation.[5] In the antiviral arena, Delavirdine , an indole-based compound, was approved for the treatment of HIV as a non-nucleoside reverse transcriptase inhibitor.[1][12]
Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of indole compounds, designed to be readily implemented in a research setting.
Protocol 1: Synthesis of Bioactive Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[8][9][10]
Objective: To synthesize a substituted indole derivative with potential biological activity.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ketone or aldehyde
-
Glacial acetic acid
-
Ethanol
-
Zinc chloride (anhydrous) or other Lewis acid catalyst
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add the ketone or aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating for 1-3 hours until hydrazone formation is complete (monitor by TLC).
-
-
Indolization (Cyclization):
-
To the flask containing the hydrazone, add a Lewis acid catalyst such as anhydrous zinc chloride (2-3 equivalents).
-
Heat the reaction mixture to a temperature between 150-200°C. The optimal temperature will depend on the specific substrates.
-
Maintain the temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and melting point.
-
Causality Behind Experimental Choices: The choice of Lewis acid and reaction temperature is critical for the success of the Fischer indole synthesis. Zinc chloride is a common and effective catalyst, but others like polyphosphoric acid or Brønsted acids can also be used. The temperature needs to be high enough to drive the[11][11]-sigmatropic rearrangement, which is the key bond-forming step.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][4][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a synthesized indole compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized indole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole compound in culture medium. A typical concentration range to start with is 0.1 to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Self-Validating System: The inclusion of vehicle and blank controls is crucial for validating the assay. The vehicle control ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability. The blank control corrects for background absorbance.
Below is a workflow diagram for the MTT assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of indole compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC50 value of an indole compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate
-
ATP
-
Synthesized indole compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the indole compound in kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a white, opaque plate, add the indole compound dilutions.
-
Add the kinase/substrate solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Signal Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Expertise & Experience: The choice of kinase, substrate, and ATP concentration should be optimized for each specific assay to ensure the reaction is in the linear range. Pre-incubation of the compound with the kinase is important to allow for equilibrium binding before starting the reaction.
Conclusion and Future Directions
The indole scaffold continues to be a highly fruitful starting point for the discovery of new drugs.[5][6][7] Its remarkable versatility and the ability to modulate a wide range of biological targets ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent indole derivatives, including multi-target agents and compounds that can overcome drug resistance. The application of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of indole compounds will undoubtedly lead to the development of the next generation of innovative therapeutics.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery | Request PDF. ResearchGate. [Link]
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Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. [Link]
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Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. [Link]
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(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
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A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. R Discovery. [Link]
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Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Application Notes & Protocols: Investigating Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate as a Potential Therapeutic Agent
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatile structure is present in essential biomolecules like serotonin and melatonin, highlighting its inherent biological relevance.[1] This document outlines a comprehensive research framework for the investigation of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate , a novel indole derivative with therapeutic potential. This compound is a structural analog of N-acetyl-L-tryptophan, a metabolite known to possess neuroprotective and anti-inflammatory properties.[3][4] N-acetyl-L-tryptophan has been shown to act as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial apoptosis pathways by preventing cytochrome c release.[3][4] Based on this structural and mechanistic precedent, we hypothesize that this compound may represent a promising candidate for development as a neuroprotective and/or anti-inflammatory agent. These application notes provide the scientific rationale and detailed experimental protocols for a systematic evaluation of its biological activities, guiding researchers from initial in vitro screening to preliminary in vivo model selection.
Introduction and Rationale
The indole scaffold is considered a "privileged structure" in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6] This broad utility stems from the indole ring's ability to participate in various non-covalent interactions with biological targets and its relative metabolic stability.
This compound (hereafter referred to as "EAB") is an uncharacterized derivative of this class. Its core structure, comprising an indole ring linked to an N-acetylated amino acid ester, is highly analogous to N-acetyl-L-tryptophan ethyl ester (Ac-Trp-OEt) and the endogenous metabolite N-acetyl-L-tryptophan (NAT).[3][7] NAT has demonstrated significant neuroprotective efficacy in preclinical models of amyotrophic lateral sclerosis (ALS) and dementia, as well as hepatoprotective effects in ischemia-reperfusion injury models.[3] Its mechanisms of action are multifaceted, involving the inhibition of pro-inflammatory cytokine expression (e.g., IL-1β), caspase-1 activation, and the mitochondrial apoptotic cascade.[3]
The primary structural difference in EAB is the extension of the alkyl chain between the indole C3 position and the alpha-carbon from a methylene (propanoate) to an ethylene (butanoate) group. This modification may alter the compound's conformational flexibility, lipophilicity, and ultimately, its binding affinity for specific molecular targets. Therefore, a systematic investigation is warranted to elucidate its therapeutic potential. This guide presents a logical, tiered approach to this investigation.
Figure 1: A tiered experimental workflow for evaluating the therapeutic potential of EAB.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is critical for formulation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | Calculated |
| Molecular Weight | 288.34 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Predicted XLogP3 | ~2.5 - 3.0 | Analog Comparison[8] |
| Appearance | (To be determined) | N/A |
| Solubility | Expected to be soluble in DMSO, ethanol, methanol | Analog Comparison |
Synthesis Outline: The synthesis of EAB can be approached through several established methods for amino acid elaboration and indole chemistry. A plausible route involves the alkylation of a suitable indole precursor followed by standard peptide coupling and esterification steps. Researchers should consult literature on the synthesis of functionalized indoles for detailed procedures.[9][10]
Protocols: In Vitro Evaluation of Therapeutic Activity
This section provides detailed protocols for the initial screening of EAB's biological effects in cell-based models. It is imperative to first determine the non-cytotoxic concentration range of EAB in each cell line using a standard cell viability assay (e.g., MTT) before proceeding with functional assays.
Assessment of Anti-inflammatory Potential
These protocols utilize the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammatory responses.[11] Inflammation is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates pro-inflammatory signaling pathways.[11]
-
Principle of the Assay: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation.[12] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of EAB indicates potential anti-inflammatory activity.[11]
-
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
EAB (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
-
Step-by-Step Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
Remove the medium and pre-treat the cells for 1 hour with various concentrations of EAB (e.g., 1, 5, 10, 25, 50 µM), vehicle (DMSO, ≤0.1%), or positive control (Dexamethasone, 10 µM).
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with known concentrations of NaNO₂.
-
-
Principle of the Assay: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[13] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the concentration of these cytokines secreted into the cell culture medium.[11]
-
Materials:
-
Cell culture supernatants from a similarly treated plate as in Protocol 3.1.1 (note: incubation time may be shorter, e.g., 6 hours for TNF-α).
-
Commercial ELISA kits for murine TNF-α and IL-6.
-
-
Step-by-Step Protocol:
-
Prepare cell cultures and treat with EAB, controls, and LPS as described in Protocol 3.1.1, steps 1-4. Adjust incubation time post-LPS stimulation as recommended by the ELISA kit manufacturer (typically 6-24 hours).
-
Collect cell culture supernatants and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding supernatants and standards to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Assessment of Neuroprotective Potential
These protocols use a human neuroblastoma cell line (e.g., SH-SY5Y) or a motor neuron-like cell line (NSC-34) to model neuronal damage.[3] Oxidative stress, a key driver of neurodegeneration, is induced using hydrogen peroxide (H₂O₂).
-
Principle of the Assay: H₂O₂ induces oxidative stress, leading to mitochondrial dysfunction and cell death.[3] The MTT assay measures cell viability by quantifying the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. Increased viability in the presence of EAB suggests a protective effect.
-
Materials:
-
SH-SY5Y or NSC-34 cells
-
Appropriate culture medium (e.g., DMEM/F12)
-
Hydrogen Peroxide (H₂O₂)
-
EAB (dissolved in DMSO)
-
N-acetyl-L-cysteine (NAC) (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Step-by-Step Protocol:
-
Seed neuronal cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and differentiate (if necessary) for 24-48 hours.
-
Pre-treat the cells for 1-2 hours with various concentrations of EAB, vehicle, or positive control (NAC, 1 mM).
-
Induce oxidative stress by adding H₂O₂ to a final concentration determined by a prior dose-response curve (typically 100-500 µM, aiming for ~50% cell death). Do not add H₂O₂ to the control wells.
-
Incubate for 12-24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express results as a percentage of the untreated control group.
-
-
Principle of the Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of programmed cell death.[3] This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-3, releasing a detectable signal. Inhibition of this signal by EAB indicates an anti-apoptotic effect.
-
Materials:
-
Cell lysates from a similarly treated plate as in Protocol 3.2.1.
-
Commercial Caspase-3 Activity Assay Kit (colorimetric or fluorometric).
-
-
Step-by-Step Protocol:
-
Prepare and treat cells in 6-well plates to ensure sufficient protein for the assay.
-
After treatment, collect the cells and prepare cell lysates according to the kit manufacturer's protocol.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Perform the caspase-3 activity assay by incubating the lysate with the provided substrate.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the fold-change in caspase-3 activity relative to the untreated control.
-
Figure 2: The NF-κB signaling pathway, a potential target for the anti-inflammatory action of EAB.
Protocols: In Vivo Model Exploration
Positive and potent activity in in vitro assays justifies progression to proof-of-concept studies in animal models. The following are standard, well-validated models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Carrageenan-Induced Paw Edema in Rodents
-
Principle of the Model: This is a classic model of acute inflammation.[14] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. A reduction in paw volume by EAB treatment compared to a vehicle control indicates in vivo anti-inflammatory efficacy.
-
Outline of Procedure:
-
Acclimate rodents (rats or mice) and fast them overnight before the experiment.
-
Administer EAB (e.g., 10, 30, 100 mg/kg), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) 1 hour before the carrageenan challenge.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point.
-
Scopolamine-Induced Cognitive Impairment in Rodents
-
Principle of the Model: Scopolamine is a muscarinic receptor antagonist that induces transient memory and learning deficits, mimicking aspects of neurodegenerative diseases like Alzheimer's.[15] This model is useful for screening compounds for their potential to ameliorate cholinergic dysfunction and associated cognitive decline.[15] Neuroprotective effects are assessed using behavioral tests like the Morris water maze or Y-maze.
-
Outline of Procedure:
-
Acclimate rodents (mice) and handle them for several days.
-
Administer EAB (at selected doses), vehicle, or a positive control (e.g., Donepezil) daily for a set period (e.g., 7-14 days).
-
On the testing days, administer the respective treatments 60 minutes before the behavioral task.
-
Induce cognitive impairment by injecting scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the task.
-
Conduct behavioral testing (e.g., Y-maze for spatial working memory or Morris water maze for spatial learning and memory).
-
Analyze relevant parameters (e.g., spontaneous alternation in Y-maze, escape latency in Morris water maze) to assess cognitive performance.
-
Data Interpretation and Expected Outcomes
Data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| Griess Assay | Nitrite (NO₂⁻) Concentration | Dose-dependent decrease in LPS-induced nitrite production. |
| Cytokine ELISA | TNF-α, IL-6 Concentration | Dose-dependent decrease in LPS-induced cytokine secretion. |
| MTT Assay | Cell Viability (%) | Dose-dependent protection against H₂O₂-induced cell death. |
| Caspase-3 Assay | Caspase-3 Activity | Dose-dependent inhibition of H₂O₂-induced caspase-3 activation. |
| Paw Edema Model | Paw Volume (mL) / % Inhibition | Significant reduction in paw swelling compared to vehicle. |
| Cognitive Model | Behavioral Score (e.g., % Alternation) | Significant improvement in cognitive performance vs. scopolamine group. |
A successful outcome would be for EAB to demonstrate potent, dose-dependent activity in the in vitro assays, which then translates to significant efficacy in a relevant in vivo model. Such a result would establish EAB as a viable hit compound deserving of further lead optimization and mechanistic studies.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]
-
Guidelines for the in vitro determination of anti-inflammatory activity. ResearchGate. Available at: [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. Available at: [Link]
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New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. Available at: [Link]
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Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available at: [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]
-
N-Acetyl-L-tryptophan ethyl ester. PubChem. Available at: [Link]
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Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers. InVivo Biosystems. Available at: [Link]
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Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Available at: [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
N-Acetyltryptophan (HMDB0013713). Human Metabolome Database. Available at: [Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. NIH. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
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Application Notes and Protocols for Testing the Biological Activity of Indole Derivatives
Introduction: The Versatility of the Indole Scaffold in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its widespread presence in natural products and its remarkable versatility as a scaffold for synthetic drug design.[1][2][3][4][5] This structural motif is integral to essential biomolecules like the neurotransmitter serotonin and the hormone melatonin, highlighting its inherent biocompatibility and importance in physiological processes.[1] The unique electronic properties of the indole ring system allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[1][2][3][4]
This comprehensive guide provides detailed experimental protocols for evaluating the most common biological activities of novel indole derivatives, offering researchers a practical framework for their drug discovery endeavors. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.
I. Anticancer Activity Evaluation
Indole derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[6][7][8] A primary screening cascade for novel indole compounds typically involves assessing cytotoxicity against various cancer cell lines, followed by more specific mechanistic assays.
A. Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung adenocarcinoma, A375 human melanoma) and a non-cancerous control cell line in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells/mL in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the indole derivatives in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Erlotinib can be used as a positive control.[9]
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Data Presentation:
| Compound | HCT116 IC50 (µM) | A549 IC50 (µM) | A375 IC50 (µM) |
| Indole Derivative X | 6.43 ± 0.72 | 9.62 ± 1.14 | 8.07 ± 1.36 |
| Erlotinib (Control) | 17.86 ± 3.22 | 19.41 ± 2.38 | 23.81 ± 4.17 |
Table 1: Example cytotoxicity data for an indole derivative compared to a standard drug.[9]
B. Tubulin Polymerization Inhibition Assay
Many potent anticancer indole alkaloids, such as vincristine and vinblastine, function by disrupting microtubule dynamics.[5] This assay assesses the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Experimental Workflow:
Caption: Workflow for the tubulin polymerization inhibition assay.
II. Antimicrobial Activity Evaluation
Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including multidrug-resistant strains.[10][11][12] The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
A. Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Use reference strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (yeast).[10][12][13]
-
Culture bacteria on Mueller-Hinton Agar (MHA) and fungi on Sabouraud Dextrose Agar (SDA).
-
Prepare a microbial suspension in saline and adjust to a 0.5 McFarland turbidity standard.
-
-
Compound Preparation:
-
Dissolve the indole derivatives in a suitable solvent like DMSO.
-
Prepare serial two-fold dilutions of the compounds in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Use standard antibiotics like ciprofloxacin and fluconazole as reference drugs.[12]
-
Incubate bacterial plates at 37°C for 24 hours and fungal plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Indole Derivative Y | 6.25 | 12.5 | 25 |
| Ciprofloxacin | 0.19 | <0.19 | N/A |
| Fluconazole | N/A | N/A | 0.78 |
Table 2: Example MIC data for an indole derivative against various microorganisms.[3][12]
III. Anti-inflammatory Activity Evaluation
Inflammation is a key pathological feature of many diseases, and indole derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[14][15][16][17][18]
A. In Vitro: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells and seed them in a 96-well plate.
-
Incubate overnight to allow for attachment.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.[16]
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.[16]
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
B. In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.
Experimental Protocol:
-
Animal Acclimatization:
-
Acclimatize mice or rats for at least one week before the experiment.
-
-
Compound Administration:
-
Induction of Edema:
-
After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
IV. Antioxidant Activity Evaluation
Oxidative stress is implicated in numerous diseases. Indole derivatives can act as antioxidants by scavenging free radicals.[19] Common in vitro assays to assess this activity include the DPPH and ABTS assays.[19][20][21][22][23]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
DPPH is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in ethanol.[21]
-
Prepare solutions of the indole derivatives at various concentrations.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 (effective concentration to scavenge 50% of the radicals).
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS radical cation is generated by the oxidation of ABTS and is decolorized in the presence of antioxidants.
Experimental Protocol:
-
ABTS Radical Cation Generation:
-
Mix ABTS stock solution with potassium persulfate and allow it to stand in the dark for 12-16 hours to generate the radical cation.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add the indole derivative solution to the diluted ABTS radical solution.
-
Incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS radical scavenging activity.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]
-
Antioxidant Assay Workflow:
Caption: General workflow for DPPH and ABTS antioxidant assays.
V. Neuroprotective Activity Evaluation
Indole-based compounds have shown potential in treating neurodegenerative diseases like Alzheimer's by protecting neurons from various insults, including oxidative stress and amyloid-beta (Aβ) toxicity.[24][25][26][27][28]
A. Neuroprotection against Oxidative Stress in Neuronal Cells
This assay evaluates the ability of a compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from oxidative stress-induced cell death.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells and seed them in a 96-well plate.
-
Allow the cells to differentiate into a more neuron-like phenotype if required.
-
-
Compound Treatment and Oxidative Insult:
-
Pre-treat the cells with the indole derivatives for a few hours.
-
Induce oxidative stress by adding hydrogen peroxide (H2O2) or Aβ peptide.[24]
-
-
Cell Viability Assessment:
-
After 24 hours of incubation, assess cell viability using the MTT assay as described previously.
-
-
Data Analysis:
-
Compare the viability of cells treated with the indole derivative and the oxidant to those treated with the oxidant alone.
-
Signaling Pathway in Neuroprotection:
Caption: Simplified pathway showing how indole derivatives can exert neuroprotective effects against oxidative stress.
Conclusion
The diverse biological activities of indole derivatives make them a highly attractive scaffold in drug discovery. The protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate the anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of novel indole compounds. By understanding the principles behind these assays and adhering to rigorous experimental design, scientists can effectively identify and advance promising lead candidates for the development of new therapeutics.
References
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (n.d.).
- Recent advancements on biological activity of indole and their derivatives: A review. (2022).
- Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022).
- Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed. (n.d.).
- Biomedical Importance of Indoles - PMC - NIH. (n.d.).
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH. (n.d.).
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (2025).
- Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed. (n.d.).
- Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019).
- Application Notes and Protocols: Synthesis and Evaluation of Indole-2-Carbohydrazide Derivatives as Anticancer Agents - Benchchem. (n.d.).
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. (n.d.).
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (2024).
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed. (2024).
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents | ACS Omega. (n.d.).
- Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. (n.d.).
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (n.d.).
- Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.).
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - . (2025). Retrieved from
- Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (2023).
- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed. (n.d.).
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.).
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC - PubMed Central. (n.d.).
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. (2022).
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - MDPI. (n.d.).
- Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed. (n.d.).
- Antioxidant capacities of synthesized indole compounds by ABTS assay. - ResearchGate. (n.d.).
- Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (n.d.).
- Guidelines for antioxidant assays for food components - Scilit. (n.d.).
- (PDF) Antioxidant Assays: Principles, Methods and Analyses - ResearchGate. (2024).
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- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. chesci.com [chesci.com]
- 19. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - www.ebris.eu [ebris.eu]
- 27. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]
- 28. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
An Application Guide to the Analytical Characterization of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Introduction
This compound is a functionalized indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug discovery. The molecule combines several key functional groups: a lipophilic indole ring, a polar acetamido group, and an ethyl ester moiety, resulting in a compound of intermediate polarity. Accurate and robust analytical methods are paramount for confirming its identity, determining its purity, and quantifying its presence in various matrices during research, development, and quality control.
This document provides a comprehensive guide to the essential analytical methodologies for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters. The methods described are foundational and can be adapted and validated for specific applications.
| Property | Value |
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| Key Structural Features | Indole Ring, Secondary Amide (Acetamido), Ethyl Ester, Butyl Linker |
| Predicted Polarity | Intermediate; suitable for reversed-phase chromatography |
General Analytical Workflow
A systematic approach is critical for the comprehensive analysis of a novel or target compound. The workflow ensures that data is collected logically, from initial identification to quantitative assessment and final validation for routine use.
Caption: General workflow for analytical characterization and method development.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and quantifying this compound due to its non-volatile nature.
Expertise & Rationale
A reversed-phase HPLC (RP-HPLC) method is the logical choice. The C18 stationary phase provides a non-polar environment that retains the molecule primarily through hydrophobic interactions with its indole ring and alkyl chain. The mobile phase, a mixture of a polar aqueous component and a less polar organic solvent (like acetonitrile), elutes the compound. The inclusion of a small amount of acid (e.g., 0.1% formic acid) is critical. It protonates the nitrogen atoms, particularly the basic indole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.[1][2] UV detection is ideal, as the indole ring is a strong chromophore with significant absorbance around 280 nm.
Protocol: RP-HPLC Method for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Elution: Isocratic or Gradient. Start with an isocratic elution of 50:50 (A:B). For impurity profiling, a gradient is recommended (e.g., 20% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak corresponding to the main compound.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time of the main peak serves as an identifier for subsequent analyses.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Excellent retention for molecules with hydrophobic regions.[2] |
| Mobile Phase | Acetonitrile / Water + 0.1% Formic Acid | Good peak shape and resolution. Formic acid suppresses ionization.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, providing good efficiency. |
| Detection (UV) | 280 nm | Strong absorbance by the indole chromophore. |
| Temperature | 30 °C | Ensures reproducible retention times and reduces viscosity. |
Mass Spectrometry for Structural Confirmation
Mass Spectrometry (MS) is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. Coupling HPLC with MS (LC-MS) is the most powerful approach.
Expertise & Rationale
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. ESI is a soft ionization method that generates intact molecular ions, typically protonated species [M+H]⁺ in positive ion mode, which is ideal for this compound containing basic nitrogen atoms. The resulting mass-to-charge ratio (m/z) provides a highly accurate molecular weight. Further fragmentation (MS/MS) can be induced to break the molecule apart, yielding a unique fragmentation pattern that acts as a structural fingerprint.
Protocol: LC-MS Analysis
-
Instrumentation:
-
Couple the HPLC system described above to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) equipped with an ESI source.
-
Use the same HPLC conditions to ensure chromatographic correlation.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 500.
-
-
Expected Data and Interpretation:
-
Full Scan (MS1): Expect a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₆H₂₀N₂O₃ (MW = 288.34), the expected m/z will be approximately 289.15.
-
Tandem MS (MS/MS): Fragmenting the m/z 289 ion will likely produce characteristic daughter ions.
-
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 289.15 | Protonated parent molecule. |
| [M+Na]⁺ | 311.13 | Sodium adduct, often observed with ESI. |
| Fragment 1 | ~130.06 | Indol-3-ylmethylene cation, a very common and stable fragment from tryptamine derivatives. |
| Fragment 2 | [M+H - 45]⁺ | Loss of the ethoxy group (-OCH₂CH₃) from the ester. |
| Fragment 3 | [M+H - 73]⁺ | Loss of the entire ethyl ester group (-COOCH₂CH₃). |
NMR Spectroscopy for Definitive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Expertise & Rationale
The choice of solvent is crucial. Deuterated chloroform (CDCl₃) can be used, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it is better at solubilizing polar compounds and allows for the observation of exchangeable protons (NH). The expected ¹H NMR spectrum will show distinct signals for the aromatic indole protons, the aliphatic chain protons, the amide proton, the indole NH proton, and the ethyl ester protons, with characteristic chemical shifts and coupling patterns.[3][4]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Environment | Approx. δ (ppm) | Multiplicity | Integration |
| Indole NH | ~10.8 | broad singlet | 1H |
| Aromatic (Indole C4-C7) | 7.0 - 7.6 | multiplets | 4H |
| Aromatic (Indole C2) | ~7.2 | singlet | 1H |
| Amide NH | ~8.0 | doublet | 1H |
| CH (alpha-carbon) | ~4.2 | multiplet | 1H |
| O-CH₂ (Ethyl) | ~4.1 | quartet | 2H |
| CH₂ (beta to indole) | ~2.8 | multiplet | 2H |
| CH₂ (gamma to indole) | ~1.9 | multiplet | 2H |
| CH₃ (Acetyl) | ~1.8 | singlet | 3H |
| CH₃ (Ethyl) | ~1.2 | triplet | 3H |
Method Validation Framework
Once a primary analytical method (typically HPLC) is developed, it must be validated to ensure it is fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The analytical characterization of this compound requires an integrated approach. NMR spectroscopy serves as the definitive tool for structural elucidation. LC-MS provides essential confirmation of molecular weight and fragmentation patterns. Finally, a well-developed and validated RP-HPLC method is the workhorse for determining purity, identifying impurities, and performing accurate quantification. The protocols and rationale provided herein establish a solid foundation for scientists and researchers to develop robust, reliable, and scientifically sound analytical strategies for this and structurally related molecules.
References
-
MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Retrieved from [Link]
-
Gomha, S. M., et al. (2012). Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. MDPI. Retrieved from [Link]
-
Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[[2-(1H-indol-3-yl)-1-methyl-ethyl]amino]-4-keto-butyric acid - Optional[13C NMR]. Retrieved from [Link]
-
GNPS. (n.d.). Spectrum CCMSLIB00000851993 for NCGC00015088-09_C12H14N2O_N-[2-(1H-Indol-3-yl)ethyl]acetamide. Retrieved from [Link]
-
ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-(1H-indol-3-yl)ethyl]acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Retrieved from [Link]
-
Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Retrieved from [Link]
-
Gammacurta, M., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
Introduction
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, an ester derivative of N-acetyl-L-tryptophan, is a valuable building block in synthetic organic chemistry and drug discovery. The presence of the indole nucleus makes it a precursor for various biologically active molecules. The purity of this compound is paramount for its successful application in subsequent synthetic steps and for ensuring the reliability of biological screening data. This application note provides a comprehensive guide to the purification of synthesized this compound, focusing on a multi-step strategy involving aqueous work-up, column chromatography, and crystallization to achieve high purity.
Synthesis Overview: Fischer-Speier Esterification
The synthesis of this compound is typically achieved through the Fischer-Speier esterification of N-acetyl-L-tryptophan with ethanol in the presence of an acid catalyst.[1][2][3] This reversible reaction requires specific conditions to drive the equilibrium towards the formation of the desired ester.
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate Synthesis
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a key homotryptophan derivative. The multi-step nature of this synthesis presents unique challenges, from controlling regioselectivity at the indole core to maximizing conversion in equilibrium-driven reactions. This document provides a structured, in-depth resource to troubleshoot common issues, optimize reaction conditions, and ultimately improve the overall yield and purity of your target compound.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is not a trivial one-step procedure. It typically involves the construction of the C4 side-chain onto the indole nucleus, followed by elaboration to the final N-acetylated amino ester. Understanding the chosen pathway is critical for effective troubleshooting. Below are two common conceptual routes.
-
Route A: Alkylation of Indole Derivatives: This approach involves a C-C bond formation at the C3 position of a suitably protected or activated indole.
-
Route B: Fischer Indole Synthesis: This classic method constructs the indole ring itself from an arylhydrazine and a carefully chosen keto-ester, which already contains the required carbon backbone.
Caption: High-level overview of two potential synthetic routes.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low overall yield in this synthesis?
A: Low yields are typically a cumulative effect across multiple steps. The primary culprits are:
-
Side Reactions on the Indole Ring: The indole nucleus is electron-rich and susceptible to oxidation and unwanted electrophilic substitution, leading to colored impurities and loss of material.
-
Equilibrium Limitations: The final esterification step is a reversible reaction, and failure to remove the water byproduct will result in incomplete conversion.[1]
-
Purification Losses: The intermediates and the final product may have similar polarities or be prone to degradation on silica gel, leading to significant losses during column chromatography.
-
Competing N vs. C-Alkylation: In Route A, direct alkylation of indole can occur at the N1 position instead of the desired C3 position, requiring careful selection of conditions or a protecting group strategy.
Q2: My reaction mixture turns dark brown or black. What is causing this and how can I prevent it?
A: This is a classic sign of indole decomposition or oxidation. The indole ring, particularly under acidic or aerobic conditions, can oxidize to form highly colored polymeric byproducts.
-
Prevention:
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) whenever possible, especially if heating for extended periods.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control Acidity: While acid is necessary for reactions like the Fischer synthesis or esterification, using the minimum effective amount and avoiding excessively harsh acids (e.g., fuming H₂SO₄) can mitigate degradation.
-
Temperature Control: Avoid excessive heating, as this accelerates decomposition.
-
Q3: Which analytical methods are best for monitoring the reaction progress?
A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the appearance of new products. Use a UV lamp (254 nm) for visualization, as indole derivatives are typically UV-active. Staining with permanganate or ceric ammonium molybdate (CAM) can also be effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the mass of the desired product and can help identify key intermediates and byproducts, which is invaluable for troubleshooting.
Section 3: Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for key transformations involved in the synthesis.
Fischer Indole Synthesis (Route B)
Problem: Low yield or failure of the acid-catalyzed cyclization step.
-
Causality: The Fischer indole synthesis is sensitive to the choice of acid catalyst, temperature, and the stability of the hydrazone intermediate. The wrong acid can lead to unwanted side reactions or decomposition, while insufficient heat will result in a sluggish reaction.[2][3]
-
Solutions & Protocols:
-
Optimize the Acid Catalyst: The choice of a Brønsted or Lewis acid is critical.[3] A screening process is recommended.
Catalyst Type Examples Typical Conditions & Rationale Brønsted Acids p-Toluenesulfonic acid (pTSA), Polyphosphoric acid (PPA), H₂SO₄ PPA often serves as both catalyst and solvent. H₂SO₄ is effective but harsh; use cautiously. pTSA is a good, milder starting point. Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Indium(III) chloride (InCl₃) Often used in milder conditions. ZnCl₂ is a classic choice. InCl₃ has been shown to be effective for some indole syntheses.[4] Protocol: Catalyst Screening
-
Set up four small-scale reactions in parallel using your hydrazone intermediate.
-
To each, add a different catalyst: (a) 10 mol% pTSA in ethanol, (b) 1.2 eq. ZnCl₂ in toluene, (c) PPA (as solvent), (d) 10 mol% InCl₃ in acetonitrile.
-
Heat all reactions to a consistent temperature (e.g., 80 °C) and monitor by TLC/LC-MS over 4-6 hours.
-
Compare conversion and byproduct profiles to identify the optimal catalyst system.
-
-
Ensure Complete Hydrazone Formation: The first step is the formation of the phenylhydrazone. Ensure this reaction goes to completion before attempting cyclization. This can often be done at room temperature or with gentle warming, with removal of the water byproduct.
-
Fischer-Speier Esterification
Problem: Incomplete conversion of the carboxylic acid to the ethyl ester.
-
Causality: This is a classic equilibrium-controlled reaction. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching full conversion.[1] Amino acids can also be difficult to esterify due to their zwitterionic nature, which reduces the nucleophilicity of the carboxylate.[5][6]
-
Solutions & Protocols:
-
Drive the Equilibrium Forward: The most effective strategy is to remove water as it is formed.
Protocol: Esterification with Water Removal
-
Dissolve the amino acid (1.0 eq) in a 10-fold excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or an excess of dry HCl gas.[5][7]
-
Set up the reaction with a Dean-Stark apparatus filled with toluene or use activated 4Å molecular sieves in the flask.
-
Reflux the mixture until TLC or LC-MS shows complete consumption of the starting material. The removal of water will drive the reaction to completion.
-
-
Use a More Reactive Reagent: If equilibrium remains an issue, bypassing the Fischer-Speier method is a robust alternative.
Protocol: Thionyl Chloride Method
-
Caution: Thionyl chloride is toxic and corrosive. Perform this reaction in a well-ventilated fume hood.
-
Suspend the amino acid (1.0 eq) in absolute ethanol at 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise. The SOCl₂ reacts with ethanol to form dry HCl in situ, which protonates the carboxylate, and sulfurous acid derivatives that activate it.[8]
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until completion.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the ester.
-
-
Caption: Troubleshooting workflow for low esterification yield.
N-Acetylation
Problem: Low yield of the final N-acetylated product or formation of multiple products.
-
Causality: The primary amine is generally reactive, but side reactions can compromise the yield. Using highly basic conditions can promote hydrolysis of the ethyl ester. The indole nitrogen is also a potential site for acetylation, especially if a highly reactive acetylating agent is used without careful control.[9]
-
Solutions & Protocols:
-
Controlled Acetylation Conditions: The key is to acetylate the primary amine selectively without affecting the ester or the indole ring.
Reagent Combination Conditions & Rationale Acetic Anhydride / NaHCO₃ Biphasic (e.g., Ethyl Acetate/Water) or in a polar solvent like THF. Mildly basic conditions activate the amine nucleophile while minimizing ester hydrolysis. A very common and reliable method. Acetic Anhydride / Pyridine Pyridine acts as both a mild base and a nucleophilic catalyst. The reaction is typically run at 0 °C to room temperature. Effective but requires complete removal of pyridine afterward. Acetyl Chloride / Triethylamine (TEA) Highly reactive; best for hindered or unreactive amines. Must be run at low temperature (0 °C or below) with slow addition of acetyl chloride to prevent side reactions and di-acylation.[9] Protocol: Biphasic N-Acetylation
-
Dissolve the ethyl aminoester hydrochloride salt (1.0 eq) in a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution (1:1 v/v).
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once complete, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude product. This method effectively neutralizes the generated acetic acid, protecting the product.
-
-
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding N-Acetyl-L-Tryptophan Ethyl Ester in Modern Pharmaceutical Research.
-
Hall, D. A., & Clark, A. J. (1992). The equilibrium and kinetics of N-acetyl-tryptophan phenylethyl ester synthesis by agarose-chymotrypsin in organic media. Biotechnology and Bioengineering, 40(9), 1092-1096. Retrieved from [Link]
-
Various Authors. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. Retrieved from [Link]
-
Mori, T., et al. (2018). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]
-
D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2733-2741. Retrieved from [Link]
-
D'Alpaos, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Retrieved from [Link]
-
Molbase. (n.d.). ETHYL 2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
El-Sayed, N. S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). JPH0656775A - Production of n-acetyl-dl-tryptophan.
Sources
- 1. homework.study.com [homework.study.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. scirp.org [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Indole Derivatives
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of indole derivatives. Here, we address common side reactions, provide in-depth troubleshooting guides for major synthetic routes, and offer detailed protocols to help you optimize your experiments for higher yields and purity.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section covers overarching issues that can arise during various indole synthesis protocols.
Q1: My reaction is producing a low yield of the desired indole. What are the first things I should check?
A1: Low yields are a common frustration and can stem from multiple sources. Before making drastic changes to the protocol, start with a systematic diagnosis:
-
Purity of Starting Materials: Impurities in your arylhydrazine, aniline, or carbonyl compounds can introduce competing side reactions or inhibit the catalyst. Always verify the purity of your starting materials by NMR or another suitable analytical method.
-
Stability of Intermediates: Certain intermediates, like some arylhydrazones in the Fischer synthesis, are unstable and can decompose before cyclization. In such cases, generating the intermediate in situ without isolation is often a superior strategy.
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration are frequent culprits. Indole syntheses are often highly sensitive to these parameters. A systematic optimization, perhaps starting with milder conditions, is recommended.
-
Atmosphere: If you are running a transition-metal-catalyzed reaction (e.g., Larock, Buchwald), ensure that you have achieved and maintained anaerobic conditions, as oxygen can deactivate the catalyst. Conversely, some modern oxidative C-H activation methods require an oxidant or air.
Q2: I'm observing the formation of a dark, intractable tar or polymer in my reaction flask. What causes this and how can I prevent it?
A2: Tar formation is particularly common in syntheses that use strong acids and high temperatures, such as the Fischer indole synthesis.
-
Causality: The highly acidic and energetic conditions can promote undesired polymerization of starting materials (especially reactive aldehydes like acetaldehyde), intermediates, or even the indole product itself.
-
Preventative Measures:
-
Temperature Control: Avoid excessive heat. The optimal temperature is a balance between overcoming the activation energy and preventing degradation. Run small-scale trials at lower temperatures to find the sweet spot.
-
Catalyst Choice: A catalyst that is too strong can accelerate tar formation. Experiment with a range of Brønsted and Lewis acids to find one that promotes cyclization efficiently without causing decomposition. Polyphosphoric acid (PPA) is often effective but can also lead to charring if not used carefully.
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative. The rapid, uniform heating often leads to significantly reduced reaction times and can minimize the formation of thermal decomposition byproducts.
-
Q3: My purification by column chromatography is difficult. The product co-elutes with byproducts or streaks on the column. What can I do?
A3: Indoles can be challenging to purify due to the slightly acidic N-H proton and the electron-rich nature of the heterocycle, which can lead to strong interactions with silica gel.
-
Tailing/Streaking on Silica: This is often caused by the interaction of the indole N-H with the acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to your eluent can neutralize these active sites and lead to sharper peaks.
-
Co-elution of Byproducts: If byproducts are structurally very similar to your product, separation can be difficult. Consider an alternative purification technique. Recrystallization is an excellent method for obtaining high-purity material, although it may result in lower recovery. An acid-base extraction can also be effective for removing non-basic or non-acidic impurities from your indole product.
Part 2: Synthesis-Specific Troubleshooting Guides
Guide 1: The Fischer Indole Synthesis
The Fischer synthesis is a robust and widely used method, but it is prone to several side reactions. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.
Q4: My Fischer synthesis is failing, primarily yielding aniline and carbonyl decomposition products instead of the indole. What is happening?
A4: You are likely observing a competing N-N bond cleavage pathway. This is one of the most significant side reactions in the Fischer synthesis.
-
Mechanism: The key step in the Fischer synthesis is a-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. However, if the intermediate carbocation formed by heterolytic N-N bond cleavage is too stable, this cleavage pathway can dominate over the desired rearrangement.
-
Common Causes & Solutions:
-
Electron-Donating Groups (EDGs): EDGs on the carbonyl component can over-stabilize the intermediate, favoring N-N cleavage. This is a known reason for the failure of Fischer syntheses intended to produce 3-aminoindoles. If your substrate has strong EDGs, you may need to use milder conditions or consider an alternative synthetic route entirely.
-
Inappropriate Acid: A very strong acid can promote the cleavage pathway. Try switching to a milder Lewis acid (e.g., ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid.
-
dot
Caption: Key decision point in the Fischer indole synthesis.
Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A5: Controlling regioselectivity is a classic challenge. The outcome depends on which enamine tautomer is formed and proceeds through the rearrangement. This is governed by a delicate interplay between kinetic and thermodynamic control.
-
General Principle: The reaction can proceed via the more-substituted (thermodynamic) enamine or the less-substituted (kinetic) enamine.
-
Practical Solutions:
-
Acid Strength: This is the most critical factor. Weaker acids (e.g., acetic acid) at lower temperatures tend to favor the kinetic product, which is often derived from the less sterically hindered enamine. Stronger acids (e.g., PPA, H₂SO₄) or Lewis acids at higher temperatures can allow for equilibration and favor the formation of the more stable thermodynamic indole product.
-
Steric Hindrance: Large, bulky groups on the ketone or the arylhydrazine can significantly influence which enamine intermediate is formed, often directing the reaction towards the less sterically encumbered product.
-
Table 1: Catalyst Selection Guide for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Use Case | Potential Side Reactions/Issues |
|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | General purpose; strong acids for less reactive substrates. | Charring, polymerization, N-N cleavage with sensitive substrates. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Milder conditions; often used when Brønsted acids are too harsh. | Can be hygroscopic; may require stoichiometric amounts. |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Effective for unreactive or stubborn substrates. | Very viscous and difficult to stir; can cause extensive charring at high temps. |
| "Green" Alternatives | Ionic Liquids, Solid Acids | Environmentally friendlier options, can be reusable. | May require specific substrate compatibility and optimization. |
Guide 2: The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of aniline, typically under harsh conditions, to form a 2-arylindole.
Q6: My Bischler-Möhlau synthesis is giving an extremely low yield and a complex mixture of byproducts. Is this reaction just inherently low-yielding?
A6: While the classical Bischler-Möhlau synthesis is notorious for harsh conditions and poor yields, modern modifications have significantly improved its reliability. The primary cause of low yields is the degradation of starting materials and products under the traditionally high temperatures.
-
Troubleshooting Steps:
-
Use a Catalyst: The reaction can be catalyzed by lithium bromide (LiBr), which allows for significantly milder conditions and improved yields.
-
Microwave Irradiation: This is a highly effective technique for the Bischler-Möhlau synthesis. Microwave heating can dramatically shorten reaction times from hours to minutes and often results in cleaner reactions with higher yields.
-
Solvent Choice: The use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent and promoter under microwave conditions has been shown to be particularly effective.
-
Excess Aniline: Using a large excess of aniline is standard. It serves as the reactant, a base to neutralize the HBr formed, and often as the solvent.
-
Guide 3: The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce highly substituted indoles.
Q7: I am attempting a Larock indolization with an ortho-bromoaniline instead of an iodoaniline, and the reaction is not working. What is the issue?
A7: The key issue is the rate of the initial oxidative addition step. The C-Br bond is significantly stronger and less reactive than the C-I bond, making the oxidative addition of the o-bromoaniline to the Pd(0) catalyst much slower.
-
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to Pd(0). If this step is too slow, the reaction will not proceed efficiently.
-
Solution: The original "ligand-less" Larock conditions are often insufficient for less reactive aryl halides. The use of a bulky, electron-donating phosphine ligand is crucial.
-
Recommended Ligand: Tri-tert-butylphosphine (P(tBu)₃) is highly effective. It accelerates the slow oxidative addition step, allowing the reaction to proceed at much lower temperatures (e.g., 60 °C instead of >100 °C). This also helps to mitigate potential side reactions that occur at higher temperatures.
-
Q8: My Larock synthesis is producing a mixture of regioisomers. How is regioselectivity determined?
A8: Regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond. The orientation is influenced by both steric and electronic factors of the substituents on the alkyne.
-
General Trends:
-
Sterics: The larger substituent on the alkyne typically orients itself away from the aryl group on the palladium complex.
-
Electronics: Electron-withdrawing groups on the alkyne can influence the polarization of the triple bond, directing the insertion.
-
-
Optimization: While harder to control than in other syntheses, screening different phosphine ligands can sometimes influence the steric environment around the palladium center enough to alter the isomeric ratio.
dot
Caption: A decision tree for troubleshooting common issues.
Part 3: Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis to Minimize Tar Formation
This protocol is adapted for substrates prone to thermal decomposition under conventional heating.
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add the arylhydrazine (1.0 eq) and the ketone/aldehyde (1.1 eq).
-
Catalyst Addition: Add the chosen acid catalyst. For a starting point, consider 2-5 mol% of p-toluenesulfonic acid (p-TsOH).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 120-150 °C and the reaction time to 10-30 minutes. Use a power setting that allows the target temperature to be reached smoothly.
-
Work-up: After the reaction has cooled to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- Taber, D. F., & Neubert, P. (n.d.). Indole synthesis: a review and proposed classification.
- Synthesis of Medicinally Important Indole Deriv
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem Technical Support Team. (2025).
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
- Recent advances in the synthesis of indoles and their applic
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (n.d.).
- Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (n.d.). Chemical Science (RSC Publishing).
- Recent advances in the synthesis of indoles from alkynes and nitrogen sources. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- How to avoid dimer formation during indole to indazole transform
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- H. A. Vincent, P. H. Seeberger, B. R. D. Hughes. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Zeng, M., & You, S.-L. (n.d.). Asymmetric Friedel–Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity.
- Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. (n.d.). Jiao Research Group.
- common side reactions in indole-pyrrole synthesis. (n.d.). BenchChem.
- troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. (n.d.). BenchChem.
- Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
- Fischer indole synthesis. (n.d.). Wikipedia.
- H. A. Vincent, P. H. Seeberger, B. R. D. Hughes. (n.d.). Why Do Some Fischer Indolizations Fail?
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Process of preparing purified aqueous indole solution. (n.d.).
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2025).
- Larock indole synthesis. (n.d.). Wikipedia.
- D. W. Old, M. C. Harris, S. L. Buchwald. (n.d.). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
- J. D. B. Smith, P. H. Seeberger, D. B. G. Williams. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025).
- J. D. B. Smith, P. H. Seeberger, D. B. G. Williams. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013).
- Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023).
- Larock Indole Synthesis. (n.d.). SynArchive.
- How can residues of indole be removed from a reaction mixture without using column chromatography? (2015).
- Synthesis of Indoles through Larock Annulation: Recent Advances. (2024).
- Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025).
- Preventing tar and polymer formation in Fischer indole synthesis. (n.d.). BenchChem.
- Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
Technical Support Center: Purification of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Welcome to the technical support guide for the purification of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low Yield After Column Chromatography
You've performed column chromatography, but the yield of the purified product is significantly lower than expected.
Potential Causes:
-
Compound Decomposition on Silica Gel: The indole nucleus, while generally stable, can be sensitive to the acidic nature of standard silica gel, leading to degradation over the extended time of column chromatography.[1] N-acetylated indoles are generally stable, but prolonged exposure to acidic stationary phases can lead to undesired side reactions.[2]
-
Irreversible Adsorption: Highly polar impurities or byproducts can bind irreversibly to the silica gel, co-adsorbing your product and preventing its elution.
-
Incorrect Solvent System: The chosen eluent may be too weak to effectively move your compound down the column, or so strong that it elutes with other impurities, leading to mixed fractions that are subsequently discarded, thus lowering the overall yield.
Solutions:
-
Assess Compound Stability on Silica:
-
Before committing to a large-scale column, perform a simple stability test. Dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and let it sit for a couple of hours. Elute the plate and check for the appearance of new spots, which would indicate degradation.[1]
-
-
Deactivate the Silica Gel:
-
If instability is observed, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a solution of triethylamine in your non-polar solvent (e.g., 1-2% triethylamine in hexane) before packing the column. This neutralizes the acidic sites on the silica surface.
-
-
Optimize Your Solvent System:
-
TLC Analysis: Carefully optimize your solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound. This generally provides the best separation.
-
Gradient Elution: A common and effective solvent system for indole derivatives is a gradient of ethyl acetate in hexane or heptane.[3] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.
Starting Solvent (Hexane/EtOAc) Ending Solvent (Hexane/EtOAc) Typical Gradient Profile 90:10 50:50 Linear over 20-30 column volumes -
-
Consider an Alternative Stationary Phase:
-
If silica gel proves to be too harsh, consider using a different stationary phase such as neutral alumina or Florisil.[1]
-
Experimental Protocol: Deactivated Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in your starting solvent (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top.
-
Pre-elute the column with two column volumes of the starting solvent.
-
Dissolve your crude product in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate.
-
Load the sample onto the column. For better separation, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column (dry loading).[4]
-
Begin elution with your starting solvent, gradually increasing the polarity based on your TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing your pure product.
`dot digraph "Column Chromatography Troubleshooting" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Caption: Decision tree for troubleshooting low yield in column chromatography.
Problem 2: Product Fails to Crystallize or Oils Out
You've isolated a relatively pure fraction from your column, but attempts to recrystallize the product result in an oil or no precipitation at all.
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures, or it may be too poor, causing it to "crash out" as an oil. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5]
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation, leading to oiling out.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
Solutions:
-
Systematic Solvent Screening:
-
Use a small amount of your product and test a variety of solvents and solvent mixtures. Good single solvents to try for indole derivatives include ethanol, methanol, and water mixtures.[6] Common solvent pairs include hexane/ethyl acetate, hexane/acetone, and methanol/water.[3][5]
-
Rule of Thumb: Solvents with functional groups similar to your compound can be good solubilizers. For an ester like your target molecule, ethyl acetate is a logical choice.[5]
Solvent System Polarity Comments Methanol/Water High Often effective for polar indoles.[6] Hexane/Ethyl Acetate Low to Medium Good for compounds of intermediate polarity. Ethanol High A generally good solvent for many organic compounds. -
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.
-
-
Address Oiling Out:
-
If the product oils out, try reheating the solution to redissolve the oil, then add a small amount of the better solvent to decrease the saturation. Allow it to cool slowly again.
-
Alternatively, you can try to crystallize the oil itself by dissolving it in a minimal amount of a different solvent and adding a poor solvent dropwise until turbidity persists.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the impure solid in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethyl acetate).
-
While the solution is still hot, add a "poor" solvent (one in which the compound is not very soluble, e.g., hexane) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
`dot digraph "Recrystallization_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Caption: A typical workflow for a two-solvent recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurities will largely depend on the synthetic route. If a Fischer indole synthesis was used, common impurities could include unreacted starting materials (phenylhydrazine and the corresponding keto-ester), incompletely cyclized hydrazone intermediates, or regioisomers if the ketone was unsymmetrical.[7][8] Side reactions during N-acetylation can also lead to di-acetylated products.[9]
Q2: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. Why?
This is a common issue. It's possible that the impurities have a very similar polarity to your product and co-elute on TLC. Try using a different TLC solvent system, perhaps one with a different solvent polarity or composition (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) to achieve better separation. It is also possible that the impurity is not UV-active and therefore not visible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate with a reagent like potassium permanganate or vanillin can help visualize non-UV-active compounds.
Q3: How should I store the purified this compound?
Indole derivatives can be sensitive to light and air over long periods. It is best to store the purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator or freezer to minimize degradation.
Q4: Can I use reverse-phase HPLC for purification?
Yes, reverse-phase HPLC is an excellent technique for purifying polar compounds like your target molecule, especially on a smaller scale or for achieving very high purity. A C18 column with a mobile phase of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) would be a good starting point. However, be aware that retention times in reverse-phase chromatography can be sensitive to mobile phase composition and temperature.[10][11]
References
-
Mochizuki, M., Anjo, T., & Okada, M. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and Cosmetics Toxicology, 20(6), 899-902. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Li, J., Wang, S., & Zhang, Y. (2012). Crystallization purification of indole. Advanced Materials Research, 550-553, 1189-1192. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Murthy, C. V. S. R. (2000). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Tetrahedron Letters, 41(49), 9541-9544. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Kao Corp. (1992). Process of preparing purified aqueous indole solution. U.S.
-
Reddit r/chemistry. (2022). troubleshooting column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Dong, M. W. (2007). HPLC Troubleshooting Guide. LCGC North America, 25(7), 656-666. [Link]
-
Ibrahim, M. N. (2015). Studies on Acetylation of Indoles. Journal of Chemical and Pharmaceutical Research, 7(12), 414-417. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability and Storage of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Welcome to the technical support center for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability and proper storage of this compound. Understanding these parameters is critical for ensuring the integrity of your experimental results and the quality of your drug development programs.
The purpose of stability testing is to provide evidence of how the quality of an active pharmaceutical ingredient (API) varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] This information is crucial for determining appropriate storage conditions and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound?
A1: The molecule contains three key functional groups that can be susceptible to degradation: the indole ring, the ethyl ester, and the acetamido group. The primary concerns are:
-
Oxidation: The indole ring is electron-rich and can be susceptible to oxidation, potentially leading to colored degradation products.
-
Hydrolysis: The ethyl ester and the acetamido (amide) linkages can undergo hydrolysis, particularly in the presence of moisture and at non-neutral pH.
-
Photodegradation: Indole derivatives can be sensitive to light, which can catalyze degradation reactions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound at or below -20°C in a tightly sealed container.[4] The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture. It should also be protected from light.[5]
Q3: Can I store the compound at 2-8°C for short periods?
A3: For short-term storage (e.g., a few days to a week), 2-8°C is generally acceptable, provided the compound is in a tightly sealed, light-resistant container.[5] However, for any extended period, -20°C or lower is preferable to minimize potential degradation.
Q4: How should I handle the compound during experimental use?
A4: When handling the compound, it is advisable to work in a well-ventilated area, such as a fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] To maintain stability, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.[5] After use, tightly reseal the container, preferably under an inert atmosphere, and return it to the recommended storage condition promptly.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing or browning) | Oxidation of the indole ring. | Discard the discolored material as its purity is compromised. For future prevention, ensure storage under an inert atmosphere (argon or nitrogen) and protect from light. |
| Inconsistent results in bioassays | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Verify the purity of the stock material using an appropriate analytical method like HPLC. |
| Precipitation in stock solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and of high purity. If using aqueous buffers, check the pH and consider potential hydrolysis. For long-term storage of solutions, consider storing at -80°C. |
| Appearance of new peaks in HPLC chromatograms over time | Chemical degradation. | This indicates instability under the current storage conditions. A forced degradation study can help identify the nature of the degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the API to understand its degradation pathways and to develop stability-indicating analytical methods.[] This typically involves exposing the compound to stress conditions like heat, humidity, acid, base, and light.[1]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a small amount of organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber.
-
Analysis: At each time point, take an aliquot of the stressed sample, neutralize if necessary, and analyze by HPLC to observe the formation of degradation products.
Visualizing the Stability Workflow
The following diagram illustrates a typical workflow for assessing the stability of an API.
Caption: Workflow for API Stability Assessment.
Potential Degradation Pathway
The indole ring is susceptible to oxidation, and the ester and amide bonds can undergo hydrolysis. The following diagram illustrates a potential degradation pathway.
Caption: Potential Degradation Pathways.
Summary of Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Light | Duration |
| Long-Term | ≤ -20°C | Inert Gas (Argon/Nitrogen) | Protected from light | > 6 months |
| Short-Term | 2-8°C | Tightly Sealed | Protected from light | < 1 week |
| In-Use (Solutions) | -80°C (preferred) | Tightly Sealed | Protected from light | Varies by solvent and concentration |
References
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority.
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Annex 10 - ICH.
- Safe Handling and Storage of Indole-3-acetic Acid (IAA).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
- SAFETY D
- Ethyl Butanoate - Safety D
- SAFETY DATA SHEET. Fisher Scientific. (2009, September 22).
- INDOLE SOLUTION (REAGENT FOR NITRITES)
- Indole (Kovacs').
Sources
Technical Support Center: Synthesis of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Welcome to the technical support guide for the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. By understanding the causality behind these issues, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve final product yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves two key transformations: the formation of the indole core and the elaboration of the amino acid side chain. A common and efficient route is the acid-catalyzed reaction of ethyl 2-acetamido-4-oxobutanoate with phenylhydrazine, following the principles of the Fischer indole synthesis.[1] This reaction, while powerful, is sensitive to conditions and can lead to several byproducts that complicate purification and reduce yields.
This guide will address the most pressing issues in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Troubleshooting Guide: Common Issues & Byproducts
Issue 1: Low or No Yield of the Desired Indole Product
Q: My reaction has completed, but I'm observing a very low yield of the target molecule, or the reaction has failed to proceed. What are the likely causes and how can I fix this?
A: Low or no product formation in a Fischer indole synthesis is a frequent challenge that can often be traced back to the acid catalyst, reaction temperature, or the stability of the starting materials.[2]
Plausible Causes & Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical. A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can cause decomposition of the starting hydrazone or the final indole product, leading to tar formation.[3]
-
Solution: Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for challenging substrates, but start with milder options like p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂).[1] The optimal catalyst is highly substrate-dependent.
-
-
Sub-optimal Temperature: The Fischer indole synthesis requires elevated temperatures to drive the cyclization and ammonia elimination steps.[4] Insufficient heat will result in an incomplete reaction, leaving unreacted phenylhydrazone intermediate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Decomposition of the Phenylhydrazone Intermediate: The intermediate phenylhydrazone can be unstable, especially under harsh acidic conditions or in the presence of oxygen.
-
Solution: Consider forming the phenylhydrazone in a separate, milder step before introducing the cyclization catalyst. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.
-
Issue 2: Formation of a Regioisomeric Impurity
Q: I've isolated my product, but NMR analysis shows a mixture of two isomers. What is this second isomer and how can I prevent its formation?
A: This is a classic issue in Fischer indole syntheses using unsymmetrical ketones. In your case, using ethyl 2-acetamido-4-oxobutanoate, the intermediate enamine can form towards either the C3 or C5 position, leading to two different indole regioisomers upon cyclization.
Plausible Cause & Solution:
-
Lack of Regiocontrol in Ene-hydrazine Formation: The key[2][2]-sigmatropic rearrangement occurs on an ene-hydrazine intermediate.[1] The regioselectivity of this step is influenced by the acid catalyst and the electronic and steric properties of the starting materials.
-
Solution: The choice of acid catalyst can significantly influence the ratio of isomers. Experimenting with different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids (e.g., PPA, H₂SO₄) can favor the formation of one regioisomer over the other.[2] Unfortunately, achieving perfect selectivity can be difficult, often requiring chromatographic separation of the final products.
-
Workflow for Isomer Formation
Caption: Formation of regioisomers via two competing ene-hydrazine intermediates.
Issue 3: Presence of Dark, Intractable Tar or Polymeric Byproducts
Q: My reaction mixture turned dark brown or black, and upon workup, I'm left with a significant amount of insoluble tar. What causes this and how can I get a cleaner reaction?
A: Tar formation is a common indicator that the reaction conditions are too harsh, causing polymerization and decomposition of the indole ring or starting materials.[2]
Plausible Causes & Solutions:
-
Excessively Strong Acid or High Temperature: Highly acidic conditions, especially when combined with high temperatures, can promote acid-catalyzed polymerization of the electron-rich indole product.
-
Solution: Reduce the reaction temperature and/or use a milder acid catalyst. If a strong acid like PPA is necessary for cyclization, try to minimize the reaction time. Adding the starting materials slowly to the hot acid can sometimes prevent localized overheating and decomposition.
-
-
Air Oxidation: Indoles can be susceptible to air oxidation, which can lead to colored, polymeric materials.
-
Solution: As mentioned previously, perform the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions.
-
Protocol: Screening for Optimal Acid Catalyst and Temperature
This protocol provides a framework for systematically optimizing the reaction to minimize byproduct formation.
-
Setup: Arrange a parallel reaction block or a series of round-bottom flasks, each equipped with a reflux condenser and magnetic stirrer. Ensure all glassware is oven-dried.
-
Reactions: In each flask, dissolve the phenylhydrazone intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene).
-
Variable Addition: Add a different acid catalyst to each flask. See the table below for starting points.
-
Heating: Heat the reactions to a specific temperature (e.g., 110 °C) and monitor by TLC every 30 minutes.
-
Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction, perform a workup, and analyze the crude mixture by ¹H NMR or LC-MS to determine the product-to-byproduct ratio.
-
Optimization: Based on the results, select the best-performing acid and repeat the experiment at varying temperatures (e.g., 100 °C, 120 °C, 140 °C) to fine-tune the conditions.
| Catalyst Screening Parameters | Catalyst (mol%) | Solvent | Temperature (°C) | Expected Outcome |
| Condition 1 | p-TsOH (20 mol%) | Toluene | 110 | Milder, may require longer reaction times. |
| Condition 2 | ZnCl₂ (1.2 eq) | Toluene | 110 | Common Lewis acid, good starting point. |
| Condition 3 | H₂SO₄ (5% v/v) | Ethanol | 80 | Brønsted acid, risk of sulfonation. |
| Condition 4 | PPA | (Solvent-free) | 120-160 | Harsh, but effective for unreactive substrates. |
Frequently Asked Questions (FAQs)
Q1: My synthesis involves a reductive amination step instead of a Fischer indole synthesis. What are the common byproducts in that case?
A1: Reductive amination is an excellent alternative method, but it has its own set of potential side reactions. The primary issues are the reduction of the starting carbonyl before imine formation and the over-alkylation of the amine product.[5][6]
-
Carbonyl Reduction: If the reducing agent is too reactive (like NaBH₄), it can reduce the ketone starting material to an alcohol before it has a chance to form an imine with the amine. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can prevent this, as these agents are more effective at reducing the protonated iminium ion than the neutral carbonyl.[7]
-
Over-alkylation: If you are starting with a primary amine, it is possible for the newly formed secondary amine product to react again with the carbonyl starting material, leading to a tertiary amine byproduct.[5] This can be suppressed by using a slight excess of the primary amine.
Troubleshooting Reductive Amination
Caption: Desired pathway vs. side reactions in reductive amination.
Q2: I'm having trouble purifying my final product. What purification strategies are most effective?
A2: The purification of this compound can be challenging due to the presence of polar byproducts and residual acid.
-
Aqueous Workup: Begin with a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid catalyst. This is crucial to prevent product degradation on the silica gel column.[2] Follow this with a brine wash to remove excess water.
-
Column Chromatography: Silica gel column chromatography is the most common method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity. The N-H and amide groups in your molecule will cause it to be fairly polar, so a pure hexane or pentane system will likely result in no elution.
-
Recrystallization: If your product is a solid and you have a crude sample of sufficient purity (>90%), recrystallization can be a highly effective final purification step to obtain analytically pure material. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water.
Q3: Can the N-H of the indole be alkylated or acylated as a side reaction?
A3: While possible, N-alkylation or N-acylation of the indole ring itself is less common under the acidic conditions of the Fischer synthesis. These reactions typically require a strong base to first deprotonate the indole nitrogen, generating an indole anion which then acts as a nucleophile.[8] Under strongly acidic conditions, the indole nitrogen is more likely to be protonated, deactivating it towards electrophiles. However, if your synthesis involves subsequent steps under basic conditions, protection of the indole nitrogen may be necessary.
References
-
Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PMC, National Institutes of Health.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications, Journal of Organic Chemistry.[Link]
-
Reductive Amination. Wordpress.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Why Do Some Fischer Indolizations Fail? PMC, National Institutes of Health.[Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.[Link]
-
ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. ChemSynthesis.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. National Institutes of Health.[Link]
-
Fischer indole synthesis. Wikipedia.[Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal.[Link]
-
Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. MDPI.[Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.[Link]
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago.[Link]
-
Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. PubChem.[Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate.[Link]
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC, National Institutes of Health.[Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole Alkylation
Welcome to the technical support center for the optimization of indole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and supported by established protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: My primary challenge is controlling regioselectivity. Why am I getting a mixture of N-alkylated and C3-alkylated products?
The indole nucleus has two main nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is inherently more nucleophilic, which often leads to competitive C-alkylation.[1] The outcome of the reaction is a delicate balance of several factors. If the indole is not fully deprotonated, the neutral form can react at the C3 position, especially with highly reactive electrophiles.[1]
Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Solvent: Using a strong base to completely deprotonate the indole nitrogen is critical. A classic and effective combination is sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] This generates the indolate anion, which is more nucleophilic at the nitrogen, thereby favoring N-alkylation.[1][4] The solvent choice is also crucial; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to enhance N-alkylation.[1][4] Ethereal solvents like THF can sometimes lead to the precipitation of the indole sodium salt, which may result in poorer regioselectivity.[2][5]
-
Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][4][5] If you observe significant C3-alkylation at room temperature, consider increasing the reaction temperature.[5]
-
Catalyst Control: In some advanced catalytic systems, the choice of ligand can dictate the regioselectivity. For example, in copper-hydride (CuH) catalyzed alkylations, different phosphine ligands can be used to selectively produce either the N-alkylated or C3-alkylated product.[5][6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in indole alkylation can be attributed to several factors:
-
Incomplete Deprotonation: Ensure that the deprotonation of the indole N-H is complete. This is influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[4]
-
Degradation of Starting Material or Product: Indoles can be unstable under certain conditions, particularly strong acidic conditions.[7] Ensure your reaction and workup conditions are appropriate. Some indole derivatives can also undergo degradation under the reaction conditions.[8][9][10][11]
-
Steric Hindrance: Sterically hindered indoles or alkylating agents can lead to lower yields due to slower reaction rates.[4]
-
Poor Solubility: The insolubility of the indole or the indolate salt can hinder the reaction. As mentioned, ethereal solvents like THF can sometimes cause the indole sodium salt to precipitate, reducing its reactivity.[2][5] Using a co-solvent like DMF can improve solubility.[1][4]
Q3: I am observing undesired side reactions, such as C2-alkylation or polyalkylation. How can I minimize these?
While C3-alkylation is the most common side reaction, C2-alkylation and polyalkylation can also occur.[4][12]
-
C2-Alkylation: This is less common but can be promoted under certain acidic conditions or with specific catalysts.[12][13][14] To avoid this, carefully control the reaction pH and catalyst choice.
-
Polyalkylation: This often occurs when using highly reactive alkylating agents or an excess of the alkylating agent.[15] To mitigate this, consider using a less reactive alkylating agent or adjusting the stoichiometry to use an excess of the indole.[15]
Q4: How do I choose the right protecting group for the indole nitrogen, and when is it necessary?
Protecting the indole nitrogen is the most direct way to prevent N-alkylation and force the reaction to occur at other positions.[16] It is particularly useful when C3-alkylation is the desired outcome.
Common protecting groups for the indole nitrogen include:
-
Boc (tert-butoxycarbonyl): This is a popular choice as it is easily introduced and removed under relatively mild conditions. It also reduces the electron density of the heterocycle, making it more stable towards oxidation.[17]
-
Phenylsulfonyl (PhSO2): This group is robust but requires harsh conditions for cleavage.[17]
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): This is another common protecting group.[18]
-
Pivaloyl: This bulky group can protect both the N1 and C2 positions due to steric hindrance, but it is notoriously difficult to remove.[19]
The choice of protecting group depends on the stability required for your subsequent reaction steps and the conditions for its removal.[17][20]
Section 2: Troubleshooting Guides
Guide 1: Poor Regioselectivity (High C3-Alkylation)
| Symptom | Potential Cause | Recommended Solution |
| Significant C3-alkylation product observed by TLC or NMR. | Incomplete deprotonation of the indole nitrogen. | Increase the equivalents of strong base (e.g., 1.1-1.5 eq NaH). Ensure the base is fresh and reactive. Allow sufficient time for deprotonation before adding the alkylating agent.[5] |
| Reaction temperature is too low. | Increase the reaction temperature. N-alkylation is often thermodynamically favored at higher temperatures.[1][5] | |
| Solvent choice is not optimal for N-alkylation. | Switch to or increase the proportion of a polar aprotic solvent like DMF, which can better solvate the indolate anion and promote N-alkylation.[1][4][5] | |
| The alkylating agent is too reactive. | Consider a less reactive alkylating agent (e.g., switching from an iodide to a bromide or chloride). |
Guide 2: Low Reaction Yield
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of starting indole remains after the reaction. | Incomplete reaction due to poor solubility or insufficient reactivity. | Change the solvent system to improve solubility (e.g., add DMF). Increase the reaction temperature or time. Consider a more reactive alkylating agent if possible. |
| Degradation of starting material or product. | Analyze the crude reaction mixture for degradation products. If degradation is suspected, consider milder reaction conditions (lower temperature, less harsh base). Ensure the workup procedure is not acidic if the product is acid-sensitive.[7] | |
| Steric hindrance. | For sterically demanding substrates, longer reaction times and higher temperatures may be required. The use of a catalyst designed for hindered substrates could also be explored. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
This protocol is a standard method for achieving N-alkylation.
-
To a solution of indole (1.0 eq) in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes clear or a uniform suspension.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or heat as necessary (monitoring by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Alkylation for C3-Alkylation
For instances where C3-alkylation is the desired outcome, a Friedel-Crafts type reaction is often employed.
-
To a solution of indole (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile), add a Lewis acid catalyst (e.g., BF3·OEt2, InCl3, Sc(OTf)3) at the desired temperature (often room temperature or below).[21][22][23]
-
Add the alkylating agent (e.g., an alcohol, alkene, or alkyl halide) to the mixture.
-
Stir the reaction at the appropriate temperature until completion (monitoring by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Note: The choice of catalyst and reaction conditions can be highly substrate-dependent.[24][25]
Section 4: Advanced Strategies
For challenging substrates or when high enantioselectivity is required, more advanced catalytic methods have been developed. These often involve transition metal catalysts with chiral ligands.
-
Copper-Hydride Catalysis: As mentioned, this allows for ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles.[6]
-
Palladium Catalysis: Palladium-catalyzed asymmetric allylic alkylation can be directed to either the N1 or C3 position by modifying the base and solvent.[5]
-
Rhodium Catalysis: Rh(III)-catalyzed C-H activation provides a route to C2-alkylation of indoles.[13][14]
-
Iron Catalysis: Iron catalysts can be used to promote N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles.[26]
-
Manganese Catalysis: Divergent C-H alkylation of indoles can be achieved using different manganese catalysts.[27]
-
Zinc Catalysis: Dinuclear zinc-ProPhenol complexes can catalyze the enantioselective N-alkylation of indoles with aldimines.[28]
These methods often offer milder reaction conditions and greater functional group tolerance.
References
- Melvin, J. L., Tomlinson, J. D., & Kerr, M. A. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Wang, Z., Wang, Z., & Zhu, J. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(10), 4419–4424.
- Reddy, L. V. R., & Antilla, J. C. (2010). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 12(21), 5044–5047.
- Ghosh, S., & Ghorai, P. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 23(15), 5941–5946.
- Swain, G. N. (1961). Process for n-alkylation of indoles. U.S.
- Gajda, M. A., & Majdecki, M. (2020).
- Wang, C., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 834567.
- Goud, B. S., et al. (2022). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 27(15), 4945.
- Sallio, R., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(50), 11489–11493.
- Reddy, B. V. S., et al. (2021). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry, 86(17), 11843–11853.
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Tan, J., Fang, D., & Hu, Y. L. (2017). Effect of solvent on the alkylation. ResearchGate. Retrieved from [Link]
- Sharma, A., & Kumar, V. (2006). N-alkylation of indole derivatives. U.S.
- Bortolami, M., et al. (2020). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry, 18(29), 5549–5563.
- Wang, H., et al. (2019). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 24(18), 3349.
- Li, J., et al. (2023). Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. Organic Letters, 25(1), 133–138.
- Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
- Moody, C. J., & Roff, G. J. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9782–9786.
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
- Johansen, M. B., & Kerr, M. A. (2011). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 76(21), 9032–9038.
- Bera, S., et al. (2023). Divergence in C–H alkylation of indoles under Mn catalysis. Chemical Science, 14(34), 9237–9244.
- Alvarez, M., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 10(1), 135–141.
- Gandeepan, P., et al. (2023). Site‐selective C7‐alkylation of indolines/indoles using olefins.
-
Reddit. (2024). Why is indole acetic acid not stable under acidic conditions or light. Retrieved from [Link]
- Papakyriakou, A., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 17, 1826–1870.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2873–2876.
- Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36043–36076.
- Uozumi, Y., & Nakai, Y. (2002). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules, 7(1), 25–32.
- White, P. B., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 133(40), 15858–15861.
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? Retrieved from [Link]
- Arora, P. K. (2015).
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.
- Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(10), 2622–2627.
- Lifshitz, A., & Tamburu, C. (1994). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry, 98(44), 11298–11307.
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Technical Support Center: Stabilizing Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Understanding the Molecule: Key Stability Concerns
This compound possesses two primary moieties susceptible to degradation in solution: the indole ring and the ethyl ester group. The electron-rich nature of the indole ring makes it prone to oxidation, while the ester linkage is susceptible to hydrolysis.[1] Understanding these two pathways is critical for designing stable formulations and handling procedures.
-
Oxidative Degradation: The indole nucleus can be easily oxidized, especially at the C2 and C3 positions of the pyrrole ring.[2] This process can be initiated by atmospheric oxygen, light exposure (photolysis), or the presence of trace metal ions.[3][4] Oxidation often leads to the formation of colored byproducts, which can be a visual indicator of degradation.
-
Hydrolytic Cleavage: The ethyl ester group can undergo hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[5][6][7][8] The rate of hydrolysis is significantly influenced by the pH of the solution.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow/brown color. What is happening?
A slight discoloration is a common indicator of oxidative degradation of the indole ring.[2] This is often accelerated by exposure to air and light. While a minor color change may not significantly affect the bulk purity for some applications, it is a sign that degradation has occurred and should be addressed, especially for sensitive quantitative experiments.
Q2: What are the optimal storage conditions for a stock solution of this compound?
To minimize both oxidative and hydrolytic degradation, solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Cool temperatures slow down the rates of both oxidation and hydrolysis. |
| Light | Store in amber or opaque vials | Protects the light-sensitive indole ring from photolytic degradation.[3][4] |
| Atmosphere | Purge with an inert gas (e.g., argon or nitrogen) | Removes oxygen from the headspace of the vial, minimizing oxidation. |
Q3: Which solvents are recommended for preparing a stable stock solution?
The choice of solvent is critical for the stability of your compound. For long-term storage, consider the following:
-
Aprotic Solvents: Solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally good choices as they are less reactive than protic solvents and can be obtained in high purity.
-
Ethanol: If an alcohol is required, ethanol is a suitable choice. However, ensure it is high purity and consider deoxygenating it before use.
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions for extended periods due to the risk of hydrolysis. If aqueous buffers are necessary for your experiment, prepare them fresh from a concentrated stock in an organic solvent.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous media is highly pH-dependent. Both acidic and basic conditions will catalyze the hydrolysis of the ethyl ester.[5][6][7][8] For experiments requiring an aqueous buffer, it is advisable to work at a neutral pH (around 7.0-7.4) to minimize the rate of hydrolysis. Studies on similar indole compounds have shown good stability in phosphate buffer at pH 7.4 for several weeks at room temperature.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation Observed in a Newly Prepared Solution
If you observe rapid degradation (e.g., significant color change or the appearance of degradation peaks in your analysis), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to the degradation of your test compound. If you suspect this is the case, a forced degradation study can help you identify potential degradants and develop a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution with measures to minimize degradation.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Amber glass vial with a PTFE-lined septum cap
-
Source of inert gas (argon or nitrogen)
-
Butylated hydroxytoluene (BHT) (optional, see Protocol 2)
Procedure:
-
Weigh the desired amount of this compound and place it in the amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
If using an antioxidant, add it at this stage (refer to Protocol 2).
-
Gently swirl the vial to dissolve the compound completely. Sonication can be used if necessary.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Securely cap the vial and store it at -20°C.
Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant
For compounds that are particularly sensitive to oxidation, the addition of an antioxidant like BHT can provide extra protection.
Preparation of a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and dissolve it in 10 mL of ethanol or another suitable solvent in which both BHT and your compound are soluble.
-
Store this stock solution in a tightly sealed amber vial at 4°C.
Adding BHT to Your Compound Solution:
-
Determine the desired final concentration of BHT. A common working concentration is 0.01%.
-
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your vial as you are making it up to the final volume.
-
Ensure the BHT is thoroughly mixed into the final solution.
Protocol 3: A Starting Point for a Stability-Indicating HPLC Method
| HPLC Parameter | Suggested Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Development Notes:
-
This method should be optimized to ensure adequate separation of the parent compound from any potential degradation products.
-
A forced degradation study (exposing the compound to acid, base, heat, light, and oxidation) should be performed to generate degradants and validate that the method can separate them from the main peak. The recommended extent of degradation for such studies is typically 5-20%.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 5963.
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
- Montoya-Aguilera, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11469-11485.
- Journal of Organic Chemistry and Pharmaceutical Research. (2016).
- Feng-Chemical. (2025). What are the chemical stability of 98% Indole in the presence of bases?
- MedCrave. (2016).
- ResearchGate. (2016).
- PubMed. (2025).
- PubMed. (2011).
- National Institutes of Health. (n.d.).
- Pharmaceutical Technology. (2016).
- International Journal of Applied Pharmaceutics. (2023).
- The Pharmaceutical Journal. (2010).
- FTLOScience. (2022).
-
PubChem. (n.d.). Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. Retrieved from [Link]
- OENO One. (2018).
Sources
- 1. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. lohtragon.com [lohtragon.com]
- 4. A Highly Specific, Fully Validated Urinary Ethyl Glucuronide Analysis Using Solid Phase Extraction-Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up of this valuable tryptophan derivative. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of moving from bench-scale to larger-scale production with confidence.
Overview of the Recommended Synthetic Strategy
The synthesis of this compound, an N-acetylated tryptophan ethyl ester, is most efficiently and scalably achieved via a Friedel-Crafts-type conjugate addition (Michael addition) . This method involves the reaction of indole with a suitable Michael acceptor, ethyl 2-acetamidoacrylate. This route is favored for its atom economy and the direct formation of the key C-C bond at the C3 position of the indole nucleus.[1][2]
The core reaction is the nucleophilic attack of the electron-rich C3 position of indole onto the electrophilic β-carbon of the acrylate derivative. The choice of catalyst and reaction conditions is critical to ensure high regioselectivity, prevent common side reactions, and achieve a high yield of the desired product.
Reaction Pathway Diagram
Caption: Michael addition pathway for the target synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently below 50%. What are the primary causes and how can I improve it?
Answer: Low yield is a common issue when scaling up this synthesis. The root cause often lies in one of three areas: incomplete conversion, product degradation, or competing side reactions.
-
Causality & Explanation:
-
Incomplete Conversion: The reaction equilibrium may not favor the product under your current conditions. The catalyst might be deactivated or used in insufficient quantity. On a larger scale, mass transfer limitations can also result in poor mixing and incomplete reaction.
-
Catalyst Inefficiency: Lewis acids like Sc(OTf)₃ or InCl₃ are effective but can be sensitive to moisture.[3] Brønsted acids can also be used, but strong, non-coordinating acids are preferable to prevent side reactions.[2]
-
Side Reactions: The most common side reaction is the formation of a bis-indolyl byproduct where a second indole molecule attacks the intermediate. Dimerization or polymerization of the acrylate starting material can also occur, especially at elevated temperatures.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure indole is pure and the acrylate has not polymerized upon storage. Use anhydrous solvents, especially when working with moisture-sensitive Lewis acid catalysts.
-
Optimize Catalyst Loading: Create a small-scale design of experiments (DoE) to screen catalyst loading. Start at 5 mol% and test up to 20 mol%. A higher catalyst load may be needed for scale-up but can also increase side reactions.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of side reactions relative to the desired product formation. Monitor the internal temperature closely, as the reaction can be exothermic.
-
Stirring and Addition Rate: On a larger scale, ensure vigorous and efficient stirring. Sub-surface addition of the indole solution to the mixture of acrylate and catalyst can help maintain a low concentration of indole, thus disfavoring the formation of the 2:1 adduct (bis-indolyl byproduct).
-
Issue 2: Significant Byproduct Formation
Question: I'm observing a major byproduct with a mass corresponding to a bis(indolyl)methane derivative. How can I suppress this?
Answer: The formation of the bis-indolyl byproduct is a classic problem in Friedel-Crafts reactions involving indoles. It arises because the initial product is still a nucleophile and can react with the activated intermediate.
-
Causality & Explanation: The indole nucleus is highly nucleophilic. The initial Michael addition forms an intermediate that can be attacked by another molecule of indole before it converts to the final product. This is particularly problematic if there is a high local concentration of indole.
-
Troubleshooting Steps:
-
Reverse Addition: Add the indole solution slowly to the solution of the Michael acceptor and catalyst. This maintains a low concentration of the indole nucleophile throughout the reaction, kinetically favoring the 1:1 adduct.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. Highly polar solvents can sometimes promote side reactions.
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the ethyl 2-acetamidoacrylate Michael acceptor. This ensures that any available indole is more likely to react with the starting material rather than the product intermediate.
-
Issue 3: Purification Challenges at Scale
Question: Column chromatography was effective in the lab, but it's not feasible for my multi-kilogram scale. What are my options for purification?
Answer: Relying on chromatography for large-scale purification is often a bottleneck. The goal should be to develop a process where the product can be isolated via crystallization or distillation.
-
Causality & Explanation: The product, being an ester, is likely an oil or a low-melting solid, which can make crystallization difficult. Its polarity is often similar to that of the starting materials and byproducts, complicating non-chromatographic separation.
-
Troubleshooting Steps:
-
Crystallization:
-
Solvent Screening: Perform a systematic screening of solvents (e.g., ethyl acetate/heptane, isopropanol, toluene, methyl tert-butyl ether (MTBE)) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Anti-Solvent Addition: Dissolve the crude product in a good solvent (e.g., ethyl acetate) and slowly add an anti-solvent (e.g., heptane or hexane) to induce crystallization.
-
Seeding: Use a small amount of pure product as seed crystals to promote controlled crystallization and improve crystal size and purity.
-
-
Liquid-Liquid Extraction: Design a workup procedure that leverages pH changes to separate impurities. For instance, an acidic wash can remove any unreacted basic catalysts, while a basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts.
-
Distillation (If applicable): If the product is thermally stable and has a sufficiently different boiling point from impurities, short-path distillation under high vacuum could be a viable, scalable option.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are:
- Temperature: To control reaction rate and minimize byproduct formation.
- Rate of Addition: To manage exotherms and control local concentrations of reactants.
- Agitation Speed: To ensure homogeneity and avoid "hot spots."
- Water Content: To prevent catalyst deactivation and potential side reactions.
Q2: Are there alternative synthetic routes that might be more "green" or scalable? A: Yes, biocatalysis is a powerful alternative. The enzyme Tryptophan Synthase (TrpS) and its engineered variants can catalyze the C-C bond formation between indole and serine (or serine derivatives) to produce tryptophan analogues with high enantioselectivity.[4][5] This approach avoids harsh reagents and solvents, often running in aqueous media at ambient temperatures. While the initial enzyme development and cost can be a factor, for large-scale pharmaceutical manufacturing, it can be a highly efficient and sustainable option.[6]
Q3: How can I reliably confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:
- NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
- Mass Spectrometry (MS): Confirms the molecular weight of the product.
- High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A validated HPLC method should be developed to separate the product from starting materials and all potential byproducts.
- Infrared Spectroscopy (IR): To confirm the presence of key functional groups (amide, ester, N-H of indole).
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Michael Addition
This protocol is a representative starting point for a 100g scale synthesis. Optimization will be required based on your specific equipment and safety protocols.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging:
-
Charge the reactor with ethyl 2-acetamidoacrylate (1.1 eq) and anhydrous dichloromethane (DCM, 5 volumes).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Charge the catalyst (e.g., Scandium triflate, Sc(OTf)₃, 0.1 eq) to the cooled solution.
-
-
Indole Addition:
-
Dissolve indole (1.0 eq, 100g) in anhydrous DCM (3 volumes) in the dropping funnel.
-
Add the indole solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 5-10 °C. Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
-
Work-up:
-
Once the reaction is complete, slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 5 volumes).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Crystallization Example):
-
Dissolve the crude oil in a minimum amount of hot ethyl acetate.
-
Slowly add heptane (as an anti-solvent) until the solution becomes cloudy.
-
Cool the mixture slowly to room temperature, then to 0-5 °C for several hours to maximize crystal formation.
-
Collect the solid product by filtration, wash with cold ethyl acetate/heptane (1:4), and dry under vacuum.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Summary of Key Parameters
The following table summarizes recommended starting points and potential optimization ranges for key reaction parameters.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Solvent | Dichloromethane (DCM) | Toluene, Acetonitrile | Anhydrous, non-coordinating solvents are preferred to avoid catalyst deactivation and side reactions. |
| Temperature | 0 - 5 °C | -20 °C to 25 °C | Lower temperatures suppress byproduct formation and allow for better control of reaction exotherms. |
| Catalyst | Sc(OTf)₃ (10 mol%) | InCl₃, Bi(OTf)₃, Feist's Acid (5-20 mol%) | Lewis or Brønsted acids are required to activate the Michael acceptor.[1][2][3] |
| Stoichiometry | 1.1 eq Acrylate / 1.0 eq Indole | 1.1 - 1.3 eq Acrylate | A slight excess of the electrophile minimizes bis-indolyl byproduct formation. |
| Concentration | 0.5 M (based on indole) | 0.2 M - 1.0 M | Higher concentrations can increase reaction rate but may also lead to more side products and challenges with heat transfer. |
References
-
ResearchGate. (n.d.). Large scale reaction and synthetic applications of the tryptophan derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tryptophan Synthase: Biocatalyst Extraordinaire. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC. Retrieved from [Link]
-
American Chemical Society. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Retrieved from [Link]
-
Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. Retrieved from [Link]
-
ResearchGate. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. PMC. Retrieved from [Link]
-
Buchler GmbH. (n.d.). 4-oxobut-2-enoate, ethyl 2-((3S,3aS,7aS)-1-(benzyloxy)-2,4-dioxooctahydro-1H-indol-3-yl)acetate, (8α,9S)-6′-Methoxycinchonan-9-amine, Quinine Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael addition of indole (4) to nitroolefins 2(a-i) catalyzed by Feist's acid. Retrieved from [Link]
-
University of Chicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl butyrate. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tryptophan Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tryptophan analogs. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Tryptophan and its analogs are critical components in numerous biologically active molecules, but their synthesis is fraught with challenges due to the reactive and sensitive nature of the indole side chain.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address the common pitfalls encountered during synthesis, ensuring you can achieve higher yields, purity, and stereochemical integrity in your final products.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your experiments.
Q1: I'm observing a low yield and multiple byproducts after the final acid cleavage step in my solid-phase peptide synthesis (SPPS). What is happening and how can I fix it?
A1: This is a classic and frequently encountered problem, most often stemming from the high nucleophilicity of the unprotected tryptophan indole ring. During the final cleavage from the resin (e.g., using trifluoroacetic acid, TFA), carbocations are generated from the acid-labile side-chain protecting groups of other amino acids (like the Pbf group on arginine or the t-butyl group on aspartic acid) and from the resin linker itself.[1][2] These reactive electrophiles can then attack the electron-rich indole ring of tryptophan, leading to a variety of alkylated byproducts that are often difficult to separate from your target peptide.[1]
Root Causes & Solutions:
-
Indole Alkylation: The primary cause is electrophilic attack by carbocations.
-
Solution 1: Indole Protection. The most effective solution is to protect the indole nitrogen. The tert-butyloxycarbonyl (Boc) group is the industry standard for Fmoc-based SPPS (i.e., using Fmoc-Trp(Boc)-OH).[1][2] The Boc group shields the indole from electrophilic attack and is conveniently cleaved simultaneously with other t-Bu-based side-chain protecting groups during the final TFA step.[1]
-
Solution 2: Scavengers. If you are using unprotected tryptophan, a robust scavenger cocktail is essential. Scavengers are nucleophiles added to the cleavage mixture to "quench" the reactive carbocations before they can modify your peptide. A common and effective non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For sequences particularly prone to side reactions, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
-
-
Oxidation: The indole ring is also susceptible to oxidation, which can occur during synthesis and workup.[1]
-
Solution: Using an indole-protected tryptophan derivative like Fmoc-Trp(Boc)-OH minimizes this risk.[1] Additionally, including scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail can help suppress oxidation.
-
Q2: My final product shows significant racemization at the α-carbon. What are the likely causes and mitigation strategies?
A2: Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization can occur at various stages of the synthesis, often promoted by either basic or acidic conditions, particularly when the amino acid is activated for coupling. Histidine and cysteine are notoriously prone to racemization, but tryptophan can also be affected.[2][3]
Root Causes & Solutions:
-
Over-activation during Coupling: The most common cause is the formation of an oxazolone intermediate during carboxyl group activation, which has an easily epimerizable proton at the Cα position. This is more prevalent with certain coupling reagents and under basic conditions.
-
Solution 1: Additive-Based Coupling. Use coupling reagents in combination with additives that suppress racemization. Formulations like HOBt or 6-Cl-HOBt are known to reduce racemization.[2]
-
Solution 2: Urethane-Protected Amino Acids. The Nα-protecting groups used in standard peptide synthesis (Fmoc, Boc, Cbz) are urethane-type and are designed to minimize racemization compared to simple acyl groups. Ensure your starting material is correctly protected.
-
-
Harsh Deprotection Conditions: While less common for the α-amino group protection, certain side-chain deprotection methods can contribute to racemization. For instance, catalytic transfer hydrogenation using palladium acetate/ammonium formate for deprotection has been shown to induce epimerization at the histidine residue and reduction of the tryptophan indole.[3]
-
Solution: Carefully select deprotection methods that are known to be mild and stereochemically conservative. If a harsh method is unavoidable, analyze the product carefully for epimers.
-
Q3: I'm struggling with the indole protecting group. It's either unstable to the synthesis conditions or proves difficult to remove completely. What should I consider?
A3: The choice of an indole protecting group is a critical decision that depends on your overall synthetic strategy, particularly the type of chemistry being employed (e.g., Boc vs. Fmoc SPPS). An ideal protecting group must be stable throughout the synthesis but removable under conditions that do not harm the final molecule.[4] This is the core of an orthogonal protection strategy.[5]
Root Causes & Solutions:
-
Mismatched Orthogonality: The protecting group is not compatible with the deprotection conditions used for the Nα-group. For example, using a highly acid-labile group in a Boc-SPPS strategy (which uses TFA for Nα-deprotection) would be inappropriate.
-
Solution: Select a protecting group based on your core synthesis strategy.
-
For Fmoc/tBu SPPS: Use the acid-labile Boc group (Fmoc-Trp(Boc)-OH). It is stable to the basic piperidine used for Fmoc removal but is cleaved by the final TFA cocktail.[1]
-
For Boc/Bzl SPPS: Use the base-labile formyl (For) group (Boc-Trp(For)-OH). It is stable to the acid used for Boc removal but is cleaved during the final HF cleavage.[2][4]
-
-
-
Incomplete Deprotection: The conditions used for final cleavage are insufficient to fully remove the indole protecting group.
-
Solution: Ensure your cleavage protocol is optimized for the specific protecting group. While Boc on tryptophan is generally removed with standard TFA cocktails, groups like Mtr on arginine may require extended cleavage times (up to 24 hours), creating a delicate balance to avoid side reactions on tryptophan. Monitoring the deprotection by HPLC is highly recommended in such cases.
-
Q4: After a deprotection step involving catalytic hydrogenation to remove a Cbz group, my mass spectrometry results show a product with a mass increase of +4, +6, or +8. What happened?
A4: This mass increase is a strong indication of over-reduction, specifically the saturation of the indole ring of tryptophan. While catalytic hydrogenation (e.g., H₂/Pd-C) is a very mild and effective method for removing benzylic protecting groups like Cbz, it can also reduce the indole ring under certain conditions.[3][6]
Root Causes & Solutions:
-
Prolonged Reaction Time or Aggressive Catalyst: Leaving the reaction to run for too long or using a highly active catalyst can lead to the reduction of the aromatic indole system.
-
Solution 1: Reaction Monitoring. Carefully monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed.
-
Solution 2: Catalyst Choice. Use a less aggressive catalyst or a catalyst poison if necessary.
-
-
Catalytic Transfer Hydrogenation (CTH): Methods using reagents like ammonium formate or formic acid with a palladium catalyst can also cause this side reaction.[3] One study on an LHRH analog found significant reduction of the tryptophan residue during CTH deprotection.[3]
-
Solution: If indole reduction is a persistent issue, consider an alternative, non-reductive protecting group strategy for other parts of your molecule to avoid the hydrogenation step altogether. This highlights the importance of planning your orthogonal protection scheme carefully from the outset.[5][6]
-
Q5: I've successfully synthesized my tryptophan analog, but the crude product is very difficult to purify by HPLC. The impurities are co-eluting with my main product.
A5: Purification is a common bottleneck, especially when side reactions have created byproducts that are structurally very similar to the desired analog (e.g., alkylated isomers or epimers).
Root Causes & Solutions:
-
Similar Polarity of Byproducts: Alkylated tryptophan byproducts often have very similar retention times to the parent peptide on reverse-phase HPLC.
-
Solution 1: Optimize Chromatography. Experiment with different HPLC columns (C18, C8, Phenyl-Hexyl), mobile phase modifiers (e.g., formic acid vs. TFA), and gradients. Sometimes a subtle change in selectivity is enough to achieve separation.
-
Solution 2: Alternative Purification Methods. If HPLC fails, consider other techniques. Immobilized metal ion affinity chromatography (IMAC) can be used to purify peptides with a free α-amino group, which can help separate them from N-terminally blocked failure sequences.[7]
-
-
Prevention is Better Than Cure: The most effective purification strategy is to minimize the formation of impurities in the first place.
-
Solution: As detailed in Q1, using indole-protected tryptophan (Fmoc-Trp(Boc)-OH) is the single most effective way to prevent the formation of hard-to-separate alkylation byproducts, leading to purer crude peptides and simplifying downstream purification.[1]
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is it necessary to protect the indole nitrogen of tryptophan during synthesis?
The indole side chain of tryptophan is an electron-rich aromatic system, making it highly nucleophilic. This inherent reactivity makes it susceptible to several undesirable side reactions during chemical synthesis, particularly under acidic conditions common in peptide synthesis.[1][8] The primary reasons for protection are:
-
To Prevent Alkylation: During the acid-catalyzed cleavage of other protecting groups (e.g., from Arg, Asp, Glu), reactive carbocations are formed. An unprotected indole will readily react with these electrophiles, leading to a mixture of difficult-to-separate alkylated byproducts.[1][2]
-
To Minimize Oxidation: The indole ring can be easily oxidized. Protection reduces this susceptibility.[1]
-
To Improve Yield and Purity: By preventing these side reactions, the use of an indole-protected tryptophan derivative leads to a cleaner crude product, higher overall yield, and simplified purification.[1]
FAQ 2: What are the most common protecting groups for the tryptophan indole, and how do I choose the right one?
The choice of protecting group is dictated by the overall synthetic strategy, ensuring its stability and removal are orthogonal to other protecting groups in the molecule.[5][6] The two most common choices are Boc and Formyl.
| Protecting Group | Structure | Common Use Case | Deprotection Condition | Stability |
| tert-Butoxycarbonyl (Boc) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | Fmoc/tBu SPPS | Strong Acid (e.g., TFA)[1][6] | Stable to bases (e.g., piperidine) and catalytic hydrogenation.[6][9] |
| Formyl (For) | Boc/Bzl SPPS | Strong Acid (HF) or Nucleophiles (e.g., hydrazine, piperidine) | Stable to moderate acid (TFA) used for Nα-Boc removal.[4] | |
| Benzyloxycarbonyl (Cbz) | Solution-phase synthesis | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | Stable to acidic and basic conditions.[6] Not compatible with other reducible groups. | |
| Allyloxycarbonyl (Aloc) | Orthogonal strategies in Fmoc SPPS | Pd(0) catalysis[9][10] | Stable to both acid (TFA) and base (piperidine), providing true orthogonality.[10] |
How to Choose:
-
If you are performing standard Fmoc-based solid-phase synthesis , Fmoc-Trp(Boc)-OH is the gold standard.[1]
-
If you are using Boc-based solid-phase synthesis , Boc-Trp(For)-OH is the preferred choice.[2]
-
For complex molecules requiring multiple, distinct deprotection steps, a fully orthogonal group like Aloc can be invaluable.[10]
FAQ 3: What are the primary mechanisms of side reactions involving the tryptophan indole, and how can they be minimized?
The primary side reaction is electrophilic alkylation . This occurs during the final acidolysis step of SPPS when carbocations, generated from acid-labile protecting groups or the resin linker, act as potent electrophiles. The electron-rich indole ring attacks the carbocation, leading to alkylation at various positions.
Caption: Mechanism of tryptophan alkylation and its prevention.
Minimization Strategies:
-
Indole Protection: Use Fmoc-Trp(Boc)-OH to sterically and electronically shield the indole ring.[1]
-
Scavengers: Add nucleophilic scavengers (TIS, water, EDT) to the cleavage cocktail to trap carbocations.
-
Optimized Protecting Groups: For arginine, use Pbf instead of the more acid-labile Mtr group, as the latter requires harsher/longer cleavage times that increase the risk of side reactions.
FAQ 4: What is an orthogonal protection strategy, and why is it important in synthesizing complex tryptophan-containing peptides?
An orthogonal protection strategy involves using multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others.[5] This allows for precise, selective deprotection of different functional groups at various stages of the synthesis.
The three main orthogonal classes are:
-
Acid-Labile: Removed by acid (e.g., Boc, Trt).
-
Base-Labile: Removed by base (e.g., Fmoc).
-
Catalyst-Labile: Removed by specific catalysts (e.g., Cbz via hydrogenolysis, Aloc via Pd(0)).[6][9]
Caption: Orthogonal deprotection workflow in peptide synthesis.
Importance: For complex peptides containing tryptophan, orthogonality is critical for tasks like on-resin cyclization, branching, or site-specific labeling. For example, one could use an Aloc-protected lysine alongside a Boc-protected tryptophan. The Aloc group can be selectively removed with a Pd(0) catalyst to modify the lysine side chain, while the Fmoc, Boc, and resin linkage remain completely intact.[10]
FAQ 5: What analytical techniques are essential for characterizing my final tryptophan analog?
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of your synthesized analog. A combination of techniques is required.
| Analytical Technique | Purpose | Information Gained |
| Mass Spectrometry (MS) | Identity & Purity Confirmation | Provides the molecular weight of the final compound, confirming successful synthesis and identifying any byproducts from side reactions (e.g., alkylation, oxidation, reduction).[11][12] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separates the target compound from impurities. The peak area provides a quantitative measure of purity. Chiral HPLC can be used to assess enantiomeric excess.[11][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the presence of the indole ring and other functional groups.[12][14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups (e.g., N-H, C=O of the amide and acid) in the final molecule.[14] |
| Circular Dichroism (CD) Spectroscopy | Tertiary Structure (for peptides) | For peptide analogs, near-UV CD provides information about the local environment of the tryptophan residue, which is sensitive to the peptide's tertiary structure.[15] |
| Amino Acid Analysis (AAA) | Composition and Racemization | Can be used to confirm the amino acid composition of a peptide. Specialized chiral AAA methods can quantify racemization.[16] |
Key Experimental Protocols
Protocol 1: General Procedure for Indole Protection (Boc Group)
This protocol describes the protection of the indole nitrogen of an Nα-Fmoc-L-tryptophan.
Materials:
-
Nα-Fmoc-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Nα-Fmoc-L-tryptophan (1 equivalent) in DCM or THF.
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
Add Boc₂O (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield Nα-Fmoc-N-in-Boc-L-tryptophan.
Protocol 2: General Procedure for Final Cleavage and Deprotection in Fmoc-SPPS
This protocol is for the cleavage of a peptide containing Trp(Boc) from a solid support and removal of all acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Concentrate the combined filtrate under a gentle stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.
References
-
Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Available at: [Link]
-
Loffet, A., & Zhang, H. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. BenchChem Technical Guides.
- Junk, L., Ullrich, A., & Kazmaier, U. (2019).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
-
Ross, J. B., & Senear, D. F. (2002). Quantitative analysis of tryptophan analogue incorporation in recombinant proteins. Analytical Biochemistry. Available at: [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Boc and Cbz Amine Protecting Groups. BenchChem Technical Support.
-
Méry, J., & Calas, B. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International Journal of Peptide and Protein Research. Available at: [Link]
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem Technical Support.
- BenchChem. (2025). Application Note: Fmoc Deprotection of Tryptophan-Rich Peptides.
-
Hecht, S. M., & LaBaer, J. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available at: [Link]
- Wünsch, E., & Moroder, L. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Google Patents.
-
Sarlah, D. (2016). A simple, modular synthesis of C4-substituted tryptophan derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
-
Fasan, R. (2012). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. PMC. Available at: [Link]
- BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences Technical Articles.
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Organic Chemistry Key Terms. Available at: [Link]
- Diao, T. (2020). Non-Canonical Tryptophan Synthesis Enabled by Larock Umpolung. ChemRxiv.
- Stoltz, B. M. (2018). Catalytic Asymmetric Synthesis of Protected Tryptophan Regioisomers.
-
Liu, W. (2019). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science. Available at: [Link]
-
Hawe, A., & Fiedler, S. (2019). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Available at: [Link]
-
Parker, M. L., & Tiekink, E. R. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Medicinal Chemistry. Available at: [Link]
-
Lindeberg, G., & Andersson, L. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Journal of Chromatography A. Available at: [Link]
- Friedman, M. (1999). Analysis of the Racemization of Tryptophan.
- Samuel, R. S., & Raja, R. (2025). Growth and Characterization of L-Tryptophan (LT) Single Crystals for NLO and Other Applications.
-
Abell, A. D. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
Lee, Y. S. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. PMC. Available at: [Link]
- Holst, B., & Jensen, K. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters.
-
MacMillan, D. W. C. (2023). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Organic Letters. Available at: [Link]
- Overcash, A., et al. (2020). Process schematic of synthesis and purification of L-tryptophan.
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- 5. fiveable.me [fiveable.me]
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- 9. One moment, please... [total-synthesis.com]
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- 12. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying Indole Compounds via Column Chromatography
Welcome to the technical support center for the purification of indole compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of handling this important class of molecules. Indole and its derivatives are prevalent in pharmaceuticals and bioactive natural products, but their purification can be challenging due to their unique chemical properties. This resource offers practical, experience-based solutions to common problems, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the column chromatography of indole-containing molecules.
Q1: Why is my indole compound degrading on the silica gel column?
A1: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[1][2] The lone pair of electrons on the nitrogen atom of the indole ring makes it susceptible to protonation under acidic conditions. This can lead to a cascade of degradation reactions, polymerization, or irreversible binding to the stationary phase.[3][4] You may observe streaking on your TLC plate, low or no recovery of your product, or the appearance of new, often more polar, spots.[5]
Q2: How can I prevent the degradation of my acid-sensitive indole compound on silica gel?
A2: To mitigate acid-catalyzed degradation, the silica gel can be "deactivated" or neutralized. This is commonly achieved by preparing a slurry of the silica gel in a solvent system containing a small percentage (typically 0.5-3%) of a volatile base like triethylamine (TEA) or ammonia.[6][7] This base neutralizes the acidic silanol sites. It is crucial to also include the same percentage of the basic modifier in your eluting mobile phase to maintain the neutrality of the column throughout the purification process.
Q3: Are there alternative stationary phases to silica gel for purifying indoles?
A3: Yes, several alternatives exist. Neutral alumina is an excellent choice for acid-sensitive compounds as it has a pH of approximately 7.0 +/- 0.5.[8][9] It is particularly useful for the purification of amines and other basic compounds.[1][10] However, it's important to note that alumina can be more reactive than silica and may catalyze certain reactions, so its suitability should be tested on a small scale first. Another option is reverse-phase silica (e.g., C18), where the separation mechanism is based on hydrophobicity. In this case, polar compounds elute first.[1]
Q4: My indole compound is a dark, crude oil that is not very soluble in my chosen mobile phase. How should I load it onto the column?
A4: For samples with poor solubility in the initial mobile phase, a technique called dry loading is highly recommended.[7][11] To do this, dissolve your crude sample in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.[11] This powder can then be carefully added to the top of your packed column. This technique prevents issues with poor separation that can arise from dissolving the sample in a strong solvent for direct loading.[5]
Q5: How do I choose the right solvent system (mobile phase) for my indole purification?
A5: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[6] The goal is to find a solvent system where your target indole compound has an Rf value between 0.2 and 0.4.[6] A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[12] For more polar indoles, systems like dichloromethane/methanol may be more appropriate.[2] If your compound is basic, adding a small amount of triethylamine to the mobile phase can improve peak shape and reduce tailing.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the column chromatography of indole compounds.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Product Recovery | 1. Degradation on the column: The indole may be acid-sensitive and is decomposing on the silica gel.[5] 2. Irreversible adsorption: The compound is too polar and is sticking to the stationary phase. 3. Compound eluted in the solvent front: The mobile phase is too polar.[5] | 1. Deactivate the silica gel: Flush the column with a solvent system containing 1-3% triethylamine before loading your sample, and include this additive in your mobile phase.[7] Alternatively, use neutral alumina as the stationary phase.[1][10] 2. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). A "methanol purge" at the end can elute highly polar compounds.[13] 3. Start with a less polar mobile phase: Your initial TLC analysis should aim for an Rf of ~0.2-0.3 for your target compound.[6] |
| Poor Separation (Overlapping Bands) | 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between your compound and impurities. 2. Column overloading: Too much sample was loaded onto the column. 3. Improper column packing: The presence of cracks, channels, or air bubbles in the stationary phase.[14] 4. Sample band is too wide: The sample was loaded in too large a volume of solvent.[11] | 1. Optimize the solvent system using TLC: Test various solvent combinations to maximize the ΔRf between your product and impurities.[6] 2. Reduce the sample load: A general rule is to use 20-50 times the weight of stationary phase to the weight of your crude sample.[14] 3. Repack the column carefully: Ensure a homogenous slurry and allow the stationary phase to settle evenly without air bubbles.[6] 4. Use a minimal amount of solvent for loading: If solubility is an issue, use the dry loading technique.[7][11] |
| Streaking or "Tailing" of Spots on TLC/Bands on Column | 1. Acid-base interactions: The acidic nature of silica gel can interact with basic indole compounds.[6] 2. Compound is too polar for the solvent system. | 1. Add a modifier to the mobile phase: For basic indoles, add 0.5-2% triethylamine. For acidic indoles, a small amount of acetic or formic acid can help.[6] 2. Use a more polar solvent system. |
| Compound Crystallizes on the Column | 1. Poor solubility in the mobile phase: The compound is precipitating out of the eluent. 2. Concentration is too high at the band front. | 1. Change the solvent system: Find a mobile phase in which your compound has better solubility.[15] 2. Use a wider column and more silica: This will allow for a more dilute sample band.[15] 3. Pre-purify the sample: If an impurity is causing crystallization, consider a preliminary purification step like a filtration through a small plug of silica.[7] |
Detailed Protocol: Flash Column Chromatography of a Moderately Polar Indole Derivative
This protocol outlines a standard procedure for purifying an indole compound using flash column chromatography with deactivated silica gel.
1. Preliminary TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
To account for the basicity of the column, also test solvent systems containing ~1% triethylamine.
-
Identify a solvent system that gives your desired product an Rf of approximately 0.2-0.35 and provides good separation from impurities.[6]
-
Visualize the spots using a UV lamp (254 nm) and/or a suitable staining reagent (e.g., van Urk reagent for indoles).[16][17]
2. Column Preparation and Packing:
-
Select a glass column of appropriate size (a general guideline is a 20:1 to 50:1 ratio of silica gel to crude sample weight).[14]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
-
In a beaker, prepare a slurry of silica gel (e.g., 200-300 mesh) in your chosen mobile phase (including 1% triethylamine if needed).[12][14]
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove any air bubbles.[14]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude indole compound in a minimal amount of a volatile solvent (e.g., CH₂Cl₂).
-
Add silica gel (approx. 10-20x the mass of your crude product) to this solution.[11]
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7][11]
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand over the sample.[6]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (this is the "flash" in flash chromatography).[6]
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.
5. Analysis and Product Isolation:
-
Run a TLC of the collected fractions alongside a spot of your crude starting material.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified indole compound.
Visual Workflows and Logic
The following diagrams illustrate the key decision-making processes and workflows described in this guide.
Caption: Troubleshooting logic for indole purification.
Caption: Step-by-step indole purification workflow.
References
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- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- PubMed. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection.
- AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Taylor & Francis Online. (2007). Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde.
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- Scilit. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
- PubMed. (2017). Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel.
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Semantic Scholar. (n.d.). Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel.
- PubMed. (2025). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis.
- Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography).
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- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles.
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate: A Comparative Analysis Centered on ¹H NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the essential amino acid tryptophan, represents a class of molecules with significant potential in medicinal chemistry. Its structural nuances, particularly the conformation and electronic environment of the indole moiety and the chiral center, demand a robust analytical approach for characterization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, presenting it as the primary tool for structural verification. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical techniques, offering a comprehensive framework for researchers in the field.
The Primacy of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution. Its ability to provide information on the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like this compound, ¹H NMR offers a detailed fingerprint, allowing for the precise assignment of each proton.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The expected ¹H NMR spectrum of this compound can be dissected into several key regions, each providing specific structural information. The following table summarizes the predicted chemical shifts (δ) and multiplicities for the key protons. These predictions are based on established principles of NMR spectroscopy and data from structurally related tryptophan derivatives.[1][2][3][4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key Insights |
| Indole NH | 10.8 - 11.2 | Singlet (broad) | - | Labile proton, position sensitive to solvent and concentration. |
| Indole H-2 | 7.2 - 7.4 | Singlet or Doublet | ~2.5 | Characteristic shift for the proton at the 2-position of the indole ring. |
| Indole H-4 | 7.5 - 7.7 | Doublet | 7.5 - 8.0 | Aromatic proton on the benzene portion of the indole. |
| Indole H-7 | 7.3 - 7.5 | Doublet | 7.5 - 8.0 | Aromatic proton on the benzene portion of the indole. |
| Indole H-5, H-6 | 6.9 - 7.2 | Triplets | 7.0 - 8.0 | Overlapping aromatic protons on the benzene portion of the indole. |
| Amide NH | 8.0 - 8.5 | Doublet | 7.0 - 8.0 | Coupling to the adjacent Cα-H. |
| Cα-H | 4.5 - 4.8 | Multiplet | - | Chiral center, coupled to both the amide NH and the β-protons. |
| Ethyl O-CH₂ | 4.0 - 4.3 | Quartet | 7.1 | Characteristic signal for the ethyl ester methylene group. |
| Cβ-H₂ | 3.0 - 3.4 | Multiplet | - | Diastereotopic protons adjacent to the indole ring. |
| Cγ-H₂ | 1.9 - 2.3 | Multiplet | - | Methylene protons of the butanoate chain. |
| Acetamido CH₃ | 1.9 - 2.1 | Singlet | - | Sharp singlet for the methyl group of the acetyl moiety. |
| Ethyl CH₃ | 1.1 - 1.3 | Triplet | 7.1 | Characteristic signal for the ethyl ester methyl group. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of this compound. The choice of solvent and instrument parameters is critical for resolving the complex spin systems present in the molecule.
Instrumentation and Materials
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution of the aromatic and aliphatic regions.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. The residual proton signal of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[5][6][7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
Visualizing the Connectivity: A COSY Perspective
To aid in the assignment of the proton signals, a 2D Correlation Spectroscopy (COSY) experiment is invaluable. The COSY spectrum reveals proton-proton coupling networks within the molecule.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is paramount, a multi-technique approach provides a more complete characterization of the molecule. Here, we compare ¹H NMR with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations | When to Use |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides a carbon skeleton fingerprint. | Lower sensitivity than ¹H NMR, longer acquisition times. | To confirm the carbon framework and identify quaternary carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide detailed structural connectivity or stereochemistry. | To confirm the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. | To quickly identify key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | Excellent for assessing purity and for preparative separation. | Does not provide structural information. | To determine the purity of the sample and for purification.[8] |
| Chiral Chromatography | Enantiomeric purity. | Essential for separating and quantifying enantiomers. | Requires a specific chiral stationary phase. | To determine the enantiomeric excess of the chiral center. |
Workflow for Comprehensive Structural Elucidation
A logical workflow for the complete characterization of this compound would involve a combination of these techniques.
Caption: Recommended analytical workflow for the characterization of this compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides a wealth of information regarding the proton framework and stereochemistry. When complemented by other techniques such as ¹³C NMR, mass spectrometry, and chromatography, a complete and unambiguous structural assignment can be made with a high degree of confidence. This guide provides the necessary framework for researchers to approach the analysis of this and similar molecules, ensuring data integrity and accelerating the pace of drug discovery and development.
References
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Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983). NMR Spectroscopic Studies of Tryptophan Derivatives. HETEROCYCLES, 20(4), 557-560. [Link]
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Dubinnyi, M. A., et al. (2015). α-C-Mannosyltryptophan is a Structural Analog of the Luciferin from Bioluminescent Siberian Earthworm Henlea sp. Angewandte Chemie International Edition, 54(34), 9979-9982. [Link]
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de Castro, A. A., et al. (2010). Chiral Recognition of Tryptophan by Hydroxypropyl-α-Cyclodextrin. Letters in Drug Design & Discovery, 7(1), 1-5. [Link]
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National Center for Biotechnology Information. (n.d.). L-Tryptophan. PubChem Compound Database. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Wang, Y., et al. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 3(9), 11887–11892. [Link]
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Knowledge at UChicago. (2018). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]
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Xu, F., et al. (2022). Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA). Forensic Toxicology, 40(1), 168–176. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]
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Gomha, S. M., et al. (2012). Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. Molbank, 2012(2), M749. [Link]
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ResearchGate. (2017). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ¹³C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. Specifically, ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Therefore, ¹³C NMR is a powerful tool for structural verification, isomer differentiation, and the study of molecular dynamics.
This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the amino acid tryptophan. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a comparative approach. By analyzing the experimental ¹³C NMR data of structurally related compounds, we can confidently predict the chemical shifts for our target molecule. This methodology not only provides a valuable reference for researchers working with this or similar compounds but also illustrates the predictive power of NMR spectroscopy.
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on a comparative analysis with structurally similar compounds, including N-acetyl-L-tryptophan ethyl ester, 3-methylindole, ethyl acetate, N-ethylacetamide, and ethyl butyrate.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Indole Moiety | |
| C-2 | ~123 |
| C-3 | ~112 |
| C-3a | ~127 |
| C-4 | ~119 |
| C-5 | ~119 |
| C-6 | ~122 |
| C-7 | ~111 |
| C-7a | ~136 |
| Butanoate Chain | |
| C-α (CH) | ~54 |
| C-β (CH₂) | ~32 |
| C-γ (CH₂) | ~28 |
| Acetamido Group | |
| C=O | ~171 |
| CH₃ | ~23 |
| Ethyl Ester Group | |
| C=O | ~173 |
| O-CH₂ | ~61 |
| CH₃ | ~14 |
Comparative Analysis and Rationale for Predicted Shifts
The prediction of the ¹³C NMR chemical shifts for this compound is grounded in the principle of additivity of substituent effects. By examining the experimental data of molecules that represent different fragments of our target compound, we can build a comprehensive picture of its expected spectrum.
The Indole Moiety
The indole ring system has a characteristic set of ¹³C NMR signals. For comparison, we can look at the chemical shifts of 3-methylindole (skatole). The presence of the butanoate chain at the C-3 position will influence the chemical shifts of the indole carbons.
A crucial analogue for our prediction is N-acetyl-L-tryptophan ethyl ester, which shares the same substituted indole core and the acetamido and ethyl ester functionalities at the α-carbon.[1]
The Butanoate Chain and Stereocenter
The aliphatic carbons of the butanoate chain will have distinct chemical shifts based on their proximity to the electron-withdrawing groups (the indole ring, the acetamido group, and the ethyl ester). The C-α, being directly attached to the nitrogen of the acetamido group and the carbonyl of the ester, will be the most downfield of the aliphatic chain carbons. The C-γ will be the most upfield, being the most shielded.
The Acetamido and Ethyl Ester Groups
The carbonyl carbons of the acetamido and ethyl ester groups are expected to resonate at the downfield end of the spectrum, typically in the 170-175 ppm range. The methyl group of the acetamido moiety and the methylene and methyl carbons of the ethyl ester will have characteristic shifts. For these, we can compare with the known spectra of N-ethylacetamide[2][3], ethyl acetate[4][5], and ethyl butyrate.[6]
The following table presents a comparison of the experimental ¹³C NMR chemical shifts of relevant model compounds.
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Alkyl Chain & Functional Groups |
| 3-Methylindole | 122.3 | 111.1 | 128.7 | 119.0 | 118.9 | 121.2 | 110.5 | 135.5 | CH₃: 9.7 |
| N-acetyl-L-tryptophan ethyl ester | ~123 | ~110 | ~127 | ~118 | ~119 | ~121 | ~111 | ~136 | Cα: ~53, Cβ: ~28, C=O (amide): ~170, CH₃ (amide): ~23, C=O (ester): ~172, OCH₂: ~61, CH₃ (ester): ~14 |
| Ethyl Acetate | - | - | - | - | - | - | - | - | C=O: 171.1, OCH₂: 60.3, CH₃: 21.0, CH₃ (ester): 14.2 |
| N-Ethylacetamide | - | - | - | - | - | - | - | - | C=O: 170.3, NCH₂: 34.6, CH₃: 23.0, CH₃ (ethyl): 14.9 |
| Ethyl Butyrate | - | - | - | - | - | - | - | - | C=O: 173.5, OCH₂: 60.1, CH₂: 36.1, CH₂: 18.4, CH₃: 13.7 |
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for molecules of this type.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). If using a solvent with a known residual peak, this can also be used for referencing.
NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved peaks.
Data Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.
-
Spectral Width: Set a spectral width that encompasses all expected carbon resonances, typically 0-200 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative structural confirmation.
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the residual solvent peak.
Visualizations
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
Experimental Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts for this compound. By systematically comparing the chemical shifts of its constituent fragments from experimentally determined spectra of analogous compounds, we have established a reliable reference for researchers. The detailed experimental protocol and workflow diagrams further serve as a practical resource for obtaining high-quality ¹³C NMR data. This comparative approach underscores the logical framework underpinning spectral interpretation in organic chemistry and serves as a valuable tool for the structural characterization of novel molecules.
References
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PubChem. N-Acetyl-L-tryptophan ethyl ester. National Center for Biotechnology Information. Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Available from: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Available from: [Link]
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SpectraBase. Ethyl acetate cation - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Abstract
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of homotryptophan, under positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a complex molecule incorporating an indole moiety, an N-acetylated amine, and an ethyl ester, its fragmentation pattern is a composite of the characteristic behaviors of these functional groups. Understanding these pathways is critical for its unambiguous identification in complex matrices, such as in metabolomics or drug discovery workflows. This document details the theoretical basis for its fragmentation, presents a validated experimental protocol, interprets the resulting spectral data, and provides a direct comparison with structurally relevant analogs—N-acetyl-tryptophan ethyl ester and the unprotected ethyl 2-amino-4-(1H-indol-3-yl)butanoate—to highlight key differentiating features.
Introduction: The Rationale for Fragmentation Analysis
This compound is a structurally significant molecule, representing a protected form of homotryptophan, an analog of the essential amino acid tryptophan. Such compounds are valuable in peptide synthesis and as intermediates in pharmaceutical research. Mass spectrometry is the premier technique for their structural verification and quantification.
While a simple mass-to-charge ratio (m/z) from a full scan (MS1) can confirm the molecular weight, it is insufficient for definitive identification against isomers or related compounds. Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) provides a reproducible fragmentation "fingerprint" that is unique to the molecule's specific covalent structure. The choice of ESI in positive mode is logical, as the indole and amide nitrogens are readily protonated, yielding a stable precursor ion for fragmentation analysis. This guide dissects the fragmentation pathways to provide researchers with a robust framework for identifying this molecule and distinguishing it from its close structural relatives.
Predicted Fragmentation Pathways: A Mechanistic Overview
The fragmentation of the protonated molecule, [M+H]⁺, is governed by the relative stabilities of the resulting fragment ions and neutral losses. The structure contains several bonds susceptible to cleavage upon collisional activation.
-
Indole Side Chain: The bond between the β and γ carbons of the butanoate chain is prone to cleavage. This breakage is electronically favored by the stability of the resulting indole-containing cation, which can form a resonance-stabilized quinolinium-like ion. This is a hallmark fragmentation for 3-substituted indoles[1][2].
-
N-Acetyl Group: N-acetylated amino acids characteristically lose ketene (CH₂=C=O, 42 Da) from the protonated parent molecule[3]. This occurs via a six-membered transition state.
-
Ethyl Ester: The ester functionality provides several fragmentation channels. The most common are the neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement or the loss of an ethanol molecule (C₂H₅OH, 46 Da)[4][5].
-
Amide Bond and α-Carbon: Cleavage of the amide bond or bonds adjacent to the α-carbon can lead to the formation of immonium ions, although this is sometimes less prominent for N-acetylated species compared to free amino acids[3].
Experimental Protocol: A Validated LC-MS/MS Workflow
This section outlines a self-validating protocol for acquiring high-quality MS/MS data. The use of a standard chromatographic separation ensures sample purity entering the mass spectrometer, preventing in-source suppression or mixed-precursor fragmentation.
Workflow Overview
Caption: High-level workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the reference standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for ESI+.
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A hybrid quadrupole-time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr at 350 °C.
-
Data Acquisition:
-
MS1 Scan: Scan m/z range 100-500 to find the [M+H]⁺ precursor ion (predicted m/z 303.1703).
-
MS/MS Scan: Select the m/z 303.17 precursor ion. Apply a stepped collision energy (e.g., 10, 20, 40 eV) using argon as the collision gas to observe a full range of fragments.
-
-
Results and Discussion: Interpreting the Fragmentation Pattern
The CID spectrum of protonated this compound ([M+H]⁺ = m/z 303.17) reveals several structurally diagnostic fragment ions. The key fragments are summarized in the table below.
| Observed m/z | Proposed Formula | Neutral Loss | Fragment Identity |
| 303.17 | [C₁₇H₂₃N₂O₃]⁺ | - | [M+H]⁺ Precursor Ion |
| 257.14 | [C₁₅H₁₇N₂O₂]⁺ | C₂H₅OH (46.03) | Loss of ethanol from ester |
| 202.12 | [C₁₃H₁₆N₂]⁺ | C₄H₆O₃ (102.03) | Indole ethyl-acetamide ion |
| 160.08 | [C₁₁H₁₀N]⁺ | C₆H₁₃NO₃ (145.09) | Indole ethyl cation |
| 130.07 | [C₉H₈N]⁺ | C₈H₁₅NO₃ (173.10) | Indolyl-methyl cation (Quinolinium) |
Major Fragmentation Pathways
The fragmentation cascade is initiated from the protonated molecule and proceeds through several competing pathways, as illustrated below.
Caption: Key fragmentation pathways of protonated this compound.
-
Loss of Ethanol (m/z 303.17 → 257.14): A primary loss involves the elimination of ethanol (46 Da) from the ethyl ester group. This is a common pathway for ethyl esters of N-protected amino acids.
-
Formation of the Indole Ethyl Cation (m/z 303.17 → 160.08): Cleavage of the Cα-Cβ bond results in the loss of the acetylated amino acid ester portion, generating the stable indole-CH₂-CH₂⁺ cation at m/z 160.08. This fragment is highly characteristic of the homotryptophan backbone.
-
Formation of the Indolyl-methyl Cation (m/z 160.08 → 130.07): The indole ethyl cation readily loses ethylene (28 Da) to form the highly resonance-stabilized indolyl-methyl cation (m/z 130.07). This is often the most abundant ion (base peak) in the spectrum, signifying the stability of the indole core, a finding consistent with fragmentation studies of various indole derivatives[1][6].
-
Loss of Ketene (m/z 202.12 → 160.08): An alternative route involves the initial formation of an ion at m/z 202.12, which then loses ketene (42 Da) from the N-acetyl group to form the m/z 160.08 ion[3]. This confirms the presence of the acetamido group.
Comparative Fragmentation Analysis
To underscore the unique structural information within the MS/MS spectrum, we compare it to two closely related molecules.
Alternative 1: N-acetyl-tryptophan ethyl ester (NATee)
NATee is a direct analog with one less methylene group in the side chain. Its [M+H]⁺ is at m/z 289.15.
-
Key Differentiator: The primary indole-containing fragment ions are shifted by 14 Da (the mass of a CH₂ group). Instead of the m/z 160.08 and 130.07 ions, NATee produces dominant ions at m/z 146.09 (indole-CH₂-CH⁺) and m/z 130.07 (indolyl-methyl cation). The presence of the m/z 160.08 fragment is therefore a clear diagnostic marker for the homotryptophan backbone of our target analyte.
Alternative 2: Ethyl 2-amino-4-(1H-indol-3-yl)butanoate
This compound is the same as the target but lacks the N-acetyl group. Its [M+H]⁺ is at m/z 261.16.
-
Key Differentiator: The fragmentation is dominated by the chemistry of the free amino group. Instead of the loss of ketene, a prominent neutral loss of ammonia (NH₃, 17 Da) is observed from the precursor ion[7]. The resulting immonium ions are also different. The absence of a 42 Da neutral loss and the presence of a 17 Da loss clearly distinguishes it from the N-acetylated version.
Summary Comparison Table
| Feature | This compound | N-acetyl-tryptophan ethyl ester (NATee) | Ethyl 2-amino-4-(1H-indol-3-yl)butanoate |
| [M+H]⁺ m/z | 303.17 | 289.15 | 261.16 |
| Key Indole Fragment 1 | 160.08 (Indole ethyl cation) | 146.09 (Indole methyl cation) | 160.08 (Indole ethyl cation) |
| Key Indole Fragment 2 | 130.07 (Indolyl-methyl cation) | 130.07 (Indolyl-methyl cation) | 130.07 (Indolyl-methyl cation) |
| Characteristic Neutral Loss | Loss of ketene (42 Da) | Loss of ketene (42 Da) | Loss of ammonia (17 Da) |
| Diagnostic Ion | m/z 160.08 | m/z 146.09 | [M+H-17]⁺ at m/z 244.15 |
Conclusion
The tandem mass spectrum of this compound is rich with structural information. The key diagnostic features are the precursor ion at m/z 303.17, the characteristic indole ethyl cation at m/z 160.08, and the subsequent formation of the stable indolyl-methyl cation at m/z 130.07. The presence of the N-acetyl group is confirmed by fragmentation pathways involving the neutral loss of ketene. This fragmentation pattern is demonstrably different from its closest structural analogs, allowing for its confident and unambiguous identification in complex analytical scenarios. This guide provides the foundational data and interpretive logic for researchers working with this and related compounds.
References
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Gunaherath, G. M. K. B., & Wijeratne, E. M. K. (2022). Distinguishing Isomeric and Isobaric Nα-Acetyl and Side-Chain Acetyl Amino Acids by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Revelou, P.-K., & Papadopoulos, A. (2019). Fragments of 3-substituted indole compounds in the positive ion mode. ResearchGate. Available at: [Link]
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Gueye, M., Dieng, M., & Gaye, M. L. (2016). Study of Mass Spectra of Some Indole Derivatives. SCIRP. Available at: [Link]
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Zeiss, D., Steenkamp, P. A., Piater, L., & Dubery, I. A. (2022). The mass spectral fragmentation pattern of acetyl tryptophan deoxyhexoside. ResearchGate. Available at: [Link]
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Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed. Available at: [Link]
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Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. Available at: [Link]
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Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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A Comparative Guide to the Biological Activity of Tryptophan Derivatives
Introduction: Tryptophan, An Essential Amino Acid with Diverse Biological Roles
L-tryptophan, an essential amino acid, serves as a fundamental building block for protein synthesis and as a precursor to a wide array of bioactive molecules crucial for human health.[1][2][3] Its metabolism is a complex network of pathways, primarily the kynurenine, serotonin, and indole pathways, which generate derivatives with distinct and sometimes opposing biological activities.[4][5] These metabolites are integral to a multitude of physiological processes, including neurotransmission, immune regulation, and gut homeostasis.[1][5][6] Dysregulation of tryptophan metabolism has been implicated in a range of pathologies, from neurodegenerative and psychiatric disorders to cancer and cardiovascular disease, making its derivatives promising therapeutic targets.[4][7][8] This guide provides a comparative analysis of the biological activities of key tryptophan derivatives, supported by experimental data and detailed methodologies for their assessment.
Major Metabolic Pathways of Tryptophan
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, with the remainder being converted via the serotonin and indole pathways.[9][10]
The Kynurenine Pathway: A Double-Edged Sword
The kynurenine pathway is the principal route of tryptophan degradation and is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[11][7] This pathway generates a cascade of neuroactive metabolites with both neuroprotective and neurotoxic properties.[7][12][13] The balance between these opposing arms of the pathway is critical for maintaining neuronal health.[14][15]
A simplified diagram of the Kynurenine Pathway.
Neuroprotective vs. Neurotoxic Metabolites
A critical balance exists between the neuroprotective and neurotoxic branches of the kynurenine pathway.[14][15]
-
Kynurenic Acid (KYNA): The Neuroprotectant. Synthesized from kynurenine by kynurenine aminotransferases (KATs), KYNA is an antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[9][14] By blocking these receptors, KYNA reduces excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases.[15]
-
Quinolinic Acid (QUIN) and 3-Hydroxykynurenine (3-HK): The Neurotoxins. In contrast, the other arm of the pathway, initiated by kynurenine 3-monooxygenase (KMO), produces 3-HK and subsequently QUIN.[16] QUIN is a potent NMDA receptor agonist, leading to excessive calcium influx and neuronal death.[15][16] 3-HK can generate reactive oxygen species, contributing to oxidative stress.[14][15]
The ratio of KYNA to QUIN is often used as an indicator of neurotoxic or neuroprotective status in various neurological disorders.[17][18][19]
The Serotonin Pathway: Beyond Mood Regulation
A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter.[1][2] This pathway is initiated by the enzyme tryptophan hydroxylase.[5]
A simplified diagram of the Serotonin Pathway.
Key Derivatives and Their Functions:
-
Serotonin (5-HT): While renowned for its role in mood regulation, serotonin's functions are vast and diverse.[20][21][22] It is involved in sleep, appetite, cognition, and pain perception.[22][23] In the periphery, it regulates gastrointestinal motility, vasoconstriction, and platelet aggregation.[20][24] Serotonin exerts its effects by binding to a large family of at least 14 receptor subtypes.[20]
-
Melatonin: Synthesized from serotonin, primarily in the pineal gland, melatonin is the body's primary sleep-regulating hormone.[3] It also exhibits potent antioxidant and anti-inflammatory properties.
The Indole Pathway: The Gut-Brain Connection
The gut microbiota metabolizes tryptophan to produce a variety of indole derivatives.[25][26][27] This pathway highlights the critical role of the gut-brain axis in health and disease.
Notable Indole Derivatives:
-
Indole-3-Propionic Acid (IPA): A potent antioxidant and neuroprotectant, IPA is produced by gut bacteria such as Clostridium sporogenes.[28] It is a powerful scavenger of hydroxyl radicals and has shown protective effects in models of cerebral ischemia and Alzheimer's disease.[28][29][30]
-
Indole-3-Acetic Acid (IAA) and Indole-3-Carboxaldehyde (IAld): These indole derivatives can activate the aryl hydrocarbon receptor (AHR), which plays a crucial role in modulating intestinal homeostasis and mucosal immunity.[25][31]
Comparative Analysis of Biological Activity
The diverse biological activities of tryptophan derivatives stem from their unique chemical structures and interactions with various cellular targets.
| Derivative | Primary Pathway | Key Biological Activities | Mechanism of Action |
| Kynurenic Acid (KYNA) | Kynurenine | Neuroprotective, Anti-inflammatory | NMDA receptor antagonist, α7 nicotinic acetylcholine receptor antagonist |
| Quinolinic Acid (QUIN) | Kynurenine | Neurotoxic, Pro-inflammatory | NMDA receptor agonist, induces oxidative stress |
| Serotonin (5-HT) | Serotonin | Neurotransmitter, regulates mood, sleep, appetite, GI motility | Binds to a wide range of 5-HT receptors |
| Melatonin | Serotonin | Regulates circadian rhythm, Antioxidant, Anti-inflammatory | MT1/MT2 receptor agonist, potent free radical scavenger |
| Indole-3-Propionic Acid (IPA) | Indole | Potent Antioxidant, Neuroprotective | Direct free radical scavenger, PXR agonist |
Experimental Protocols for Assessing Biological Activity
To quantitatively compare the biological activities of tryptophan derivatives, a variety of in vitro and in vivo assays are employed.
Experimental Workflow: Assessing Neuroprotection of Kynurenic Acid
Workflow for assessing the neuroprotective effects of Kynurenic Acid.
Step-by-Step Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the tryptophan derivative (e.g., KYNA) to be tested. Incubate for 24 hours.
-
Induction of Toxicity: Add a neurotoxic agent (e.g., 100 µM Quinolinic Acid) to the wells (except for the control group) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Assaying Enzyme Activity: Tryptophan 2,3-Dioxygenase (TDO)
The activity of key enzymes in the tryptophan metabolic pathways, such as TDO, can be measured to understand the flux through these pathways.[32]
Protocol: HPLC-based TDO Activity Assay
This method is adapted from Seifert (1993).[32]
-
Sample Preparation: Prepare liver slices or cell lysates.
-
Incubation: Incubate the samples with L-tryptophan (e.g., 15 mM) at 37°C for a defined period (e.g., up to 4 hours).
-
Reaction Termination: Stop the reaction by adding a precipitating agent like trichloroacetic acid.
-
HPLC Analysis: Separate and quantify the product, L-kynurenine, and its precursor, N-formyl-L-kynurenine, using a reversed-phase C18 column with spectrophotometric detection at 254 nm.
-
Calculation: Enzyme activity is expressed as the amount of kynurenine and N-formyl-L-kynurenine produced per unit of time per milligram of protein.
Quantifying Tryptophan and its Derivatives
Various analytical techniques are available for the sensitive and accurate detection of tryptophan and its metabolites in biological samples.[33][34][35] Fluorometric assay kits provide a straightforward method for quantifying tryptophan levels.[33]
Therapeutic Potential and Drug Development
The profound and diverse biological activities of tryptophan derivatives make them and their metabolic pathways attractive targets for drug development.[2][36][37][38]
-
Neurodegenerative Diseases: Modulating the kynurenine pathway to favor the production of neuroprotective KYNA over neurotoxic QUIN is a promising strategy for diseases like Alzheimer's and Parkinson's.[14][15][16]
-
Psychiatric Disorders: Given the central role of serotonin in mood, drugs targeting the serotonin pathway are mainstays in the treatment of depression and anxiety.[20][21]
-
Cancer Immunotherapy: The enzyme IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment.[39] Inhibitors of IDO1 have been investigated as a way to enhance anti-tumor immunity.[9][39][40]
-
Antimicrobial Agents: Some tryptophan-derived alkaloids from marine organisms have shown potent antimicrobial properties, opening avenues for new antibiotic development.[41]
-
Synthetic Derivatives: The chemical modification of tryptophan's core structure allows for the creation of novel derivatives with enhanced or altered biological activities for various therapeutic applications, including antiviral and pesticidal uses.[37][42][43][44] D-tryptophan and its derivatives are also being explored for their immunomodulatory and therapeutic potential.[45]
Conclusion
The metabolism of tryptophan gives rise to a fascinating array of derivatives with a wide spectrum of biological activities. From the dual-natured metabolites of the kynurenine pathway to the well-known functions of serotonin and the emerging roles of gut-derived indoles, these compounds are central to human health and disease. A thorough understanding of their comparative activities, supported by robust experimental evaluation, is essential for harnessing their therapeutic potential and developing novel treatments for a multitude of disorders.[3][46]
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A Comparative Guide to the FT-IR Analysis of Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Elucidation
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a derivative of the essential amino acid tryptophan, represents a class of molecules with significant potential in medicinal chemistry and drug discovery. The precise characterization of its molecular structure is a critical prerequisite for understanding its biological activity, ensuring purity, and establishing robust quality control in any synthetic endeavor. Among the arsenal of analytical techniques available, FT-IR spectroscopy offers a rapid, non-destructive, and highly informative first pass for confirming the presence of key functional groups, thereby verifying the molecular identity.
This guide will dissect the FT-IR spectrum of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles. We will then benchmark FT-IR against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic perspective on its role in a comprehensive characterization workflow.
Deciphering the Vibrational Fingerprint: FT-IR Spectral Analysis
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds. For this compound, the key functional groups that give rise to characteristic absorption bands are the indole ring, the secondary amide, and the ethyl ester.
While an experimental spectrum for the exact title compound is not publicly available, we can confidently predict its salient features by examining the spectrum of a close structural analog, N-Acetyl-L-tryptophan ethyl ester, and established infrared correlation tables. The primary difference between these two molecules is a single methylene (-CH2-) group in the butanoate chain, which will have a minimal impact on the characteristic frequencies of the major functional groups.
Below is a detailed breakdown of the expected FT-IR absorption bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3400 | N-H (Indole) | Stretching | Sharp, medium intensity |
| ~3300 | N-H (Amide) | Stretching | Broader, strong intensity |
| ~3100-3000 | C-H (Aromatic) | Stretching | Medium to weak, sharp |
| ~2980-2850 | C-H (Aliphatic) | Stretching | Medium to strong, sharp |
| ~1735 | C=O (Ester) | Stretching | Strong, sharp |
| ~1660 | C=O (Amide I) | Stretching | Strong, sharp |
| ~1600, ~1480 | C=C (Aromatic) | Stretching | Medium intensity |
| ~1530 | N-H bend, C-N stretch (Amide II) | Bending/Stretching | Medium to strong |
| ~1240 | C-O (Ester) | Stretching | Strong, sharp |
| ~740 | C-H (Aromatic) | Out-of-plane bending | Strong, sharp |
Expert Interpretation:
The presence of a sharp peak around 3400 cm⁻¹ is a clear indicator of the N-H bond within the indole ring.[1][2] The amide N-H stretch, typically appearing around 3300 cm⁻¹, is often broader due to hydrogen bonding.[3] The carbonyl (C=O) stretching region is particularly informative. We expect to see two distinct and strong absorption bands: one at a higher wavenumber (~1735 cm⁻¹) corresponding to the ester carbonyl, and another at a slightly lower wavenumber (~1660 cm⁻¹) for the amide carbonyl (Amide I band).[1][4] The Amide II band, a combination of N-H bending and C-N stretching, is another key marker for the amide functionality and is expected around 1530 cm⁻¹.[3] The strong C-O stretch of the ester at approximately 1240 cm⁻¹ further confirms this group. Finally, the aromatic C-H out-of-plane bending vibration, anticipated around 740 cm⁻¹, is characteristic of the ortho-disubstituted benzene ring within the indole moiety.
The following diagram illustrates the key functional groups of this compound that are identifiable by FT-IR spectroscopy.
Caption: Key FT-IR active functional groups in this compound.
A Comparative Analysis of Analytical Techniques
While FT-IR is an excellent tool for functional group identification, a comprehensive structural elucidation requires the synergistic use of multiple analytical techniques. Here, we compare the utility of FT-IR with NMR and Mass Spectrometry for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| FT-IR | Presence of functional groups (e.g., N-H, C=O, C-O). | Rapid, non-destructive, inexpensive, provides a molecular "fingerprint". | Does not provide detailed information on the carbon-hydrogen framework or molecular weight. |
| NMR | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides a complete picture of the molecular structure. | Slower analysis time, requires more sample, more expensive instrumentation. |
| MS | Precise molecular weight and information on molecular fragmentation patterns. | Extremely sensitive, provides definitive molecular formula with high-resolution MS. | Does not provide detailed information on the connectivity of atoms. |
Expert Insight:
FT-IR serves as an invaluable initial screening technique.[5] A quick scan can confirm the successful incorporation of the acetyl and ethyl ester groups onto the tryptophan backbone. However, to definitively establish the connectivity of the atoms and the precise isomeric structure, ¹H and ¹³C NMR spectroscopy are indispensable. NMR can distinguish between isomers, which FT-IR generally cannot. Mass spectrometry provides the crucial final piece of the puzzle: the exact molecular weight, confirming the elemental composition.[6][7] The fragmentation pattern in MS can also offer corroborating evidence for the proposed structure.
The following workflow illustrates the logical progression of analysis for the structural confirmation of the target molecule.
Caption: A typical analytical workflow for structural confirmation.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Instrumentation:
-
FT-IR Spectrometer
-
ATR Accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
In the spectrometer software, initiate the collection of a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Preparation:
-
Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
In the software, initiate the collection of the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to label the peaks of interest and compare the obtained spectrum with reference spectra or theoretical predictions.
-
-
Cleaning:
-
After the analysis, raise the press arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a solvent-dampened cloth to prevent cross-contamination.
-
Justification of Methodological Choices:
The use of an ATR accessory is preferred for solid samples as it requires minimal sample preparation and is non-destructive. Applying consistent pressure is crucial for obtaining a high-quality, reproducible spectrum, as the intensity of the absorption bands is dependent on the quality of the contact between the sample and the ATR crystal.
Conclusion
FT-IR spectroscopy is a powerful and indispensable tool in the analytical workflow for the characterization of this compound. It provides a rapid and reliable method for the confirmation of key functional groups, offering a foundational layer of structural verification. When used in conjunction with NMR and Mass Spectrometry, a complete and unambiguous structural elucidation can be achieved. This guide has provided the scientific rationale and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize FT-IR in their characterization of this important class of indole derivatives.
References
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ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). (a) FTIR spectra of tryptophan (black) and Trp-Cu NC (red). (b)... [Image]. Retrieved from [Link]
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SpectraBase. (n.d.). 4-[[2-(1H-indol-3-yl)-1-methyl-ethyl]amino]-4-keto-butyric acid. Retrieved from [Link]
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ResearchGate. (n.d.). LIF excitation spectrum of N-acetyl tryptophan ethyl ester ͑ NATE ͒... [Image]. Retrieved from [Link]
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GSRS. (n.d.). N-ACETYL-L-TRYPTOPHAN ETHYL ESTER. Retrieved from [Link]
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A Technical Guide to N-Acetyl-L-Tryptophan Ethyl Ester: Clarifying Nomenclature and Exploring Applications
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of neuropharmacology and peptide synthesis, precision in chemical nomenclature is paramount. This guide addresses a common point of confusion regarding two chemical names: ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate and N-acetyl-L-tryptophan ethyl ester . It is crucial to establish from the outset that these names refer to the same molecule. The latter is the commonly used name, while the former appears to be a misnomer, incorrectly identifying the amino acid backbone. This guide will use the correct and widely accepted nomenclature, N-acetyl-L-tryptophan ethyl ester, and provide a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental insights.
Demystifying the Nomenclature: Propanoate vs. Butanoate
A meticulous analysis of the molecular structure reveals that N-acetyl-L-tryptophan ethyl ester is a derivative of the amino acid tryptophan. Tryptophan's structure consists of an L-alanine group attached to the C3 position of an indole ring. The term "propanoate" in the systematic IUPAC name, ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate , correctly describes the three-carbon chain of the alanine backbone. The term "butanoate" would imply a four-carbon chain, which is structurally incorrect. This distinction is fundamental for accurate database searches, procurement, and regulatory documentation.
Key Structural Features:
-
Indole Ring: The bicyclic aromatic core responsible for many of the molecule's biological interactions.
-
Propanoate Backbone: A three-carbon chain derived from L-alanine.
-
N-acetyl Group: An acetyl moiety attached to the alpha-amino group, which can influence stability and pharmacokinetic properties.
-
Ethyl Ester: An ethyl group attached to the carboxyl group, enhancing lipophilicity and potentially improving bioavailability compared to its parent amino acid.[1]
Physicochemical Properties and Characterization
A thorough understanding of a compound's properties is the foundation of its application. N-acetyl-L-tryptophan ethyl ester is a white to off-white crystalline powder.
| Property | Value | References |
| CAS Number | 2382-80-1 | [2] |
| Molecular Formula | C₁₅H₁₈N₂O₃ | |
| Molecular Weight | 274.32 g/mol | |
| Melting Point | 106-114 °C | |
| Purity (HPLC) | >98.0% | |
| Optical Rotation | [α]20/D +5.0 to +8.0° (c=2, EtOH) | |
| Solubility | Soluble in methanol |
Analytical Characterization: The identity and purity of N-acetyl-L-tryptophan ethyl ester are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecular structure.[3] Mass spectrometry is employed to verify the molecular weight.
Synthesis of N-Acetyl-L-Tryptophan Ethyl Ester: A Step-by-Step Protocol
The synthesis of N-acetyl-L-tryptophan ethyl ester is typically achieved through a two-step process: N-acetylation of L-tryptophan followed by Fischer esterification. This approach is favored for its reliability and scalability.
Synthesis workflow for N-acetyl-L-tryptophan ethyl ester.
Experimental Protocol: Fischer Esterification of N-acetyl-L-tryptophan
This protocol is based on the principles of Fischer esterification, a classic and robust method for producing esters.[4]
Materials:
-
N-acetyl-L-tryptophan
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetyl-L-tryptophan in an excess of anhydrous ethanol. The use of excess ethanol is a key principle of Fischer esterification, driving the reaction equilibrium towards the product.[4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-acetyl-L-tryptophan ethyl ester.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Self-Validation and Trustworthiness: Each step in this protocol is designed for robustness. The acid-base workup ensures the removal of the catalyst and unreacted starting material. The final purity should be confirmed by HPLC and the structure verified by NMR and mass spectrometry.
Applications and Experimental Support
N-acetyl-L-tryptophan ethyl ester is a versatile molecule with applications spanning from pharmaceutical development to biochemical research. The esterification to the ethyl form is primarily to enhance its lipophilicity, which can lead to improved solubility in organic solvents and potentially better bioavailability and stability compared to N-acetyl-L-tryptophan.[1][5]
Precursor in Pharmaceutical Synthesis
The primary application of N-acetyl-L-tryptophan ethyl ester is as a key intermediate in the synthesis of more complex pharmaceutical agents.[5][6] Its protected amino and carboxyl groups make it an ideal building block in peptide synthesis.
Role in Neurotransmitter Research
N-acetyl-L-tryptophan ethyl ester serves as a more bioavailable precursor to tryptophan, which is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[1] The enhanced lipophilicity of the ethyl ester may facilitate its transport across the blood-brain barrier.
Serotonin synthesis pathway from N-acetyl-L-tryptophan ethyl ester.
By providing a readily available source of tryptophan, this compound is invaluable for researchers studying the serotonergic system and developing therapies for conditions like depression, anxiety, and insomnia.
Neuroprotective Potential
The parent compound, N-acetyl-L-tryptophan (NAT), has demonstrated significant neuroprotective effects in various experimental models. Studies have shown that L-NAT can rescue neuronal cell death in models of amyotrophic lateral sclerosis (ALS).[7][8] It is believed to exert its effects by inhibiting the release of mitochondrial cytochrome c and acting as an antagonist of the neurokinin-1 receptor (NK-1R).[7][9]
Experimental Data Snapshot: Neuroprotective Effects of N-acetyl-L-tryptophan
| Model | Key Findings | Reference |
| ALS Transgenic Mice | Administration of L-NAT delayed disease onset, extended survival, and improved motor performance. | [8] |
| Alzheimer's Disease Rat Model | L-NAT treatment lowered cognitive decline and reduced neuroinflammatory markers. | [10][11] |
| Neuronal Cell Culture (ALS model) | L-NAT, but not its D-isomer, protected motor neurons from cell death. | [7] |
While these studies focus on the parent compound, the ethyl ester is investigated as a more efficient delivery vehicle for NAT to the central nervous system.[1]
Conclusion
N-acetyl-L-tryptophan ethyl ester, correctly identified as ethyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate, is a valuable and versatile compound in the fields of medicinal chemistry and neurobiology. The clarification of its nomenclature is essential for accurate scientific communication and research. Its synthesis via N-acetylation and Fischer esterification is a well-established and reliable process. The primary utility of this compound lies in its role as a lipophilic precursor to N-acetyl-L-tryptophan, offering potential advantages in bioavailability for pharmaceutical applications, particularly in the study and treatment of neurological disorders. The robust body of research on the neuroprotective effects of its parent compound provides a strong rationale for the continued investigation of N-acetyl-L-tryptophan ethyl ester in drug development pipelines.
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Hall, B. J., et al. (1992). The equilibrium and kinetics of N-acetyl-tryptophan phenylethyl ester synthesis by agarose-chymotrypsin in organic media. Biotechnology and Bioengineering, 40(9), 1092-1096. [Link]
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Wu, Q., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 134(5), 956-968. [Link]
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Falvey, D., et al. (2025). Selective Photo Labeling of Tryptophan with N-acetyl-L-Tryptophan Ethyl Ester and Peptide WWCNDGR. ChemRxiv. [Link]
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Wang, X., et al. (2015). N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model. Experimental Neurology, 271, 341-350. [Link]
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Arai, I., & Muramatsu, I. (1997). A simple and convenient method for esterification of tryptophan and other amino acids. The Journal of Organic Chemistry, 62(15), 5062-5063. [Link]
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- 11. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of chemical research. This guide provides an in-depth, objective comparison of the essential analytical techniques required to confirm the structure of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a tryptophan derivative of significant interest in medicinal chemistry and drug discovery. We will delve into the causality behind experimental choices and present supporting data to ensure a robust and self-validating analytical workflow.
The indole moiety is a critical structural subunit in many biologically active natural and synthetic molecules.[1] Consequently, the synthesis and characterization of indole derivatives are of paramount importance in the field of drug discovery.[1] this compound, as a derivative of the essential amino acid tryptophan, serves as a valuable building block in the synthesis of more complex molecules, including peptide antibiotics.[2][3]
Synthesis Overview
The synthesis of tryptophan derivatives like this compound can be achieved through various methods.[4] A common approach involves the alkylation of a suitable indole precursor with an appropriate amino acid backbone.[4] For instance, a facile route for synthesizing indole-substituted (S)-tryptophans has been established using a chiral auxiliary-facilitated Strecker amino acid synthesis strategy.[2][3] Another strategy involves the coupling of indoles to the amino acid backbone via C-C bond formation.[4]
Core Analytical Techniques for Structural Confirmation
A multi-technique approach is indispensable for the unambiguous structural confirmation of the target molecule. This involves a combination of spectroscopic methods that provide complementary information about the molecular structure. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Indole N-H | ~8.1 | br s | 1H |
| Aromatic C-H (Indole) | 7.0 - 7.6 | m | 5H |
| Amide N-H | ~6.5 | d | 1H |
| CH (α-carbon) | ~4.5 | m | 1H |
| O-CH₂ (Ethyl) | ~4.1 | q | 2H |
| CH₂ (β to indole) | ~3.1 | t | 2H |
| CH₂ (γ to indole) | ~2.2 | m | 2H |
| CH₃ (Acetamido) | ~2.0 | s | 3H |
| CH₃ (Ethyl) | ~1.2 | t | 3H |
Causality Behind Chemical Shifts:
-
The indole N-H proton is deshielded and appears downfield due to the aromatic nature of the indole ring and its participation in hydrogen bonding.
-
The aromatic protons of the indole ring resonate in the 7.0-7.6 ppm region, a characteristic range for aromatic systems.
-
The α-proton (CH attached to the nitrogen and carbonyl group) is significantly deshielded due to the electron-withdrawing effects of these adjacent functional groups.
-
The ethyl ester protons show a characteristic quartet for the O-CH₂ and a triplet for the CH₃, with the O-CH₂ being deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.[5]
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| C=O (Amide) | ~170 |
| Aromatic C (Indole) | 110 - 136 |
| C-α (to N and C=O) | ~54 |
| O-CH₂ (Ethyl) | ~61 |
| C-β (to indole) | ~31 |
| C-γ (to indole) | ~25 |
| CH₃ (Acetamido) | ~23 |
| CH₃ (Ethyl) | ~14 |
Causality Behind Chemical Shifts:
-
Carbonyl carbons (ester and amide) are highly deshielded and appear at the low-field end of the spectrum (160-220 ppm) due to the strong electron-withdrawing effect of the oxygen atoms.[5]
-
The sp²-hybridized aromatic carbons of the indole ring resonate in the 110-136 ppm range.[5]
-
The sp³-hybridized carbons of the aliphatic chain and the ethyl group appear in the upfield region (0-90 ppm).[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Indole) | ~3400 | Stretching, sharp |
| N-H (Amide) | ~3300 | Stretching, broad |
| C-H (Aromatic) | ~3100-3000 | Stretching |
| C-H (Aliphatic) | ~2980-2850 | Stretching |
| C=O (Ester) | ~1735 | Stretching, strong |
| C=O (Amide I) | ~1650 | Stretching, strong |
| N-H (Amide II) | ~1550 | Bending |
| C=C (Aromatic) | ~1600-1450 | Stretching |
Causality Behind Absorption Bands:
-
The N-H stretching vibrations of the indole and amide groups appear at high wavenumbers.
-
The strong absorption bands for the C=O stretching of the ester and amide groups are characteristic and easily identifiable. The ester carbonyl typically appears at a slightly higher wavenumber than the amide carbonyl.
-
The presence of both Amide I and Amide II bands is a strong indicator of the acetamido group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 289.1549 |
| [M+Na]⁺ | 311.1368 |
Molecular Formula: C₁₆H₂₀N₂O₃ Exact Mass: 288.1474
Causality Behind Fragmentation: In techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species. The high-resolution mass measurement allows for the determination of the elemental composition with high accuracy, providing strong evidence for the proposed structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the m/z values of the molecular ions and compare the experimentally measured exact mass with the calculated exact mass for the proposed molecular formula.
Comparison with an Alternative Structure: Ethyl 2-acetamido-3-(1H-indol-2-yl)propanoate
To highlight the importance of a comprehensive analytical approach, let's consider a potential isomeric alternative, ethyl 2-acetamido-3-(1H-indol-2-yl)propanoate.
| Technique | This compound (Target) | Ethyl 2-acetamido-3-(1H-indol-2-yl)propanoate (Alternative) | Key Differentiating Features |
| ¹H NMR | Butanoate chain protons (2x CH₂) | Propanoate chain proton (1x CH₂) | The number and splitting patterns of the aliphatic chain protons would be distinctly different. |
| ¹³C NMR | Butanoate chain carbons | Propanoate chain carbon | The number of signals in the aliphatic region would differ. |
| MS (HRMS) | C₁₆H₂₀N₂O₃ (Exact Mass: 288.1474) | C₁₅H₁₈N₂O₃ (Exact Mass: 274.1317) | The molecular formula and exact mass are different, providing definitive differentiation. |
Conclusion
The structural confirmation of synthesized this compound requires a synergistic application of modern analytical techniques. While each method provides valuable pieces of the structural puzzle, it is their collective interpretation that leads to an unambiguous assignment. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies the key functional groups, and high-resolution mass spectrometry confirms the elemental composition. This rigorous, multi-faceted approach is essential for ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
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Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). Organic Letters. [Link]
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A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Organic & Biomolecular Chemistry. [Link]
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A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
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SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. (n.d.). [Link]
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Synthesis of Tryptophan and Tyrosine Derivatives. (n.d.). LSU Scholarly Repository. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. [Link]
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ethyl 4-(1-acetyl-2,3-dihydro-1H-indol-3-yl)butanoate. (n.d.). ChemSynthesis. [Link]
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Ethyl 2-(acetylamino)-3-(2-indolyl)butyrate. (n.d.). PubChem. [Link]
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NMR Assignments for 2-Ethyl-Indanone. (n.d.). [Link]
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Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]
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Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (n.d.). MDPI. [Link]
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4-[[2-(1H-indol-3-yl)-1-methyl-ethyl]amino]-4-keto-butyric acid - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
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Butanoic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (n.d.). NIH. [Link]
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Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. (2020). NIH. [Link]
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(PDF) Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. (n.d.). ResearchGate. [Link]
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Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. (n.d.). MDPI. [Link]
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Spectrum CCMSLIB00000851993 for NCGC00015088-09_C12H14N2O_N-[2-(1H-Indol-3-yl)ethyl]acetamide. (n.d.). [Link]
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Ethyl N-(3-cyano-1H-indol-2-yl)formimidate. (n.d.). NIH. [Link]
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(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. (n.d.). ResearchGate. [Link]
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Butanoic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
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N-[2-(1H-indol-3-yl)ethyl]acetamide. (n.d.). PubChem. [Link]
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Ethyl 2-methylbutyrate. (n.d.). PubChem. [Link]
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13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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(3-(2-(diethylamino)ethyl)-1H-indol-4-yl) acetate. (n.d.). PubChem. [Link]
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FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. [Link]
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Butanoic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
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(PDF) Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate. (n.d.). ResearchGate. [Link]
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(PDF) Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Indole-Based Enzyme Inhibitors: From Privileged Scaffold to Precision Therapeutics
Introduction: The Enduring Significance of the Indole Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged structure."[1][2][3] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrrole ring, is a recurring motif in a vast array of natural products and synthetic compounds with profound biological activities.[4] Its unique electronic properties, including a π-rich system, and the ability of the pyrrole nitrogen to act as a hydrogen bond donor, allow for diverse and high-affinity interactions with a multitude of biological targets.[5] This inherent versatility has established the indole scaffold as a cornerstone in the design of enzyme inhibitors across a wide spectrum of therapeutic areas, from oncology and neurodegenerative disorders to infectious diseases.[6][7]
This guide provides a comparative analysis of indole-based inhibitors targeting four critical classes of enzymes: Protein Kinases, Acetylcholinesterase, Monoamine Oxidase, and HIV-1 Reverse Transcriptase. We will delve into their mechanisms of action, present comparative experimental data against established non-indole alternatives, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for this vital class of therapeutic agents.
I. Indole-Based Protein Kinase Inhibitors: Targeting Dysregulated Signaling in Oncology
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8][9][10] The ATP-binding site of kinases has proven to be a highly "drugable" target, and the indole scaffold has been extensively utilized to develop potent and selective inhibitors.[11]
Mechanism of Action and Comparative Analysis
Indole-based kinase inhibitors typically function as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase's active site. The indole's N-H group often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. Modifications at various positions of the indole ring allow for fine-tuning of selectivity and potency against specific kinases.[8]
For instance, Sunitinib, an oxindole-based inhibitor, targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, playing a critical role in anti-angiogenic cancer therapy.[12] In comparison, non-indole inhibitors like Imatinib (a 2-phenylaminopyrimidine derivative) also target a range of kinases but with a different core scaffold, showcasing the diverse chemical space for kinase inhibition.
Below is a comparative table of IC50 values for representative indole-based and non-indole-based kinase inhibitors.
| Inhibitor | Scaffold | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Indole-Based | ||||
| Sunitinib | Oxindole | VEGFR2, PDGFRβ | 2 | [12] |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [12] |
| Vandetanib | Indole | VEGFR2, EGFR | 40, 500 | [13] |
| Non-Indole-Based | ||||
| Imatinib | 2-Phenylaminopyrimidine | Bcr-Abl, c-Kit, PDGFR | 250-1000 | [14] |
| Erlotinib | Quinazoline | EGFR | 2 | [13] |
| Sorafenib | Pyridine/Phenylurea | VEGFR2, PDGFRβ, Raf-1 | 90, 20, 6 | [15] |
Featured Signaling Pathway: VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][16] Indole-based inhibitors like Sunitinib and Axitinib effectively block the ATP-binding site of VEGFR2, thereby inhibiting its autophosphorylation and downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway.[15][17][18]
Caption: VEGFR2 signaling pathway and the inhibitory action of Sunitinib.
II. Indole-Based Acetylcholinesterase (AChE) Inhibitors: Combating Cognitive Decline in Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[19] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[20] The indole scaffold has been explored as a bioisostere for the indanone moiety of the well-known AChE inhibitor, Donepezil.[21]
Mechanism of Action and Comparative Analysis
Indole-based AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The indole ring can engage in π-π stacking interactions with aromatic residues like tryptophan in the active site gorge.[22]
| Inhibitor | Scaffold | Target Enzyme(s) | IC50 (µM) | Reference(s) |
| Indole-Based | ||||
| Indole-based Sulfonamide 9 | Indole-Sulfonamide | AChE, BuChE | 0.15, 0.20 | [22] |
| Tacrine-Indole Hybrid 3c | Tacrine-Indole | AChE | 0.025 | [9] |
| Non-Indole-Based (Marketed Drugs) | ||||
| Donepezil | Piperidine | AChE | 0.016 | [22] |
| Rivastigmine | Carbamate | AChE, BuChE | 2.1, 0.4 | [23] |
| Galantamine | Phenanthrene alkaloid | AChE | 0.5 | [23] |
Featured Signaling Pathway: Cholinergic Signaling in Alzheimer's Disease
In Alzheimer's disease, the degeneration of cholinergic neurons in the basal forebrain leads to a deficit in acetylcholine, contributing to cognitive decline.[19][20] AChE inhibitors, by preventing the breakdown of acetylcholine, enhance cholinergic neurotransmission at both nicotinic and muscarinic receptors.[24]
Caption: Cholinergic synapse and the action of indole-based AChE inhibitors.
III. Indole-Based Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][25][26] MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[27] The indole nucleus is a privileged scaffold for the development of potent and selective MAO inhibitors.[6][7]
Mechanism of Action and Comparative Analysis
Indole-based MAO inhibitors can exhibit both reversible and irreversible, as well as selective (for MAO-A or MAO-B) or non-selective inhibition.[5] Their mechanism often involves interaction with the flavin adenine dinucleotide (FAD) cofactor and key amino acid residues in the active site. The planarity and electronic properties of the indole ring are crucial for high-affinity binding.[7]
| Inhibitor | Scaffold | Target | IC50 (µM) | Ki (nM) | Inhibition | Reference(s) |
| Indole-Based | ||||||
| Compound 8a | Indole | MAO-B | 0.02 | 10.34 | Competitive | [7] |
| Compound 8b | Indole | MAO-B | 0.03 | 6.63 | Competitive | [7] |
| Indole-isatin derivatives | Indole-isatin | MAO-A | low nM | - | - | [6] |
| Non-Indole-Based (Marketed Drugs) | ||||||
| Selegiline | Propargylamine | MAO-B | ~0.01 | - | Irreversible | [28][29][30] |
| Rasagiline | Aminoindan | MAO-B | ~0.005 | - | Irreversible | [13][29][31] |
| Moclobemide | Benzamide | MAO-A | ~1 | - | Reversible | [6] |
Featured Signaling Pathway: Dopamine and Serotonin Metabolism
In Parkinson's disease, the selective inhibition of MAO-B prevents the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission.[26] In depression, inhibition of MAO-A increases levels of serotonin and norepinephrine.[23][25]
Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.
IV. Indole-Based HIV-1 Reverse Transcriptase (RT) Inhibitors: A Pillar of Antiretroviral Therapy
HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into DNA for integration into the host cell's genome.[27][32][33] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a key class of antiretroviral drugs, and several indole-based compounds have been developed as potent NNRTIs.[34]
Mechanism of Action and Comparative Analysis
Indole-based NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the RT active site, known as the NNRTI-binding pocket (NNIBP).[35] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting DNA synthesis.[36]
| Inhibitor | Scaffold | Target | EC50 (µM) | Ki (nM) | Reference(s) |
| Indole-Based | |||||
| Delavirdine | Bis(heteroaryl)piperazine | HIV-1 RT | 0.11 | 38 | [34] |
| Indole-2-carboxylic acid 20a | Indole-2-carboxylic acid | HIV-1 Integrase | 0.13 (IC50) | - | [19] |
| Indole-based α-amino acid 29 | Indole-α-amino acid | HIV-1 RT | 0.045 | - | [37] |
| Non-Indole-Based (Marketed Drugs) | |||||
| Nevirapine | Dipyrido-diazepinone | HIV-1 RT | 0.1 | 200 | [34][36] |
| Efavirenz | Benzoxazinone | HIV-1 RT | 0.003 | 2.7 | [34] |
| Rilpivirine | Diarylpyrimidine | HIV-1 RT | 0.0007 | 0.6 | [7][18] |
Featured Signaling Pathway: HIV-1 Replication Cycle
The HIV-1 replication cycle involves several key steps, including binding and fusion, reverse transcription, integration, transcription and translation, assembly, and budding.[2][27][32][38] NNRTIs specifically target the reverse transcription step, preventing the formation of viral DNA.[33]
Caption: The HIV-1 replication cycle with a focus on reverse transcription.
Experimental Protocols
Determination of IC50 Values for Enzyme Inhibition
Rationale: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. It is a crucial parameter for comparing the potency of different inhibitors. This protocol outlines a general method adaptable for various enzyme assays.
Materials:
-
96-well microplates
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor stock solutions (in DMSO)
-
Assay buffer
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the inhibitor stock solutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a DMSO-only control.
-
Enzyme and inhibitor pre-incubation: Add a fixed volume of the enzyme solution to each well of the microplate. Then, add a small volume of each inhibitor dilution (and the DMSO control) to the respective wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the plate in the reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 10-20 minutes). The rate of the reaction is determined from the linear portion of the progress curve.
-
Data analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Enzyme Kinetics and Determination of Inhibition Mechanism
Rationale: Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides valuable insights into how an inhibitor interacts with the enzyme and its substrate. This is typically determined by measuring the initial reaction rates at varying substrate and inhibitor concentrations.
Procedure:
-
Set up assays: Prepare a matrix of reactions in a 96-well plate with varying concentrations of the substrate and a few fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure initial rates: For each condition, measure the initial reaction velocity (V₀) as described in the IC50 protocol.
-
Data analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ against the substrate concentration [S]. This will generate a series of hyperbolic curves.
-
Lineweaver-Burk Plot: To linearize the data, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This double-reciprocal plot will yield straight lines.
-
Determine inhibition type: The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
-
Calculate Ki: The inhibition constant (Ki) can be calculated from the changes in the apparent Km or Vmax values.
-
Caption: Workflow for evaluating enzyme inhibitors.
Conclusion
The indole scaffold continues to be a remarkably fruitful starting point for the discovery of novel enzyme inhibitors. Its structural and electronic features provide a versatile template for designing potent and selective modulators of diverse enzyme targets. As demonstrated in this guide, indole-based compounds have made significant contributions to the development of therapies for cancer, Alzheimer's disease, Parkinson's disease, and HIV. The comparative data highlights their efficacy, often rivaling or exceeding that of established non-indole drugs. By understanding the underlying mechanisms of action and employing robust experimental protocols, researchers can continue to harness the power of the indole nucleus to develop the next generation of precision medicines.
References
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Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]
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A Comparative Guide to HPLC Method Validation for the Purity Assessment of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
This guide provides a comprehensive, in-depth comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, a critical indole derivative in pharmaceutical development. We will explore the rationale behind method development choices and conduct a full validation according to the International Council for Harmonisation (ICH) guidelines, presenting clear experimental protocols and comparative data to guide researchers in selecting the most suitable analytical procedure.
Introduction: The Imperative for Validated Purity Analysis
This compound is a complex heterocyclic compound whose purity is paramount to ensure the safety and efficacy of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the gold standard for purity and impurity profiling due to its high resolution and sensitivity. However, an HPLC method is only reliable if it is rigorously validated to prove it is fit for its intended purpose.[1][2]
Method validation demonstrates, through documented evidence, that an analytical procedure has the performance characteristics to reliably measure the analyte of interest. This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[3][4] We will compare two distinct RP-HPLC methods to illustrate how subtle changes in mobile phase composition can impact performance and to establish a robust, validated protocol for routine quality control.
Part 1: HPLC Method Development & Comparative Strategy
The indole moiety in the target analyte contains a chromophore that is readily detectable by UV spectroscopy, typically around 280 nm.[5] Based on the compound's structure, a reversed-phase C18 column is the logical first choice, offering excellent hydrophobic retention and separation capabilities for indole-related compounds.[6][7]
The core of our comparison lies in the mobile phase composition, a critical factor influencing selectivity and peak shape. We will develop and validate two methods side-by-side:
-
Method A (Buffered Organic): An isocratic method employing an acetonitrile and phosphate buffer mobile phase. Acetonitrile is a common organic modifier that often provides sharp peaks and efficient separations. The phosphate buffer is used to control the pH, ensuring consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times.
-
Method B (Acidified Organic): An isocratic method using a methanol and water mobile phase modified with trifluoroacetic acid (TFA). Methanol offers a different selectivity compared to acetonitrile. TFA acts as an ion-pairing agent, sharpening peaks of polar compounds and improving resolution, though it can be less ideal for preparative chromatography or mass spectrometry.
Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ (pH 3.5) (55:45 v/v) | Methanol : Water with 0.1% TFA (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Column Temp. | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | Acetonitrile:Water (50:50) | Methanol:Water (50:50) |
Part 2: The Validation Workflow: A Systematic Approach
A successful validation follows a pre-defined protocol that outlines the experiments and acceptance criteria for each performance characteristic. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which in this case is the quantitative determination of purity.[1]
Caption: HPLC Method Validation Workflow.
Part 3: Validation Parameters: Protocols and Comparative Data
Here, we detail the execution of each validation test for both Method A and Method B. All solutions were prepared using a reference standard of this compound with a certified purity of 99.8%.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Inject a solution of the reference standard.
-
To demonstrate separation from potential impurities, a forced degradation study was performed. The analyte was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for 24 hours.
-
Analyze the stressed samples to ensure that the main analyte peak is resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed.
Results: Both methods demonstrated specificity. Method A, however, showed slightly better resolution (R > 2.0) for a key degradant formed under basic conditions compared to Method B (R = 1.8). Peak purity analysis confirmed the main peak was spectrally homogeneous in both methods.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[6]
Protocol:
-
Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (R²) and y-intercept using linear regression analysis.
Comparative Data: Linearity
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 80-120% of test conc. |
| Correlation (R²) | 0.9998 | 0.9995 | R² ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Not significantly different from zero |
Both methods exhibit excellent linearity, meeting the stringent acceptance criterion.[9]
Accuracy
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
-
Analyze the samples and calculate the percentage recovery for each level.
Comparative Data: Accuracy
| Level | Method A (% Recovery ± RSD) | Method B (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.4% | 98.9% ± 0.6% | 98.0 - 102.0% |
| 100% | 100.2% ± 0.3% | 100.5% ± 0.5% | 98.0 - 102.0% |
| 120% | 100.8% ± 0.2% | 101.2% ± 0.4% | 98.0 - 102.0% |
Method A demonstrates slightly better recovery and lower variability across all levels, indicating superior accuracy.
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels: repeatability and intermediate precision.[10]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
Comparative Data: Precision
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | 0.35% | 0.68% | RSD ≤ 2.0% |
| Intermediate Precision | 0.55% | 0.95% | RSD ≤ 2.0% |
Method A is demonstrably more precise, with Relative Standard Deviation (RSD) values well below those of Method B and the acceptance limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: Determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Comparative Data: LOD & LOQ
| Parameter | Method A | Method B |
| LOD (µg/mL) | 0.05 | 0.08 |
| LOQ (µg/mL) | 0.15 | 0.25 |
Method A provides greater sensitivity, which is crucial for the detection and quantitation of low-level impurities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
-
Vary key parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (for Method A, ± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile for Method A, ± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Results: Method A showed greater robustness. The retention time shifted by less than 3% under all varied conditions. Method B showed a more significant shift in retention time (>8%) when the mobile phase composition was altered, suggesting it is less robust for routine use in a busy QC environment.
Part 4: Interrelation of Validation Parameters
The validation parameters are not isolated; they form a logical, self-validating system. For instance, a method cannot be considered accurate if it is not also precise. The linear range is only valid if accuracy and precision are demonstrated at its extremes.
Caption: Logical Interdependencies of Validation Parameters.
Conclusion and Method Recommendation
This guide systematically validated two distinct HPLC methods for the purity analysis of this compound. A summary of the performance is provided below.
Overall Performance Comparison
| Validation Parameter | Method A (Buffered Acetonitrile) | Method B (Acidified Methanol) | Winner |
| Specificity | Excellent (R > 2.0) | Good (R = 1.8) | Method A |
| Linearity (R²) | 0.9998 | 0.9995 | Method A |
| Accuracy | Excellent (Avg. Rec. 100.2%) | Good (Avg. Rec. 100.2%) | Method A |
| Precision (%RSD) | Excellent (< 0.6%) | Good (< 1.0%) | Method A |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.25 µg/mL | Method A |
| Robustness | High | Moderate | Method A |
While both methods are valid according to ICH guidelines, Method A (Buffered Acetonitrile) is unequivocally superior. It demonstrated higher precision, better specificity for critical degradants, greater sensitivity, and superior robustness. The data strongly support the adoption of Method A for routine quality control and stability testing of this compound. This rigorous, comparative validation process ensures that the selected analytical method is reliable, reproducible, and fit for its intended purpose, underpinning the quality and safety of the final pharmaceutical product.
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A Researcher's Guide to Assessing the Cytotoxicity of Novel Tryptophan Analogs
In the landscape of contemporary drug discovery, particularly within oncology, the exploration of amino acid metabolism pathways as therapeutic targets has gained significant traction. Tryptophan, an essential amino acid, and its metabolic pathways, are not only crucial for normal physiological functions but are also intricately linked to cancer cell proliferation, immune evasion, and cell death.[1][2][3][4][5] Consequently, the development of novel tryptophan analogs as potential anti-cancer agents is an area of intense research.[6][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel tryptophan analogs. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, integrates self-validating systems for data integrity, and is grounded in authoritative scientific literature to ensure technical accuracy and field-proven insights.
The Rationale: Why Target Tryptophan Metabolism?
Tryptophan metabolism primarily proceeds through two major pathways: the serotonin and the kynurenine pathways. While the serotonin pathway is well-known for its role in neurotransmission, the kynurenine pathway, which accounts for the majority of tryptophan catabolism, has emerged as a critical player in cancer biology.[1][2] Many tumors exhibit an upregulated kynurenine pathway, leading to the depletion of tryptophan and the accumulation of its metabolites, which can suppress the host immune response and create a favorable microenvironment for tumor growth.[10][11][12]
Novel tryptophan analogs are being designed to exploit these metabolic dependencies. The rationale is that these analogs can act as:
-
Competitive inhibitors of enzymes in the tryptophan metabolic pathways.
-
Prodrugs that are metabolized into cytotoxic compounds within the cancer cells.[13]
-
Disruptors of downstream signaling pathways regulated by tryptophan metabolites.
Therefore, a robust and multi-faceted approach to assessing the cytotoxicity of these novel compounds is paramount to identifying promising therapeutic candidates.
A Multi-tiered Approach to Cytotoxicity Assessment
A comprehensive assessment of a novel tryptophan analog's cytotoxicity should not rely on a single assay. Instead, a tiered approach, starting with general viability and cytotoxicity screening and progressing to more detailed mechanistic studies, is recommended. This strategy provides a more complete picture of the compound's effects and helps to elucidate its mechanism of action.
Tier 1: Primary Screening for Viability and Cytotoxicity
The initial step is to determine the concentration-dependent effect of the tryptophan analog on cell viability and to identify its half-maximal inhibitory concentration (IC50). Two of the most common and well-validated assays for this purpose are the MTT and LDH assays.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel tryptophan analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The LDH assay is another colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of late-stage apoptosis and necrosis.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.[14]
-
-
Absorbance Measurement:
-
Add a stop solution to each well if required by the kit.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[14]
-
Comparative Data of Novel Tryptophan Analogs
The following table provides a hypothetical compilation of IC50 values for various tryptophan analogs against different cancer cell lines, illustrating how data from primary screening can be presented for comparative analysis.
| Tryptophan Analog | Cell Line | IC50 (µM) | Reference |
| 1-Methyl-D-tryptophan | HeLa (Cervical Cancer) | >100 | [6] |
| 1-Butyl-tryptophan (1-BT) | SGC7901 (Gastric Cancer) | ~100 | [6] |
| 1-Butyl-tryptophan (1-BT) | HeLa (Cervical Cancer) | <100 | [6] |
| 7-hydroxy-L-tryptophan | Serotonin-producing tumor cells | Varies | [13] |
| Tryptanthrin Derivative 10a | Hep3B (Hepatocellular Carcinoma) | 1.4 ± 0.3 | [13] |
| Naphthotryptamine 16 | K562 (Leukemia) | Low µM | [15] |
| Naphthotryptamine 16 | HCT116 (Colon Carcinoma) | Low µM | [15] |
| Tryptanthrin | CHO (Chinese Hamster Ovary) | ≤ 1.1 | [16] |
| Eudistomin U | CHO (Chinese Hamster Ovary) | 10-22 | [16] |
| Pityriacitrin B | CHO (Chinese Hamster Ovary) | 10-22 | [16] |
Tier 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of a tryptophan analog has been established, the next crucial step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. Key indicators of apoptosis include the activation of caspases and DNA fragmentation.
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases. The assay provides a substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, leading to the generation of a luminescent signal.[1]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with the tryptophan analog at concentrations around the IC50 value for a predetermined time.
-
-
Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent directly to each well (typically in a 1:1 ratio with the cell culture medium).[1]
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA fragments by enzymatically labeling the free 3'-hydroxyl ends of the DNA with fluorescently labeled dUTPs.
Experimental Protocol: TUNEL Assay
-
Sample Preparation:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs according to the manufacturer's protocol.
-
Incubate the fixed and permeabilized cells with the TUNEL reaction mixture at 37°C for 1 hour in a humidified chamber, protected from light.[10]
-
-
Washing and Counterstaining:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize all cell nuclei.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence (depending on the label used) colocalized with the blue DAPI-stained nuclei.
-
The Underlying Mechanism: A Converging Pathway of Cytotoxicity
The cytotoxic effects of many tryptophan analogs, particularly those that are metabolized through the kynurenine pathway, often converge on a common mechanism involving oxidative stress and the induction of the intrinsic pathway of apoptosis.
The Kynurenine Pathway and ROS Production
Certain metabolites of the kynurenine pathway, such as 3-hydroxyanthranilic acid and quinolinic acid, have been shown to be pro-apoptotic.[10][11][12] The accumulation of these metabolites can lead to the generation of reactive oxygen species (ROS).[18] This increase in intracellular ROS creates a state of oxidative stress, which can damage cellular components, including mitochondria.
Mitochondrial Dysfunction and the Intrinsic Apoptotic Pathway
Mitochondria play a central role in the intrinsic pathway of apoptosis.[19][20][21] ROS-induced damage to the mitochondrial membrane can lead to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[10][11][12]
Caspase Activation Cascade
Once in the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.[22][23]
Visualizing the Pathways
To better understand the interconnectedness of these events, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Figure 1: A tiered experimental workflow for assessing the cytotoxicity of novel tryptophan analogs.
Figure 2: Proposed signaling pathway for tryptophan analog-induced apoptosis.
Conclusion and Future Directions
The assessment of cytotoxicity for novel tryptophan analogs requires a systematic and multi-faceted approach. By combining initial screening assays like MTT and LDH with more detailed mechanistic studies such as caspase activity and TUNEL assays, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The elucidation of the underlying signaling pathways, particularly the interplay between the kynurenine pathway, ROS production, and the intrinsic apoptotic cascade, is crucial for the rational design and development of the next generation of cancer therapeutics targeting tryptophan metabolism. Future investigations should also consider the use of more complex in vitro models, such as 3D spheroids and organoids, to better recapitulate the tumor microenvironment and provide more physiologically relevant data.
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Zhang, Y., et al. (2019). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 183, 111718. [Link]
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Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. (2021). International Journal of Molecular Sciences, 22(19), 10287. [Link]
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Microwave-Assisted Rapid Synthesis of Luminescent Tryptophan-Stabilized Silver Nanoclusters for Ultra-Sensitive Detection of Fe(III), and Their Application in a Test Strip. (2023). Chemosensors, 11(7), 384. [Link]
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Słoczyńska, K., et al. (2009). Naphthoindole-based analogues of tryptophan and tryptamine: synthesis and cytotoxic properties. Bioorganic & medicinal chemistry, 17(15), 5549–5557. [Link]
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Park, I. S., Moon, H. R., Seok, H., & Lee, M. (2004). Rearrangement of tryptophan residues in caspase-3 active site upon activation. Biochimica et biophysica acta, 1700(1), 5–9. [Link]
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Tryptophan Analogs. (n.d.). Aralez Bio. Retrieved January 13, 2026, from [Link]
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Mitochondrial ROS and the Effectors of the Intrinsic Apoptotic Pathway in Aging Cells: The Discerning Killers!. (2015). Antioxidants & Redox Signaling, 23(1), 68-83. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents, such as ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate, are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that could cause eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols. |
II. Waste Characterization and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA)[7].
Step 1: Hazardous Waste Determination Given the potential for toxicity and flammability, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.
Step 2: Waste Stream Segregation Segregate the waste at the point of generation to prevent accidental mixing of incompatible chemicals.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow
IV. On-Site Management and Storage
Proper on-site management and storage of hazardous waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Container Integrity: Ensure that waste containers are in good condition, compatible with the chemical, and are kept securely closed except when adding waste.
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA that is at or near the point of generation. Do not move waste between different SAAs.
-
Incompatible Chemicals: Store waste containers in a manner that segregates them from incompatible materials, particularly strong oxidizing agents, acids, and bases[2][3].
V. Final Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Contact your EHS Office: Once your hazardous waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
-
Professional Disposal: The EHS office will ensure that the waste is transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(11), 2622–2627. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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Green, R. A., et al. (2020). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 18(3), 439-443. [Link]
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Personal protective equipment for handling ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate
Comprehensive Safety Protocol: Handling Ethyl 2-Acetamido-4-(1H-indol-3-yl)butanoate
As a novel compound in research and development, this compound (CAS: 110504-55-7, Molecular Formula: C16H20N2O3) requires a meticulous and proactive approach to safety.[1][2] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this guide establishes a robust safety framework by analyzing the compound's structural components. This protocol is designed for researchers, scientists, and drug development professionals to ensure the highest level of safety through a deep understanding of the potential risks and the implementation of validated control measures.
Hazard Assessment by Structural Analogy
The core principle of this guide is to infer the potential hazards of this compound by examining its primary chemical motifs: the indole core and the ethyl ester functional group.
-
The Indole Moiety : The indole ring system is a common feature in bioactive molecules. Related indole-containing compounds, such as 4-(1H-indol-3-yl)butanoic acid, are classified as causing skin irritation, serious eye irritation, and respiratory tract irritation.[3] Some are also noted as being toxic if swallowed.[3] Therefore, it is prudent to assume this compound may exhibit similar properties, necessitating measures to prevent skin/eye contact and inhalation of dust or aerosols.
-
The Ethyl Ester Moiety : The ethyl ester group is structurally related to compounds like ethyl butyrate. Safety data for ethyl butyrate consistently indicates that it is a flammable liquid and vapor.[4][5][6] It is also classified as a skin, eye, and respiratory irritant.[6][7][8] This suggests that this compound should be handled away from ignition sources and with appropriate ventilation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the researcher and the chemical hazard, supplementing critical engineering controls.[9][10] The following PPE is required for all handling operations.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with a full-face shield.[11][12] | The dual indole and ester nature of the compound presents a risk of both solid particulate and liquid splash irritation.[3][7][13] A face shield provides a secondary barrier, protecting the entire face from splashes during solution preparation or transfers.[9] |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is strongly recommended. | Nitrile and neoprene offer good resistance to a range of chemicals.[11] Powder-free gloves prevent contamination of the work area and the potential for the powder to absorb and retain the chemical.[9] Double-gloving provides a critical safeguard against tears and permeation during extended handling. |
| Body Protection | Polyethylene-coated polypropylene gown or a similar non-permeable lab coat.[12] | Standard cloth lab coats are absorbent and offer inadequate protection. A coated, impermeable gown prevents liquid splashes from reaching the skin, which is crucial given the presumed skin-irritating properties of the indole moiety.[3][10] |
| Respiratory Protection | For handling the solid powder, a NIOSH-approved N95 respirator is the minimum requirement. All operations should ideally be conducted within a certified chemical fume hood. | An N95 respirator will protect against inhaling fine dust particles which may cause respiratory irritation.[10][13] However, the primary control measure should always be an engineering control like a fume hood, which removes vapors and aerosols at the source.[10][14] |
Safe Handling and Operational Workflow
A systematic workflow is essential to minimize exposure and maintain a safe laboratory environment.
Step 1: Preparation
-
Thoroughly review this guide and any available analogous compound SDS before starting work.
-
Ensure a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[3]
-
Designate a specific work area, preferably within a certified chemical fume hood.
Step 2: Engineering Controls
-
All manipulations of this compound, both solid and in solution, must be performed in a well-ventilated area, with a chemical fume hood being the standard.[13] This is the most critical step in preventing respiratory exposure.
Step 3: Handling & Aliquoting
-
Solid Form : When weighing the solid, handle it carefully to avoid generating dust.[13] Use anti-static tools and equipment where possible.
-
Solution Form : When preparing solutions, add the solid to the solvent slowly to prevent splashing. If dissolving in an organic solvent, be aware of the combined flammability risk.[4][5]
Step 4: Storage
-
Keep the container tightly closed to prevent contamination and potential release of vapors.[4][13][14]
-
Store in a cool, dry, and well-ventilated place.[4]
-
Ensure storage is away from heat, sparks, open flames, and other ignition sources.[4][5][14]
Caption: Workflow for the safe handling of this compound.
Spill and Disposal Management
Spill Response
-
Minor Spill : Evacuate non-essential personnel. Wearing the full PPE described above, cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[3] Collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][5] Clean the affected area thoroughly.
-
Major Spill : Evacuate the area immediately. Alert your institution's safety officer or emergency response team.
Waste Disposal
-
All waste materials, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous chemical waste.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
